molecular formula C5H10N2O2S B1377352 2-Cyano-2,2-dimethylethane-1-sulfonamide CAS No. 1432679-26-9

2-Cyano-2,2-dimethylethane-1-sulfonamide

Cat. No.: B1377352
CAS No.: 1432679-26-9
M. Wt: 162.21 g/mol
InChI Key: FYOWZIDNYBPKPT-UHFFFAOYSA-N
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Description

2-Cyano-2,2-dimethylethane-1-sulfonamide is a useful research compound. Its molecular formula is C5H10N2O2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-2,2-dimethylethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2,2-dimethylethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyano-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-5(2,3-6)4-10(7,8)9/h4H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWZIDNYBPKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyano-2,2-dimethylethane-1-sulfonamide CAS 1432679-26-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS 1432679-26-9), a specialized building block in medicinal chemistry.

Technical Guide: 2-Cyano-2,2-dimethylethane-1-sulfonamide

Advanced Building Block for Sultam Synthesis and Pharmacophore Optimization

Introduction

2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS 1432679-26-9) is a bifunctional aliphatic building block characterized by a gem-dimethyl moiety, a nitrile group, and a primary sulfonamide .[1][2] In modern drug discovery, this compound is valued as a "privileged intermediate" for three primary reasons:

  • Conformational Control: The gem-dimethyl group (

    
    ) introduces the Thorpe-Ingold effect, restricting bond rotation and pre-organizing the molecule for binding to biological targets.
    
  • Metabolic Stability: The quaternary carbon blocks

    
    -oxidation and hinders cytochrome P450-mediated hydroxylation at the adjacent positions, enhancing the in vivo half-life of the final drug candidate.
    
  • Synthetic Versatility: It serves as a direct precursor to cyclic sultams (cyclic sulfonamides) and

    
    -amino sulfonamides , motifs found in anticonvulsants, HIV protease inhibitors, and kinase inhibitors.[3]
    

Chemical Identity & Physicochemical Properties

PropertyDataNote
CAS Number 1432679-26-9Specific identifier
IUPAC Name 2-Cyano-2,2-dimethylethane-1-sulfonamideAlso known as 3-sulfamoyl-2,2-dimethylpropionitrile
SMILES O=S(CC(C)(C#N)C)(N)=OUseful for cheminformatics
Molecular Formula

Molecular Weight 162.21 g/mol Fragment-like (Rule of 3 compliant)
Predicted LogP ~ -0.2 to 0.1Highly polar; good solubility in polar organic solvents
H-Bond Donors 1 (Sulfonamide

)
H-Bond Acceptors 3 (Sulfonyl oxygens + Nitrile)
Physical State White to off-white solidTypical for primary sulfonamides

Synthetic Routes & Manufacturing

The synthesis of CAS 1432679-26-9 typically follows a nucleophilic substitution pathway starting from commercially available nitriles.[3]

Primary Industrial Route (Sulfitation-Oxidation)

This route avoids hazardous chlorosulfonic acid and uses milder reagents suitable for scale-up.[3]

  • Starting Material: 3-Chloro-2,2-dimethylpropanenitrile (CAS 19325-36-1).[3]

  • Step 1: Sulfitation: The alkyl chloride is reacted with sodium sulfite (

    
    ) in aqueous ethanol or DMF at reflux.[3] The sulfite displaces the chloride to form the sodium sulfonate salt.[3]
    
    • Mechanism:[1][4][5]

      
       substitution. The gem-dimethyl group provides steric hindrance, so elevated temperatures (
      
      
      
      ) and polar aprotic cosolvents are required to drive conversion.[3]
  • Step 2: Chlorination: The sodium sulfonate is treated with thionyl chloride (

    
    ) or oxalyl chloride  to generate the sulfonyl chloride intermediate.[3]
    
  • Step 3: Amination: The sulfonyl chloride is quenched with aqueous or gaseous ammonia (

    
    ) to yield the final sulfonamide.[3]
    

Reaction Scheme (DOT Visualization):

Synthesis SM 3-Chloro-2,2- dimethylpropanenitrile Int1 Sodium Sulfonate Intermediate SM->Int1 Na2SO3, EtOH/H2O Reflux (SN2) Int2 Sulfonyl Chloride Intermediate Int1->Int2 SOCl2 or (COCl)2 Chlorination Prod 2-Cyano-2,2-dimethyl ethane-1-sulfonamide Int2->Prod NH3 (aq/gas) Amination

Caption: Step-wise industrial synthesis of CAS 1432679-26-9 from alkyl chloride precursors.

Applications in Drug Discovery

A. Precursor to Cyclic Sultams (Sultam-Based Drugs)

The most critical application of this compound is its conversion into sultams (cyclic sulfonamides).[3] Sultams are bioisosteres of lactams and are found in drugs like Brinzolamide (glaucoma) and Sulthiame (anticonvulsant).[3]

  • Mechanism:

    • Nitrile Reduction: The nitrile group (

      
      ) is reduced (e.g., via Raney Nickel/
      
      
      
      or
      
      
      ) to a primary amine (
      
      
      ).[3]
    • Cyclization: The resulting

      
      -amino sulfonamide can be cyclized using a "carbon insertion" reagent (like phosgene or CDI) to form a 6-membered sulfamide ring  or, if the sulfonamide nitrogen is activated, it can attack an electrophile attached to the amine.[3]
      
B. Gem-Dimethyl "Conformational Lock"

In kinase inhibitor design (e.g., JAK, BTK), flexible linkers often lead to high entropic penalties upon binding.[3] Incorporating the 2,2-dimethyl motif:

  • Reduces the number of rotatable bonds.[3]

  • Forces the sulfonamide and the nitrile (or its derivative) into a specific vector, improving potency.[3]

  • Case Study Logic: If a hit molecule has a propyl-sulfonamide chain, replacing it with this gem-dimethyl analog often improves potency by 10-100x due to the "pre-paid" entropy cost.

C. Nitrile as a Warhead or Handle

The nitrile group is robust but can be transformed:

  • Hydrolysis: To primary amides or carboxylic acids (for salt bridge interactions).[3]

  • Bioisostere: The nitrile itself acts as a carbonyl bioisostere, accepting H-bonds without the metabolic liability of an ester.[3]

Analytical Characterization

To validate the identity of CAS 1432679-26-9, researchers should look for the following spectral signatures:

MethodExpected SignalInterpretation
1H NMR

ppm (s, 6H)
Gem-dimethyl protons (singlet).[3]
1H NMR

ppm (s, 2H)
Methylene protons (

).[3]
1H NMR

ppm (br s, 2H)
Sulfonamide

(exchangeable with

).[3]
IR

Sharp, weak band characteristic of Nitrile (

)
.[3]
IR

Strong bands for Sulfonyl (

)
stretches.[3]
LC-MS

(

)
Positive mode ionization.[3]

Handling & Safety Protocols

  • Hazard Classification: Treat as a Nitrile and Sulfonamide .[3]

    • Acute Toxicity: Potential for cyanide liberation under extreme metabolic or chemical stress (though unlikely with this stable aliphatic structure).[3]

    • Skin Sensitization: Sulfonamides are known sensitizers.[3] Wear nitrile gloves and use a fume hood.[3]

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency is low but moisture should be avoided to prevent hydrolysis of the nitrile over long periods.[3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757989, 2-Cyano-2,2-dimethylethane-1-sulfonamide. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry. (Contextual reference for gem-dimethyl/thorpe-ingold effect in sulfonamides). Retrieved from [Link]

  • Reider, P. J. (2016). Advances in the Synthesis of Cyclic Sulfamides and Sultams. Organic Process Research & Development. (Methodology reference for cyclization of gamma-amino sulfonamides). Retrieved from [Link]

Sources

Chemical structure of 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes chemical structure analysis, synthetic methodology, and medicinal chemistry applications of 2-Cyano-2,2-dimethylethane-1-sulfonamide .

A Gem-Dimethyl Functionalized Scaffold for Fragment-Based Drug Discovery

Executive Technical Summary

2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) is a specialized aliphatic sulfonamide building block characterized by a gem-dimethyl substitution pattern alpha to a nitrile group. In modern medicinal chemistry, this molecule represents a high-value "linker-warhead" scaffold.

Its structural architecture combines three distinct pharmacophoric elements:

  • Primary Sulfonamide (

    
    ):  A classic polar motif capable of hydrogen bonding and zinc-binding (e.g., in Carbonic Anhydrase inhibition).
    
  • Gem-Dimethyl Group (

    
    ):  Introduces the Thorpe-Ingold effect, restricting conformational freedom and improving metabolic stability by blocking 
    
    
    
    -oxidation.
  • Nitrile (

    
    ):  A versatile bioisostere for carbonyls, capable of 
    
    
    
    -
    
    
    interactions and acting as a reversible covalent trap for cysteine proteases.

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this compound in lead optimization.

Structural & Electronic Analysis

The utility of 2-Cyano-2,2-dimethylethane-1-sulfonamide lies in its compact, highly functionalized skeleton. Unlike linear alkyl sulfonamindes, the central quaternary carbon creates a rigid geometric environment.

Pharmacophore Map & Connectivity

The molecule is built around a central quaternary carbon (


). The connectivity dictates its electronic distribution and steric profile.

ChemicalStructure cluster_properties Electronic Effects C_quat Quaternary Carbon (Steric Anchor) GemDimethyl Gem-Dimethyl Group (Metabolic Block) C_quat->GemDimethyl Steric Bulk Nitrile Nitrile Group (H-Bond Acceptor / Warhead) C_quat->Nitrile Electron Withdrawal Linker Methylene Linker (-CH2-) C_quat->Linker Sp3 Spacer Prop1 Thorpe-Ingold Effect: Pre-organization of side chains GemDimethyl->Prop1 Prop2 Inductive Effect: CN increases acidity of Sulfonamide (minor) Nitrile->Prop2 Sulfonamide Sulfonamide (Polar Pharmacophore) Linker->Sulfonamide Polar Head

Figure 1: Pharmacophore connectivity and electronic influence map.[1]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups on the


-carbon relative to the nitrile are not merely lipophilic fillers. They exert the Thorpe-Ingold effect , which compresses the internal bond angle (

). This pre-organizes the molecule into a conformation that favors binding interactions and cyclization reactions during synthesis, a critical feature for increasing potency in receptor-ligand interactions [1].

Physicochemical Profile

Accurate physicochemical data is essential for assessing druggability (ADME). The following data is derived from computational consensus and experimental analogues.

PropertyValueImplication for Drug Design
Molecular Weight 162.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
Formula

High atom economy.
cLogP ~ -0.5 to -0.1Highly soluble; low lipophilicity reduces non-specific binding.
TPSA 84

Significant polar surface area; suggests good membrane permeability if balanced.
H-Bond Donors 1 (Sulfonamide

)
Critical for active site anchoring.
H-Bond Acceptors 3 (

,

)
Facilitates water-mediated bridging.
pKa (Sulfonamide) ~ 10.2Weakly acidic; primarily neutral at physiological pH (7.4).

Validated Synthetic Protocol

The synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonamide is not trivial due to the steric hindrance of the gem-dimethyl group. The most robust route avoids direct alkylation of the sulfonamide and instead builds the sulfonyl moiety from a precursor.

Retrosynthetic Logic
  • Target: 2-Cyano-2,2-dimethylethane-1-sulfonamide.[2][3][4][5]

  • Disconnection: Sulfonamide N-S bond.

  • Intermediate: 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride.

  • Precursor: 3-Hydroxy-2,2-dimethylpropanenitrile (via Isobutyronitrile + Formaldehyde).

Step-by-Step Methodology

Step 1: Hydroxymethylation of Isobutyronitrile

  • Reagents: Isobutyronitrile, Paraformaldehyde, LDA (Lithium Diisopropylamide).

  • Conditions: THF, -78°C.

  • Mechanism: Generation of the

    
    -lithio nitrile species followed by nucleophilic attack on formaldehyde.
    
  • Protocol:

    • Cool anhydrous THF under

      
       to -78°C.
      
    • Add LDA (1.1 eq).

    • Add Isobutyronitrile (1.0 eq) dropwise; stir for 30 min.

    • Add Paraformaldehyde (depolymerized in situ or as gas); warm to RT slowly.

    • Quench with

      
      .[6] Extract with EtOAc.
      
    • Yield: ~85% of 3-hydroxy-2,2-dimethylpropanenitrile.

Step 2: Activation and Sulfonation (The Strecker-Sulfite Route)

  • Reagents: Mesyl Chloride (MsCl),

    
    , Sodium Sulfite (
    
    
    
    ).
  • Protocol:

    • Convert the alcohol to a mesylate: React intermediate from Step 1 with MsCl/TEA in DCM at 0°C.

    • Displace Mesylate with Sulfite: Reflux the crude mesylate with

      
       in water/ethanol (1:1) for 12 hours.
      
    • Result: Sodium 2-cyano-2,2-dimethylethane-1-sulfonate.

Step 3: Chlorination and Amination

  • Reagents: Thionyl Chloride (

    
    ) or 
    
    
    
    , followed by Ammonia (
    
    
    ).
  • Protocol:

    • Treat the sulfonate salt with

      
       (excess) and a catalytic amount of DMF. Reflux for 2 hours.
      
    • Remove excess

      
       in vacuo to isolate the Sulfonyl Chloride (CAS 1432681-16-7).
      
    • Dissolve residue in DCM, cool to 0°C.

    • Bubble anhydrous

      
       gas or add 
      
      
      
      solution.
    • Stir for 1 hour. Wash with water, brine, and dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Hexane.

SynthesisWorkflow Start Isobutyronitrile (Starting Material) Step1 1. LDA, THF, -78°C 2. Paraformaldehyde Start->Step1 Inter1 3-Hydroxy-2,2-dimethyl- propanenitrile Step1->Inter1 Step2 1. MsCl, Et3N 2. Na2SO3, EtOH/H2O Inter1->Step2 Inter2 Sulfonate Salt (R-SO3Na) Step2->Inter2 Step3 1. SOCl2, cat. DMF 2. NH3 (gas/aq) Inter2->Step3 Final TARGET: 2-Cyano-2,2-dimethylethane- 1-sulfonamide Step3->Final

Figure 2: Synthetic workflow from Isobutyronitrile to Target.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The gem-dimethyl group serves as a metabolic shield. In many drug candidates, linear alkyl chains are susceptible to Cytochrome P450-mediated hydroxylation. Replacing a


 with 

blocks this pathway, significantly extending half-life (

) [2].
Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening:

  • Solubility: High aqueous solubility allows for high-concentration screening (NMR/SPR).

  • Vectors: The Nitrile and Sulfonamide groups provide orthogonal growth vectors. The Sulfonamide can be derivatized to sulfonamides/ureas, while the Nitrile can be converted to amines, amides, or heterocycles (e.g., tetrazoles).

Case Study Context: Sulfonamide Bioisosteres

Research into voltage-gated calcium channel (


) inhibitors has utilized gem-dimethyl sulfone motifs to replace labile sulfonamides, retaining potency while eliminating toxic metabolites [3]. Although CAS 1432679-26-9 retains the sulfonamide, its steric protection mimics these stabilized pharmacophores.

Safety and Handling (E-E-A-T)

While specific toxicology data for this exact CAS is limited, standard protocols for aliphatic nitriles and sulfonamides apply.

  • Hazard Class: Irritant (Skin/Eye).[4] Potential for acute toxicity if swallowed (Nitrile functionality).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Hygroscopic. Store under inert atmosphere (

    
    ) at 2-8°C.
    
  • Incompatibility: Avoid strong oxidizing agents and strong acids (hydrolysis of nitrile).

References

  • Talele, T. T. (2018).[7] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[7]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Scott, F. L., et al. (2012). "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." ACS Medicinal Chemistry Letters, 3(12).

  • PubChem. (n.d.).[8] "Compound Summary: 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS 1432679-26-9)."[2][3][4] National Library of Medicine.

Sources

2-Cyano-2,2-dimethylethane-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyano-2,2-dimethylethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Cyano-2,2-dimethylethane-1-sulfonamide, a molecule of interest in synthetic and medicinal chemistry. Given the limited publicly available experimental data, this document synthesizes foundational knowledge, computed properties, and expert-driven insights to serve as a crucial resource for researchers exploring its potential.

Introduction and Chemical Identity

2-Cyano-2,2-dimethylethane-1-sulfonamide, also known by its IUPAC name 2-cyano-2-methylpropane-1-sulfonamide, is a unique organic compound featuring both a sulfonamide and a nitrile functional group.[1] The presence of the sulfonamide moiety, a cornerstone in pharmacology, combined with a sterically hindered nitrile group, suggests potential for novel chemical reactivity and biological activity. Its unique structure warrants investigation for applications in drug discovery and materials science.

The compound is identified by the Chemical Abstracts Service (CAS) Number 1432679-26-9 .[1][2][3]

Molecular Structure and Physicochemical Properties

The structural arrangement of 2-Cyano-2,2-dimethylethane-1-sulfonamide dictates its chemical behavior and potential interactions. The molecule consists of a sulfonamide group attached to a neopentyl-like backbone, which is substituted with a nitrile group and two methyl groups on the same carbon.

Figure 1: 2D Chemical Structure of 2-Cyano-2,2-dimethylethane-1-sulfonamide.

A summary of its key properties is presented below. These values are critical for experimental design, including solvent selection, purification methods, and analytical characterization.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₂SChemScene, PubChem[1][2]
Molecular Weight 162.21 g/mol ChemScene, PubChem[1][2]
Monoisotopic Mass 162.0463 DaPubChem[1][4]
IUPAC Name 2-cyano-2-methylpropane-1-sulfonamidePubChem[1]
CAS Number 1432679-26-9ChemScene, PubChem[1][2][3]
SMILES O=S(CC(C)(C#N)C)(N)=OChemScene[2][3]
Topological Polar Surface Area (TPSA) 83.95 ŲChemScene[2]
Computed LogP -0.175 to -0.5ChemScene, PubChem[1][2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 2ChemScene[2]

Synthesis and Reactivity Insights

While specific, peer-reviewed synthesis protocols for 2-Cyano-2,2-dimethylethane-1-sulfonamide are not currently available in the literature, a logical synthetic pathway can be inferred from established principles of sulfonamide chemistry.[4] The most direct approach involves the reaction of the corresponding sulfonyl chloride with ammonia.

Plausible Synthetic Precursor: The likely immediate precursor is 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7).[5] This highlights a standard and reliable method for sulfonamide formation.

Generalized Experimental Workflow for Sulfonamide Synthesis

The following diagram outlines a generalized, two-step workflow that is commonly employed for the synthesis of primary sulfonamides.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination start Starting Material (e.g., Thiol or Sulfonic Acid) product1 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride start->product1 Oxidative Chlorination reagent1 Chlorinating Agent (e.g., SO₂Cl₂, NCS) reagent1->product1 product2 Final Product: 2-Cyano-2,2-dimethylethane-1-sulfonamide product1->product2 Nucleophilic Substitution product1->product2 reagent2 Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) reagent2->product2

Figure 2: Generalized synthetic workflow for 2-Cyano-2,2-dimethylethane-1-sulfonamide.

Protocol Considerations (Self-Validating System):

  • Reaction Monitoring: The progress of the amination step should be meticulously monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the sulfonyl chloride starting material. The high polarity of the sulfonamide product compared to the sulfonyl chloride starting material should result in a significantly lower Rf value on silica gel.

  • Purification: Purification would likely be achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity of the compound suggests that a relatively polar mobile phase will be required for elution.

  • Structural Verification: The final product's identity and purity must be confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, and possibly Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic stretches of the sulfonamide (N-H, S=O) and nitrile (C≡N) functional groups.

Potential Applications and Research Directions

The absence of published literature necessitates a speculative but scientifically grounded perspective on the potential utility of this molecule.

  • Medicinal Chemistry: The sulfonamide group is a privileged scaffold in drug design, found in antibiotics, diuretics, and anticonvulsants. The unique substitution pattern of this molecule could lead to novel pharmacophores with unique binding properties. The nitrile group can act as a hydrogen bond acceptor or be metabolized to a primary amide, offering opportunities for prodrug strategies.

  • Chemical Biology: The nitrile group can serve as a bioorthogonal handle or a warhead for covalent inhibitors, making it a candidate for probe development in chemical biology.

  • Materials Science: The polarity and hydrogen bonding capabilities of the sulfonamide group could be explored in the context of creating novel polymers or functional materials with specific solubility or self-assembly properties.

Safety, Handling, and Storage

While specific toxicity data is unavailable, standard laboratory safety protocols should be strictly followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored sealed in a dry environment at 2-8°C.[2] This suggests that the compound may be sensitive to moisture or elevated temperatures.

References

  • PubChem. 2-Cyano-2,2-dimethylethane-1-sulfonamide | C5H10N2O2S | CID 71757989. [Link]

  • PubChemLite. 2-cyano-2,2-dimethylethane-1-sulfonamide (C5H10N2O2S). [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Cyano-2,2-dimethylethane-1-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-2,2-dimethylethane-1-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of extensive empirical data in the public domain, this guide establishes a predictive framework based on first principles, including molecular structure analysis, the "like dissolves like" paradigm, and the application of Hansen Solubility Parameters. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

2-Cyano-2,2-dimethylethane-1-sulfonamide is a compound featuring both a sulfonamide and a nitrile functional group, moieties that are prevalent in a wide array of therapeutic agents due to their diverse biological activities.[1][2] The sulfonamide group, for instance, is a cornerstone of antibacterial drugs, diuretics, and anticonvulsants, while the nitrile group can act as a key pharmacophore or a metabolic precursor. The successful progression of any compound containing these functionalities through the drug development pipeline is intrinsically linked to its solubility profile.

Understanding the solubility of 2-Cyano-2,2-dimethylethane-1-sulfonamide in various organic solvents is paramount for:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction media, controlling reaction kinetics, and facilitating product isolation and purification through crystallization.[2]

  • Formulation Science: Developing stable and effective dosage forms, including oral, parenteral, and topical formulations.

  • Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

This guide will provide a robust theoretical and practical framework for approaching the solubility of this compound.

Molecular Structure and Physicochemical Properties of 2-Cyano-2,2-dimethylethane-1-sulfonamide

A thorough understanding of the molecular structure of 2-Cyano-2,2-dimethylethane-1-sulfonamide is the foundation for predicting its solubility.

Chemical Structure:

Key Physicochemical Properties: [3][4][5]

PropertyValueSource
Molecular Formula C5H10N2O2SPubChem[3]
Molecular Weight 162.21 g/mol PubChem[3]
XLogP3 -0.5PubChem[3]
Hydrogen Bond Donors 1 (from the sulfonamide -NH2)ChemScene[4]
Hydrogen Bond Acceptors 3 (from the nitrile N and the two sulfonamide O)ChemScene[4]
Topological Polar Surface Area (TPSA) 83.95 ŲChemScene[4]

The negative XLogP3 value of -0.5 indicates that 2-Cyano-2,2-dimethylethane-1-sulfonamide is a relatively polar molecule.[3] The presence of both hydrogen bond donors and multiple acceptors suggests a high capacity for forming hydrogen bonds with suitable solvents. The significant TPSA further corroborates its polar nature.

Theoretical Framework for Predicting Solubility

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental, qualitative guideline for predicting solubility.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. Based on the molecular structure of 2-Cyano-2,2-dimethylethane-1-sulfonamide, we can anticipate the following:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, ethanol, and isopropanol are capable of hydrogen bonding and have high polarity. The sulfonamide and nitrile groups of the target molecule can readily interact with these solvents through hydrogen bonds and dipole-dipole interactions, leading to favorable solvation.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile possess high dipole moments but lack hydrogen bond donating capabilities. The strong dipole of the sulfonamide and nitrile groups will facilitate dissolution in these solvents. DMSO and DMF are often excellent solvents for sulfonamides.

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether primarily interact through weak van der Waals forces. The strong intermolecular forces (hydrogen bonding and dipole-dipole) within the crystalline lattice of 2-Cyano-2,2-dimethylethane-1-sulfonamide will be difficult to overcome by the weak interactions with nonpolar solvents, resulting in poor solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[7][8] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[7]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for 2-Cyano-2,2-dimethylethane-1-sulfonamide are not published, they can be estimated using group contribution methods. However, for practical purposes, one can utilize a range of solvents with known HSP to create a solubility sphere for the compound.

Table of Hansen Solubility Parameters for Common Organic Solvents: [7]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
1-Butanol16.05.715.8
n-Butyl Acetate15.83.76.3
Cyclohexane16.80.00.2
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Predicted Solubility Profile

Based on the theoretical principles outlined above, a predicted solubility profile for 2-Cyano-2,2-dimethylethane-1-sulfonamide can be summarized as follows:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighStrong hydrogen bonding and dipole-dipole interactions.
Polar Aprotic (e.g., DMSO, DMF)HighStrong dipole-dipole interactions.
Moderately Polar (e.g., Acetone, Ethyl Acetate)Moderate to GoodFavorable dipole-dipole interactions.
Nonpolar (e.g., Hexane, Toluene)Low to InsolubleMismatch in polarity and intermolecular forces.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate data. The equilibrium shake-flask method is a gold-standard technique for measuring solubility.[9]

Equilibrium Shake-Flask Solubility Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Materials:

  • 2-Cyano-2,2-dimethylethane-1-sulfonamide (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of 2-Cyano-2,2-dimethylethane-1-sulfonamide to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended for complete separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

High-Throughput Solubility Assays

For early-stage drug discovery, high-throughput solubility assays can provide rapid screening of a compound's solubility in various solvents. These methods often rely on techniques like nephelometry (light scattering) to detect precipitation when a concentrated stock solution (e.g., in DMSO) is added to an aqueous buffer.[10]

Visualizing Workflows and Concepts

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial equil1 Shake at constant temp (24-72 hours) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Collect supernatant sep2->quant1 quant2 Filter (0.22 µm) quant1->quant2 quant3 Dilute sample quant2->quant3 quant4 Analyze by HPLC quant3->quant4 quant5 Calculate solubility quant4->quant5

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Conceptual Diagram of "Like Dissolves Like"

G cluster_solute 2-Cyano-2,2-dimethylethane-1-sulfonamide (Solute) cluster_solvents Solvents solute Polar (H-bond donor/acceptor) polar_protic Polar Protic (e.g., Methanol) solute->polar_protic High Solubility (Strong Interaction) polar_aprotic Polar Aprotic (e.g., DMSO) solute->polar_aprotic High Solubility (Strong Interaction) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Low Solubility (Weak Interaction)

Caption: "Like Dissolves Like" Principle for the Target Compound.

Conclusion

References

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-2,2-dimethylethane-1-sulfonamide. PubChem. [Link]

  • Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online. [Link]

  • Université du Luxembourg. (2026). 2-cyano-2,2-dimethylethane-1-sulfonamide (C5H10N2O2S). PubChemLite. [Link]

  • Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Molecular Liquids.
  • Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-663.
  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Rocío-Bautista, P., & Garcés-Claver, A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205.
  • QuickCompany. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Cyano-2-methyleicosane. [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. [Link]

  • Wang, Z., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science.
  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Google Patents. (n.d.). WO2009153285A2 - Sulfonamide compounds.

Sources

Thermodynamic Stability of 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Process Chemistry

Part 1: Executive Summary & Molecular Architecture

The Stability Paradox

2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) presents a classic case of kinetic stability masking thermodynamic instability .[1] While the compound appears as a stable, off-white crystalline solid at standard temperature and pressure (STP), its solution-state behavior is governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1]

Researchers utilizing this compound as a building block (e.g., for JAK inhibitors or cyclic sulfones) must recognize that the gem-dimethyl moiety at the


-position acts as a "spring-load," pre-organizing the molecule for intramolecular cyclization.[1]
Structural Criticality Analysis

The molecule consists of three distinct functional zones, each contributing to its thermodynamic profile:

Functional ZoneStructureThermodynamic Contribution
Zone A: Sulfonamide

Nucleophilic Source: The amide nitrogen is acidic (

).[1] Upon deprotonation, it becomes a potent nucleophile.[1]
Zone B: Tether

Entropic Driver: The gem-dimethyl group restricts bond rotation, compressing the internal bond angle (

) and reducing the entropic penalty for ring closure.[1]
Zone C: Nitrile

Electrophilic Trap: The nitrile carbon is susceptible to nucleophilic attack, leading to cyclic amidine formation.[1]

Part 2: Thermodynamic Degradation Mechanism

The primary degradation pathway is not hydrolysis, but Intramolecular Nucleophilic Cyclization .[1] This reaction is thermodynamically favored due to the formation of a stable 5-membered heterocycle (dihydroisothiazole 1,1-dioxide derivative).[1]

The Thorpe-Ingold Cyclization Pathway

In solution, particularly under basic conditions (


) or elevated temperatures (

), the sulfonamide nitrogen attacks the nitrile carbon.[1]

Mechanism:

  • Activation: Base removes a proton from the sulfonamide nitrogen (

    
    ).[1]
    
  • Attack: The nitrogen attacks the nitrile carbon.[1] The gem-dimethyl group forces the chain into a gauche conformation, bringing the N and CN into proximity.[1]

  • Cyclization: Formation of 3-amino-4,4-dimethyl-4,5-dihydroisothiazole 1,1-dioxide .

Visualization of Degradation Logic

DegradationPathway cluster_conditions Thermodynamic Drivers Start 2-Cyano-2,2-dimethylethane- 1-sulfonamide (Open Chain) TS Transition State (Gem-Dimethyl Compression) Start->TS Rotational Restriction Base Base Catalysis (pH > 8.0) Base->TS Deprotonation Product Cyclic Impurity (3-amino-4,4-dimethyl-isothiazole-1,1-dioxide) TS->Product k_cyc (Fast) Entropic Advantage Entropic Advantage Entropic Advantage->TS Enthalpic Gain (Ring Formation) Enthalpic Gain (Ring Formation) Enthalpic Gain (Ring Formation)->Product

Figure 1: The Thorpe-Ingold effect accelerates cyclization by reducing the conformational freedom of the open-chain precursor.[1][2][3]

Part 3: Experimental Protocols & Validation

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. If the control signals described below are not observed, the experiment is invalid.

Forced Degradation Stress Testing

Objective: Determine the


 (time to 10% degradation) and identify the cyclic impurity.

Protocol:

  • Preparation: Dissolve 10 mg of the compound in 10 mL of 50:50 Acetonitrile:Buffer.

    • Condition A (Acid):[1] 0.1 N HCl.[1]

    • Condition B (Base): 0.1 N NaOH.[1]

    • Condition C (Oxidative):[1] 3%

      
      .[1]
      
    • Condition D (Thermal): Solid state at

      
      .[1]
      
  • Incubation: Store at

    
     for 24 hours (solution) or 7 days (solid).
    
  • Analysis: Analyze via HPLC-UV/MS.

Self-Validating Checkpoint:

  • Base Stress: You must observe a new peak with the same Mass (

    
    ) but different Retention Time (RT).[1] The cyclic product is an isomer, so the molecular weight does not change, but polarity decreases (shift to higher RT in Reverse Phase).[1]
    
  • Acid Stress: Expect hydrolysis of the nitrile to the amide (

    
    , +18 Da).[1]
    
HPLC Method for Stability Tracking

Standard C18 columns may struggle to retain the polar sulfonamide.[1] Use a polar-embedded column or HILIC if retention is


 min.[1]
ParameterSettingRationale
Column Waters XSelect HSS T3 (

)
High retention for polar sulfonamides.[1]
Mobile Phase A 10mM Ammonium Formate (pH 3.[1]0)Low pH suppresses sulfonamide ionization, improving peak shape.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 60% B over 10 minCaptures both the polar parent and less polar cyclic impurity.[1]
Detection UV @ 210 nmSulfonamides have weak absorbance; 210 nm captures the amide/nitrile backbone.[1]

Part 4: Physicochemical Data Summary

The following data points are synthesized from structural analogs and vendor specifications to guide handling.

PropertyValue (Approx.)Source/Logic
Molecular Weight 162.21 g/mol Calculated (

) [1].[1][4]
LogP -0.18 to -0.5Highly polar; water-soluble [1].[1]
pKa (Sulfonamide) 10.2 - 10.5Typical for primary alkyl sulfonamides.[1]
Melting Point

Estimated based on similar gem-dimethyl sulfonamides.[1]
Solubility DMSO (>50 mg/mL), Water (Moderate)Polar functional groups facilitate aqueous solubility.[1]
Storage

, Desiccated
Prevent moisture-induced hydrolysis or plasticization.[1]

Part 5: Handling & Synthesis Implications

Process Safety
  • Exotherm Risk: During synthesis, the addition of the sulfonamide group to the nitrile precursor (e.g., via sulfonyl chloride and ammonia) is exothermic.[1]

  • Avoid Strong Bases: Do not use strong bases (NaH, KOtBu) in the presence of the sulfonamide unless cyclization is the intended outcome.[1]

Synthetic Utility

If this molecule is an intermediate, the "instability" is often a feature.[1] The gem-dimethyl group is frequently used in drug design to:

  • Block Metabolism: Prevent P450 oxidation at the

    
    -position.[1]
    
  • Lock Conformation: Fix the bioactive conformation of the final drug molecule.

References

  • PubChem. (n.d.).[1] 2-Cyano-2,2-dimethylethane-1-sulfonamide (CID 71757989).[1] National Library of Medicine.[1] Retrieved March 9, 2026, from [Link][1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds.[1] Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[1] (Foundational text on the Thorpe-Ingold Effect).

  • ChemRxiv. (2023).[1] Nitriles as multipurpose reagents for the synthesis of sultams and sultons. Retrieved from [Link] (Contextual grounding for Nitrile-Sulfonamide cyclization).[1]

Sources

2-cyano-2-methylpropane-1-sulfonamide vs 2-Cyano-2,2-dimethylethane-1-sulfonamide nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-cyano-2-methylpropane-1-sulfonamide vs. 2-Cyano-2,2-dimethylethane-1-sulfonamide Nomenclature Content Type: Technical Whitepaper Audience: Medicinal Chemists, process chemists, and regulatory affairs specialists.

A Technical Guide to Structure, Priority, and Synthesis

Executive Summary

In the high-throughput environment of drug discovery, nomenclature ambiguities often arise between vendor catalog names and rigorous IUPAC standards. This guide analyzes the specific case of CAS 1432679-26-9 , a functionalized sulfonamide intermediate.

While often listed in commercial catalogs as 2-Cyano-2,2-dimethylethane-1-sulfonamide , this designation is technically incorrect under IUPAC rules regarding chain length maximization. The systematic sulfonamide-based name is 2-cyano-2-methylpropane-1-sulfonamide .[1] However, a strict application of functional group priority reveals that the Preferred IUPAC Name (PIN) is actually a nitrile derivative: 3-sulfamoyl-2,2-dimethylpropanenitrile .

This guide deconstructs the nomenclature logic, resolves the conflict, and provides a validated synthetic workflow for this critical building block.

Structural Deconstruction & Nomenclature Analysis

To resolve the conflict, we must analyze the carbon skeleton and the priority of attached functional groups.

Molecule Structure: A central quaternary carbon attached to:

  • A gem-dimethyl group (two

    
    ).
    
  • A cyano group (

    
    ).
    
  • A methylene sulfonamide group (

    
    ).
    
The "Ethane" vs. "Propane" Conflict (The User's Core Question)

If we assume the molecule is named as a sulfonamide (treating


 as the principal group), we must select the parent alkane chain attached to the sulfur.
  • The "Ethane" Argument (Incorrect):

    • Logic: The chain is defined as the two carbons between the sulfur and the nitrogen of the nitrile:

      
      .
      
    • Resulting Name: 2-cyano-2,2-dimethylethane-1-sulfonamide.

    • The Flaw: This violates IUPAC Rule P-44.4.1. The parent chain must be the longest possible carbon chain containing the principal group.

  • The "Propane" Argument (Correct Sulfonamide Name):

    • Logic: Starting from C1 (attached to sulfur), we trace the longest path.

      • C1:

        
        
        
      • C2: Quaternary Carbon

      • C3: One of the methyl groups (since a methyl C is identical to a chain extension).

    • Chain Length: 3 Carbons (Propane).

    • Substituents at C2: One Methyl (

      
      ) and one Cyano (
      
      
      
      ).
    • Resulting Name: 2-cyano-2-methylpropane-1-sulfonamide.

The "Hidden" Priority Rule (The PIN)

While the user asks about the sulfonamide names, strict IUPAC priority rules (Blue Book P-41) dictate that Nitriles (


)  have higher priority than Sulfonamides (

)
(classed as amides of inorganic acids).
  • Principal Group: Nitrile (Suffix: -nitrile).[2]

  • Numbering: Starts at the Nitrile carbon (C1).

  • Chain: C1(Nitrile)

    
     C2(Quaternary) 
    
    
    
    C3(Methylene).
  • Substituent at C3: Sulfamoyl group (

    
    ).
    
  • Preferred IUPAC Name: 3-sulfamoyl-2,2-dimethylpropanenitrile .

Nomenclature Decision Tree

The following diagram visualizes the logical flow to determine the correct name.

NomenclatureLogic Start Identify Functional Groups Groups Group A: Sulfonamide (-SO2NH2) Group B: Nitrile (-CN) Start->Groups PriorityCheck Check IUPAC P-41 Priority Groups->PriorityCheck Decision Which is Higher? PriorityCheck->Decision PathNitrile Nitrile is Principal (Suffix: -nitrile) Decision->PathNitrile Nitrile > Sulfonamide PathSulfonamide Sulfonamide is Principal (Suffix: -sulfonamide) Decision->PathSulfonamide If ignoring Nitrile priority (Common Usage) NitrileName PIN: 3-sulfamoyl-2,2-dimethylpropanenitrile PathNitrile->NitrileName ChainCheck Select Longest Carbon Chain (Rule P-44) PathSulfonamide->ChainCheck Ethane Chain: C-C (Ethane) Name: 2-cyano-2,2-dimethylethane... (Incorrect: Chain too short) ChainCheck->Ethane Misinterpretation Propane Chain: C-C-C (Propane) Name: 2-cyano-2-methylpropane... (Correct for Sulfonamide class) ChainCheck->Propane Correct Rule

Figure 1: Decision tree illustrating the divergence between the Preferred IUPAC Name (PIN) and the common vendor names based on chain length interpretation.

Technical Specifications & Data Profile

For researchers sourcing this material, the following data reconciles the nomenclature variations with physical properties.

PropertyValueNotes
CAS Registry Number 1432679-26-9 Primary identifier
Preferred IUPAC Name 3-sulfamoyl-2,2-dimethylpropanenitrileTechnologically accurate
Common Vendor Name 2-Cyano-2,2-dimethylethane-1-sulfonamideWidespread but inaccurate
Systematic Sulfonamide Name 2-cyano-2-methylpropane-1-sulfonamideCorrect if naming as sulfonamide
Molecular Formula

Molecular Weight 162.21 g/mol
LogP (Predicted) ~ -0.17Hydrophilic, polar
H-Bond Donors 1 (Amide

)
H-Bond Acceptors 3 (Sulfonyl O, Nitrile N)

Experimental Protocol: Synthesis & Validation

The synthesis of CAS 1432679-26-9 presents a challenge due to the polarity of the sulfonamide and the potential hydrolysis of the nitrile. The following protocol utilizes a nucleophilic displacement strategy on a neopentyl-like scaffold, avoiding strong acids that could hydrolyze the nitrile.

Retrosynthetic Analysis

Target:



  • Disconnection: S-N bond and C-S bond.

  • Precursor: 3-chloro-2,2-dimethylpropanenitrile (or the corresponding mesylate).

  • Key Transformation: Strecker-type sulfite displacement followed by chlorination and amination.

Step-by-Step Methodology

Step 1: Sulfonation (Formation of Sulfonic Acid Salt)

  • Reagents: 3-chloro-2,2-dimethylpropanenitrile (1.0 eq), Sodium Sulfite (

    
    , 1.5 eq), Water/Ethanol (3:1).
    
  • Procedure:

    • Dissolve sodium sulfite in water/ethanol mixture in a round-bottom flask.

    • Add 3-chloro-2,2-dimethylpropanenitrile dropwise.

    • Reflux at 90°C for 12–16 hours. (Monitoring: Disappearance of alkyl chloride by GC-MS).

    • Concentrate in vacuo to remove ethanol.

    • Lyophilize the aqueous residue to obtain the crude sodium sulfonate salt (

      
      ).
      
  • Critical Note: The gem-dimethyl group creates steric hindrance (neopentyl effect), significantly slowing

    
     reactions. High temperature and prolonged times are required.
    

Step 2: Activation (Sulfonyl Chloride Formation)

  • Reagents: Crude Sulfonate Salt, Thionyl Chloride (

    
    , excess), catalytic DMF.
    
  • Procedure:

    • Suspend the dry sulfonate salt in anhydrous DCM (or use neat

      
      ).
      
    • Add

      
       slowly at 0°C.
      
    • Add 2-3 drops of DMF (Vilsmeier-Haack activation).

    • Reflux for 4 hours.

    • Remove excess

      
       under reduced pressure (azeotrope with toluene).
      
    • Result: 3-cyano-2,2-dimethylpropane-1-sulfonyl chloride.

Step 3: Amination (Sulfonamide Formation)

  • Reagents: Sulfonyl chloride intermediate, Aqueous Ammonia (28%) or

    
     in Methanol/THF.
    
  • Procedure:

    • Dissolve the crude sulfonyl chloride in THF.

    • Cool to -10°C.

    • Add ammonia solution dropwise (maintain temp < 0°C to prevent nitrile hydrolysis).

    • Stir at RT for 2 hours.

    • Workup: Acidify slightly to pH 6, extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Heptane.

Synthetic Pathway Diagram

SynthesisWorkflow Start 3-chloro-2,2- dimethylpropanenitrile Step1 Step 1: Sulfonation (Na2SO3, Reflux) Start->Step1 Inter1 Sodium Sulfonate Salt (R-SO3Na) Step1->Inter1 Step2 Step 2: Chlorination (SOCl2, cat. DMF) Inter1->Step2 Inter2 Sulfonyl Chloride (R-SO2Cl) Step2->Inter2 Step3 Step 3: Amination (NH3 in THF, <0°C) Inter2->Step3 Final Target: 2-cyano-2-methylpropane- 1-sulfonamide Step3->Final

Figure 2: Three-step synthetic route from the alkyl chloride precursor to the final sulfonamide, highlighting the critical intermediate states.

References

  • PubChem. (n.d.).[1] 2-Cyano-2,2-dimethylethane-1-sulfonamide (CID 71757989).[1] National Library of Medicine.[1] Retrieved March 9, 2026, from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-41 (Seniority of Functional Groups) and Rule P-44 (Seniority of Chains).
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved March 9, 2026, from [Link]

Sources

The Gem-Dimethyl Effect in Sulfonamide Building Blocks: A Technical Whitepaper on Conformational Pre-organization and Affinity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of structural biology and synthetic methodology has elevated the gem-dimethyl group from a simple lipophilic appendage to a critical tool for conformational control[1]. When strategically positioned adjacent to sulfonamide building blocks—a ubiquitous pharmacophore in medicinal chemistry—the gem-dimethyl moiety invokes the Thorpe-Ingold effect. This structural modification profoundly alters the thermodynamic landscape of target binding and the kinetic pathways of intramolecular cyclization[2]. This technical guide explores the mechanistic causality behind this phenomenon and provides validated protocols for synthesizing and evaluating pre-organized sulfonamide therapeutics.

Mechanistic Foundations: The Thorpe-Ingold Effect in Sulfonamides

The gem-disubstituent effect, classically known as the Thorpe-Ingold effect, dictates that replacing hydrogen atoms with bulky alkyl groups (such as methyls) on a tetrahedral carbon compresses the internal C-C-C bond angle[2]. In the context of sulfonamides, which feature a tetrahedral sulfur atom and an sp2-hybridized nitrogen, introducing a gem-dimethyl group at the


 or 

position exerts two primary forces:
  • Angle Compression and Steric Buttressing : The steric bulk of the methyl groups forces the adjacent bonds closer together. In sulfonamide macrocycles, this angle deviation from the ideal 109.5° pushes the reactive or binding termini into closer spatial proximity, deforming the S-atom's tetrahedral geometry to favor specific orientations[3].

  • The Reactive Rotamer Effect : A linear alkyl chain possesses a vast ensemble of ground-state conformations. Gem-dimethyl substitution introduces severe gauche interactions in extended conformations, statistically restricting the molecule into a "reactive rotamer" state[2]. This pre-organization is critical for locking sulfonamides into bioactive U-shaped or hairpin conformations[4].

Strategic Applications in Drug Design

Thermodynamic Optimization (Entropy-Enthalpy Compensation)

Binding to a target protein requires a ligand to adopt a specific conformation, resulting in a loss of conformational entropy (


). By synthetically pre-organizing the sulfonamide via a gem-dimethyl group, the entropic penalty of binding is paid during chemical synthesis rather than at the biological receptor[5]. For example, in the development of RORγt inverse agonists, replacing a benzylic methylene with a cyclopentyl or gem-dimethyl equivalent adjacent to a sulfone/sulfonamide enhanced the population of the U-shaped bioactive conformation, yielding a >10-fold increase in potency[4].
Metabolic Shielding

Sulfonamides are frequently subjected to CYP450-mediated oxidation at the


-carbon. The introduction of a gem-dimethyl group eliminates the labile 

-protons, effectively blocking Phase I metabolism while simultaneously increasing the lipophilicity and membrane permeability of the building block[6].

Quantitative Data: Thermodynamic and Kinetic Profiling

The table below summarizes the typical thermodynamic shifts observed when transitioning from an unrestricted sulfonamide to a gem-dimethyl restricted analog, demonstrating how affinity gains are primarily entropy-driven.

Compound ClassTargetStructural ModificationIC50 / EC50 (nM)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Sulfone/Sulfonamide A RORγtUnsubstituted2980-7.5-9.0+1.5
Sulfone/Sulfonamide A RORγt

-disubstituted
232-9.0-8.5-0.5
PDE4 Inhibitor PDE4Unsubstituted4700-7.2-8.0+0.8
PDE4 Inhibitor PDE4gem-dimethyl700-8.4-7.8-0.6

(Note: Data synthesized from literature trends demonstrating entropy-driven affinity enhancements in sulfonamide and sulfone derivatives[4],[6].)

Experimental Workflows & Protocols

To successfully leverage these building blocks, robust synthetic and analytical protocols are required. Below are self-validating methodologies for the synthesis and thermodynamic evaluation of gem-dimethyl sulfonamides.

Protocol A: Electrochemical-Oxidation-Induced Intramolecular C(sp3)–H Amination

This protocol outlines the synthesis of gem-dimethyl pyrrolidine sulfonamides via amidyl radicals, avoiding the use of stoichiometric external oxidants[7].

  • Causality of Design : The gem-dimethyl group at the

    
    -position restricts the C-N bond rotation, perfectly aligning the generated N-centered radical with the 
    
    
    
    C-H bond for a rapid 1,5-Hydrogen Atom Transfer (HAT).
  • Step 1: Reaction Setup : In an undivided electrochemical cell equipped with a graphite anode and a platinum plate cathode, dissolve the

    
    -gem-dimethyl aliphatic sulfonamide (0.2 mmol) in anhydrous CH3CN/MeOH (4:1, 5 mL).
    
  • Step 2: Electrolyte and Additive : Add

    
     (0.1 M) as the supporting electrolyte and NaOAc (2.0 equiv). Self-Validation : Cyclic Voltammetry (CV) must be run prior to bulk electrolysis. The CV should confirm that the acetate anion lowers the half-peak oxidation potential of the sulfonamide, facilitating selective amidyl radical generation without over-oxidizing the solvent[7].
    
  • Step 3: Electrolysis : Pass a constant current (10 mA) at room temperature until complete consumption of the starting material is observed via TLC (typically 2-3 hours).

  • Step 4: Isolation : Concentrate the solvent in vacuo, extract with EtOAc, wash with brine, and purify via flash chromatography. The Thorpe-Ingold effect ensures cyclization yields typically exceeding 85%[7].

Protocol B: Thermodynamic Binding Validation via Surface Plasmon Resonance (SPR)

To prove that the affinity gain of the gem-dimethyl sulfonamide is entropically driven, a temperature-dependent SPR assay is required.

  • Causality of Design : Measuring kinetics at a single temperature only provides

    
    . By measuring across a temperature gradient, the van 't Hoff equation (
    
    
    
    ) allows the precise deconvolution of enthalpy and entropy.
  • Step 1: Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Self-Validation : Inject a known reference inhibitor to confirm the protein retains its native folded state and active site accessibility before testing novel compounds.

  • Step 2: Titration : Inject the gem-dimethyl sulfonamide and its unsubstituted counterpart at varying concentrations (0.1x to 10x

    
    ) across a temperature range of 15°C to 35°C (in 5°C increments).
    
  • Step 3: Data Analysis : Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    . Plot
    
    
    vs.
    
    
    . A flatter slope for the gem-dimethyl variant compared to the unsubstituted variant mathematically confirms a reduced entropic penalty (
    
    
    ).

Visualizations

G Unrestricted Unrestricted Sulfonamide High Entropic Penalty Complex1 Weak Binding Complex (ΔS loss > ΔH gain) Unrestricted->Complex1 + Target Protein GemDimethyl Gem-Dimethyl Sulfonamide Pre-organized Conformation Complex2 Strong Binding Complex (ΔS loss minimized) GemDimethyl->Complex2 + Target Protein

Thermodynamic advantage of gem-dimethyl pre-organization in binding.

G Substrate Aliphatic Sulfonamide (gem-dimethyl at β-position) Oxidation Anodic Oxidation (Acetate-assisted) Substrate->Oxidation Radical N-Centered Amidyl Radical Oxidation->Radical HAT 1,5-Hydrogen Atom Transfer Radical->HAT Cyclization Intramolecular Cyclization HAT->Cyclization Product Pyrrolidine Sulfonamide Cyclization->Product

Electro-oxidative C(sp3)-H amination workflow for cyclic sulfonamides.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.[Link]

  • Xue, Y., et al. (2018). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry / NIH PMC.[Link]

  • Wang, Z., et al. (2018). Electrochemical-Oxidation-Induced Site-Selective Intramolecular C(sp3)–H Amination. ACS Catalysis.[Link]

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals / NIH PMC.[Link]

Sources

Technical Whitepaper & Advanced Safety Guide: 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional aliphatic building blocks are critical for developing novel molecular architectures. 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) is a highly versatile intermediate characterized by a terminal cyano group, a primary sulfonamide, and a gem-dimethyl substituted backbone[1][2].

Rather than presenting a standard, rigid Safety Data Sheet (SDS), this whitepaper provides an in-depth technical analysis of the compound. By understanding the causality behind its physicochemical properties, toxicological profile, and synthetic behavior, researchers can safely and effectively integrate this building block into complex drug development workflows.

Physicochemical Profiling & Structural Dynamics

The structural features of 2-Cyano-2,2-dimethylethane-1-sulfonamide dictate both its biological interactions and its chemical reactivity. The presence of the gem-dimethyl group induces the Thorpe-Ingold effect , which restricts the conformational flexibility of the carbon chain. In medicinal chemistry, this steric bulk is strategically utilized to block metabolic degradation (e.g., preventing oxidation at the alpha-position) and to pre-organize the molecule for cyclization reactions.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Weight 162.21 g/mol [1]Low molecular weight makes it an ideal fragment for lead generation.
Molecular Formula C₅H₁₀N₂O₂S[1]High heteroatom-to-carbon ratio ensures high aqueous solubility.
LogP -0.17 to -0.50[1][2]Highly hydrophilic; excellent for reducing the lipophilicity of drug candidates.
Topological Polar Surface Area (TPSA) 83.95 Ų[2]Good membrane permeability, though restricts blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors / Acceptors 1 / 3[2]Strong capacity for target-protein binding via the sulfonamide moiety.
Rotatable Bonds 2[2]Low entropic penalty upon binding due to the rigidifying gem-dimethyl group.

Mechanistic Safety, Toxicology, and Handling

Standard safety protocols often list hazards without explaining their chemical basis. Understanding why 2-Cyano-2,2-dimethylethane-1-sulfonamide is hazardous is critical for designing self-validating safety systems.

Hazard Classification & Causality

According to the Globally Harmonized System (GHS), this compound is classified under Acute Toxicity 4 (Oral, Dermal, Inhalation) and as a Category 2/2A Irritant (Skin and Eyes)[1].

  • Causality of Irritation: The primary sulfonamide group (-SO₂NH₂) possesses weakly acidic protons (pKa ~ 10). Upon contact with the neutral-to-slightly-basic physiological pH of mucosal membranes or ocular fluid, it disrupts local hydrogen-bonding networks, causing cellular irritation[1]. Furthermore, the cyano group acts as a mild electrophile, presenting an acylation risk to nucleophilic residues in biological tissues.

  • Causality of Dermal Toxicity: The compound's low molecular weight (162.21 g/mol ) and optimized hydrophilic/lipophilic balance (LogP ≈ -0.2) allow it to readily penetrate the lipid bilayers of the stratum corneum[1][2].

Self-Validating Handling & Spill Protocol

To mitigate these risks, standard PPE (lab coat, safety goggles) must be supplemented with specific procedural controls.

SpillResponse Spill Solid Spill Detected (Irritant/Acute Tox 4) PPE Don Full PPE (Double Nitrile, Goggles) Spill->PPE Sweep Mechanically Collect (Avoid Dust Generation) PPE->Sweep Wash Wipe with 5% Na2CO3 (Neutralize Sulfonamide) Sweep->Wash Validate pH Swipe Test (Verify Neutrality) Wash->Validate

Step-by-step spill response and validation workflow for sulfonamide containment.

Protocol Validation: After mechanical cleanup, the affected area must be wiped with a mild base (5% Na₂CO₃) to neutralize any residual acidic sulfonamide. The system is self-validating: a subsequent swipe with a pH indicator strip must register neutral (pH 7) to confirm total decontamination.

Synthetic Utility & Experimental Workflows

The true value of 2-Cyano-2,2-dimethylethane-1-sulfonamide lies in its orthogonal reactivity. The cyano group can be manipulated independently of the sulfonamide, allowing for the generation of diverse chemical libraries.

SyntheticPathways Core 2-Cyano-2,2-dimethyl ethane-1-sulfonamide Red Reduction (BH3-THF) Core->Red Hyd Hydrolysis (NaOH/H2O) Core->Hyd Alk N-Alkylation (R-X, Base) Core->Alk Amine 3-Amino-2,2-dimethyl propane-1-sulfonamide Red->Amine Acid 3-Sulfamoyl-2,2-dimethyl propanoic acid Hyd->Acid SubSulf N-Substituted Sulfonamide Alk->SubSulf

Synthetic derivatization pathways for 2-Cyano-2,2-dimethylethane-1-sulfonamide.

Step-by-Step Methodology: Chemoselective Nitrile Reduction

Converting the cyano group to a primary amine yields 3-amino-2,2-dimethylpropane-1-sulfonamide, a highly prized 1,3-diamine bioisostere used in kinase inhibitor design.

1. Preparation & Reagent Selection:

  • Dissolve 2-Cyano-2,2-dimethylethane-1-sulfonamide (1.0 eq) in anhydrous THF under an Argon atmosphere.

  • Causality: The reaction must be strictly anhydrous. Moisture will violently decompose the reducing agent and prematurely quench the reaction.

2. Chemoselective Reduction:

  • Cool the vessel to 0 °C. Add Borane-THF complex (BH₃·THF, 2.5 eq) dropwise.

  • Causality: BH₃·THF is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and can cause reductive cleavage of the S-N bond in the sulfonamide. Borane exhibits high chemoselectivity for nitriles, leaving the sulfonamide intact.

3. Reaction Monitoring (Self-Validating Step):

  • Heat the reaction to reflux for 4 hours.

  • Validation: Do not use Thin Layer Chromatography (TLC). Aliphatic sulfonamides lack a UV chromophore, and their extreme polarity causes severe streaking on normal-phase silica. Instead, monitor strictly via LC-MS. The reaction is deemed complete when the starting material mass ([M+H]⁺ 163) is entirely replaced by the product mass ([M+H]⁺ 167).

4. Quenching & Isolation:

  • Cool to 0 °C and carefully quench with Methanol to safely destroy excess borane.

  • Concentrate under reduced pressure and purify via reverse-phase C18 chromatography using a Water/Acetonitrile gradient (with 0.1% TFA) to yield the pure amine salt.

References

  • Source: nih.
  • Source: chemscene.

Sources

Unlocking the Biological Activity Potential of the 2-Cyano-2,2-dimethylethane-1-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of low-molecular-weight, highly functionalized scaffolds is critical for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) represents a highly versatile building block. By integrating an aliphatic sulfonamide core, a sterically demanding gem-dimethyl motif, and an electrophilic cyano group, this scaffold offers a unique pharmacophore capable of engaging diverse biological targets—from metalloenzymes to bacterial pathways—while maintaining exceptional metabolic stability.

Structural Deconstruction & Physicochemical Rationale

The biological potential of this scaffold is driven by the synergistic effects of its three primary functional moieties:

  • The Aliphatic Sulfonamide Core: Historically, aliphatic sulfonamides have been underutilized compared to their aromatic counterparts due to their higher

    
     values. However,  demonstrate that aliphatic sulfonamides can act as highly potent Carbonic Anhydrase Inhibitors (CAIs) by coordinating the catalytic zinc ion in a unique, highly favorable geometry[1]. Furthermore, aliphatic sulfonamides exhibit against Gram-negative strains, with efficacy inversely proportional to the carbon chain length[2].
    
  • The gem-Dimethyl Motif: The inclusion of a gem-dimethyl group at the alpha position is a powerful [3]. Causality: The bulky methyl groups restrict the rotational freedom of the molecule via the Thorpe-Ingold effect, pre-organizing the cyano and sulfonamide vectors into a rigid bioactive conformation. Crucially, this steric bulk prevents alpha-proton abstraction, neutralizing a major pathway for Cytochrome P450 (CYP450)-mediated [4].

  • The Cyano (Nitrile) Group: The terminal nitrile acts as a strong, directional hydrogen-bond acceptor to improve target affinity. Additionally, it can function as a reversible covalent warhead, capable of forming thioimidate adducts with catalytic cysteine residues in target proteases.

G Scaffold 2-Cyano-2,2-dimethyl ethane-1-sulfonamide Sulfonamide Aliphatic Sulfonamide (Zinc Binding) Scaffold->Sulfonamide GemDimethyl gem-Dimethyl Group (Steric Shielding) Scaffold->GemDimethyl Cyano Cyano Group (H-Bond / Covalent) Scaffold->Cyano CA_Inhib Carbonic Anhydrase Inhibition Sulfonamide->CA_Inhib Coordinates Zn2+ GemDimethyl->CA_Inhib Thorpe-Ingold effect Metabolic Enhanced Metabolic Stability (CYP450) GemDimethyl->Metabolic Prevents alpha-oxidation Protease Targeted Covalent Inhibition Cyano->Protease Reversible warhead

Pharmacophore deconstruction and target engagement pathways of the scaffold.

Self-Validating Experimental Workflows

To accurately evaluate the biological potential of this scaffold, experimental protocols must account for the specific kinetic and metabolic properties of the functional groups.

Workflow Start Compound Synthesis & QC (LC-MS/NMR) Assay1 Primary Screen: Stopped-Flow CO2 Hydration Start->Assay1 Assay3 ADME Profiling: Microsomal Stability Start->Assay3 Assay2 Orthogonal Screen: X-ray Crystallography Assay1->Assay2 Hit Selection Control1 Positive Control: Acetazolamide Control1->Assay1 Data Data Integration & SAR Modeling Assay2->Data Assay3->Data Control2 Internal Standard: Verapamil / Warfarin Control2->Assay3

Self-validating high-throughput screening and orthogonal validation workflow.

Protocol 1: Stopped-Flow Hydration Assay for hCA Inhibition

Causality: Standard colorimetric end-point assays lack the temporal resolution required to measure the ultra-fast catalytic kinetics of human Carbonic Anhydrase (hCA). Stopped-flow spectrophotometry allows real-time monitoring of rapid pH changes, enabling the precise calculation of the inhibition constant (


).
Self-Validating System:  The assay utilizes Acetazolamide as a positive control to ensure enzyme viability, and a buffer-only non-catalyzed reaction as a negative baseline.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the scaffold in 100% DMSO.

  • Enzyme Setup: Dilute the purified hCA enzyme (e.g., tumor-associated hCA IX) in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator and 0.1 M

    
     (to maintain ionic strength).
    
  • Incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to allow equilibrium binding.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with

    
    -saturated water (prepared by bubbling 
    
    
    
    gas through ultra-pure water at 20°C).
  • Data Acquisition: Monitor the absorbance at 558 nm over 10 seconds to track the pH drop associated with the hydration of

    
     to bicarbonate and a proton.
    
  • Analysis: Calculate the initial velocity of the reaction. Determine the

    
     using the Cheng-Prusoff equation by plotting fractional activity against inhibitor concentration.
    
Protocol 2: Human Liver Microsome (HLM) Stability Profiling

Causality: To empirically prove that the gem-dimethyl group prevents alpha-oxidation, the scaffold must be subjected to Phase I metabolic enzymes. By calculating the intrinsic clearance (


), researchers can quantify the metabolic shielding effect.
Self-Validating System:  Verapamil is used as a high-clearance positive control to validate that the microsomes and NADPH regenerating system are active. Warfarin serves as a low-clearance control to establish the baseline for metabolic stability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Compound Addition: Add the scaffold to a final concentration of 1 µM (ensuring final DMSO concentration remains

    
     0.1% to avoid CYP inhibition).
    
  • Equilibration: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (yielding a final concentration of 1 mM NADPH).

  • Sampling: Aliquot 50 µL samples at precise time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining, calculating

    
     and 
    
    
    
    via log-linear regression.

Quantitative Data Summaries

The following tables summarize the predicted parameters of the scaffold based on established[5] and theoretical pharmacological profiling.

Table 1: Physicochemical & Pharmacokinetic Parameters
PropertyValueMedicinal Chemistry Implication
Molecular Weight 162.21 g/mol Ideal fragment-like size (Rule of 3 compliant), allowing room for functionalization.
LogP -0.17High aqueous solubility; ideal for oral bioavailability but may require lipophilic optimization for CNS penetration.
TPSA 83.95 ŲExcellent permeability profile; optimal for engaging polar active sites (e.g., metalloenzymes).
H-Bond Donors 1Provided by the primary sulfonamide (

), critical for zinc coordination.
H-Bond Acceptors 3Provided by the sulfonyl oxygens and the cyano nitrogen.
Rotatable Bonds 2Highly rigid structure due to the gem-dimethyl restriction, minimizing entropic penalty upon binding.
Table 2: Comparative Biological Activity Matrix
Target ClassPrimary Mechanism of ActionExpected Affinity / PotencyKey Structural Driver
hCA II / IX (Oncology)

Coordination
Nanomolar (

)
Aliphatic Sulfonamide
Gram-negative Bacteria DHPS InhibitionMicromolar (MIC)Short-chain Aliphatic Core
Cysteine Proteases Reversible Covalent BindingMicromolar (

)
Terminal Cyano Group
CYP3A4 / CYP2D6 Metabolic ResistanceHigh

(>60 min)
gem-Dimethyl Steric Shield

References

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors Source: MDPI (Biology), 2023 URL:[Link]

  • Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide Source: Bioorganic & Medicinal Chemistry / PubMed, 2007 URL:[Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: Marine Drugs / ResearchGate, 2023 URL:[Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: ACS Medicinal Chemistry Letters, 2013 URL:[Link]

  • PubChem Compound Summary for CID 71757989, 2-Cyano-2,2-dimethylethane-1-sulfonamide Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

An In-Depth Technical Guide to the LogP and Hydrophobicity of 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Lipophilicity, a critical physicochemical property, profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the characterization of the hydrophobicity of the novel chemical entity, 2-Cyano-2,2-dimethylethane-1-sulfonamide . We delve into the theoretical underpinnings of the partition coefficient (LogP) and distribution coefficient (LogD), offering detailed, field-proven protocols for their experimental determination via the gold-standard shake-flask method and modern high-performance liquid chromatography (HPLC) techniques. Furthermore, we explore the utility and limitations of in silico predictive models for estimating LogP. The guide synthesizes these methodologies to create a self-validating system for the robust characterization of this and other novel sulfonamides, ensuring data integrity and providing insights into their potential behavior in biological systems.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like, non-polar environment—is arguably one of the most influential parameters impacting a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] A molecule's lipophilicity dictates its ability to traverse biological membranes, bind to plasma proteins, and interact with metabolic enzymes and therapeutic targets.[1][2]

The most widely accepted measure of lipophilicity is the partition coefficient (P) , typically expressed as its base-10 logarithm, LogP . It represents the ratio of the concentration of a compound in a non-polar solvent (classically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][3]

LogP = log10 ( [Compound]octanol / [Compound]water )

A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[2] For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant parameter, as it considers all species (ionized and non-ionized) at a specific pH, typically physiological pH 7.4.[1]

Structural Analysis of 2-Cyano-2,2-dimethylethane-1-sulfonamide

The subject of this guide, 2-Cyano-2,2-dimethylethane-1-sulfonamide, is a novel compound with distinct structural motifs that are expected to influence its hydrophobicity:

  • Sulfonamide Group (-SO₂NH₂): This functional group is a cornerstone of many pharmaceuticals. The primary sulfonamide moiety is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally contributes to hydrophilicity.[4] However, its overall impact is modulated by the acidity (pKa) of the N-H proton.[5][6]

  • gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups attached to the same carbon atom create a non-polar, sterically bulky region. Alkyl groups are classic contributors to hydrophobicity, and this feature will increase the LogP of the molecule.

  • Cyano Group (-C≡N): The nitrile group is polar but is generally considered to have a modest and complex effect on lipophilicity. While it can participate in dipole-dipole interactions, its contribution is less than that of a hydroxyl or amino group.

A preliminary in silico estimation from PubChem's XLogP3 algorithm places the LogP of this compound at approximately -0.5 , suggesting it is likely a hydrophilic molecule.[7] However, experimental verification is paramount for accurate characterization.

Theoretical Framework: Partitioning and Ionization

A molecule's distribution between two immiscible phases is a thermodynamic equilibrium. For ionizable molecules like sulfonamides, this equilibrium is critically dependent on the pH of the aqueous phase and the compound's acid dissociation constant (pKa).

The sulfonamide proton is weakly acidic, with pKa values for many drug-like sulfonamides falling in the range of 5.9 to 12.6.[5][8] At a pH below the pKa, the neutral (non-ionized) form of the sulfonamide predominates. At a pH above the pKa, the anionic (ionized) form becomes dominant. Since the charged form has a much greater affinity for the aqueous phase, the observed distribution (LogD) will decrease as the pH increases above the pKa.

The relationship between LogP (the hydrophobicity of the neutral species), LogD, and pKa is described by the following equations:

  • For an acid: LogD = LogP - log₁₀(1 + 10(pH - pKa))

  • For a base: LogD = LogP - log₁₀(1 + 10(pKa - pH))

This relationship underscores the necessity of determining not only the LogP but also the pKa to fully predict a compound's behavior in different physiological compartments.

G cluster_0 Physicochemical Properties cluster_1 Physiological Context LogP LogP (Intrinsic Lipophilicity of Neutral Species) LogD LogD (Effective Lipophilicity at a given pH) LogP->LogD Influences pKa pKa (Acid Dissociation Constant) pKa->LogD Governs Ionization pH pH (e.g., Blood pH 7.4) pH->LogD Determines Species

Caption: Relationship between LogP, pKa, and LogD.

Methodologies for Lipophilicity Determination

A multi-faceted approach combining experimental measurement and computational prediction provides the most reliable characterization of a compound's lipophilicity.

Experimental Determination

Two principal methods are recognized by regulatory bodies like the OECD for the experimental determination of LogP.

Considered the "gold standard," this method directly measures the partitioning of a solute between n-octanol and water at equilibrium.[1][9] It is most accurate for compounds with LogP values between -2 and 4.[9][10]

Causality Behind Experimental Choices:

  • Solvent Purity: High-purity n-octanol and water are essential to prevent interference from impurities. The solvents are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would alter the concentration.

  • Buffer Selection: For ionizable compounds like sulfonamides, a buffer is used to control the pH of the aqueous phase. To measure the intrinsic LogP, the pH should be set at least 2 units below the pKa to ensure >99% of the compound is in its neutral form.[11]

  • Temperature Control: Partitioning is temperature-dependent. The experiment must be conducted at a constant temperature, typically 20-25°C, maintained to within ± 1°C.[10]

  • Phase Separation: Centrifugation is the most reliable method for separating the two phases, as it minimizes the risk of forming emulsions or carrying over microdroplets of one phase into the other, a common source of error.[11]

Step-by-Step Protocol:

  • Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of 2-Cyano-2,2-dimethylethane-1-sulfonamide in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In duplicate, combine measured volumes of the pre-saturated n-octanol stock solution and pre-saturated water (or buffer) in a suitable vessel (e.g., a centrifuge tube). Three different phase volume ratios should be tested.[10]

  • Equilibration: Agitate the vessels at a constant temperature until equilibrium is reached. The time required depends on the compound but is typically 1-24 hours.

  • Phase Separation: Centrifuge the vessels to achieve a clean separation of the octanol and aqueous layers.

  • Analysis: Carefully sample a known volume from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis Spectroscopy, HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) for each run: P = Coctanol / Cwater.

    • Convert P to LogP. The LogP values from the duplicate runs should agree within ± 0.3 log units.[10]

    • Perform a mass balance check to ensure the total amount of compound recovered from both phases is close to the amount initially added.

This indirect method correlates a compound's retention time on a reverse-phase HPLC column with its LogP.[12][13] It is faster than the shake-flask method and is suitable for compounds with LogP values in the range of 0 to 6.[12][13]

Causality Behind Experimental Choices:

  • Stationary Phase: A non-polar stationary phase (e.g., C18-silica) is used to mimic the n-octanol phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Mobile Phase: A polar mobile phase, typically a mixture of methanol or acetonitrile and water, is used. The composition is kept constant (isocratic elution) to ensure reproducibility.[13]

  • Calibration Standards: A set of reference compounds with well-established LogP values spanning the expected range of the test compound is crucial. This calibration is the foundation of the method's accuracy.

Step-by-Step Protocol:

  • System Setup: Configure an HPLC system with a reverse-phase column (e.g., C18), a UV detector, and an isocratic mobile phase (e.g., methanol/water).

  • Calibration:

    • Prepare solutions of at least 6-8 reference compounds with known LogP values.

    • Inject each standard individually and record its retention time (tR).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tR - t₀) / t₀.

    • Generate a calibration curve by plotting the known logP values of the standards against their calculated log k values. The correlation coefficient (r²) should be >0.95.[14]

  • Sample Analysis:

    • Prepare a solution of 2-Cyano-2,2-dimethylethane-1-sulfonamide in the mobile phase.

    • Inject the sample in duplicate and determine its average retention time (tR).

  • Calculation:

    • Calculate the capacity factor (k) for the test compound.

    • Interpolate the logP of 2-Cyano-2,2-dimethylethane-1-sulfonamide from the calibration curve using its log k value.[13]

G cluster_0 Shake-Flask Method (OECD 107) cluster_1 HPLC Method (OECD 117) A1 Prepare Pre-saturated Octanol & Water A2 Equilibrate Compound Between Phases A1->A2 A3 Centrifuge to Separate Phases A2->A3 A4 Analyze Concentration in Each Phase A3->A4 A5 Calculate LogP A4->A5 B1 Create Calibration Curve with LogP Standards B2 Inject Test Compound & Measure Retention Time B1->B2 B3 Calculate Capacity Factor (k) B2->B3 B4 Interpolate LogP from Calibration Curve B3->B4

Caption: Experimental workflows for LogP determination.

In Silico Prediction of LogP

Computational models offer a rapid, cost-effective means of estimating LogP, which is particularly useful in the early stages of drug discovery for screening large libraries of compounds.[15][16] These methods can be broadly categorized:

  • Atom-based methods (e.g., XLogP3, ALOGP): These methods sum the contributions of individual atoms to the overall lipophilicity.[17]

  • Fragment-based methods (e.g., CLogP): These methods sum the contributions of predefined molecular fragments.[18]

  • Property-based methods: These use quantum mechanics or molecular mechanics to calculate properties related to solvation energy.[17]

While powerful, it is crucial to recognize that these are predictive models with inherent limitations. Their accuracy depends heavily on the training datasets used for their development, and they may struggle with novel scaffolds or complex intramolecular interactions.[15][17]

Table 1: Predicted LogP Values for 2-Cyano-2,2-dimethylethane-1-sulfonamide

Prediction Method/SourcePredicted LogP Value
XLogP3 (PubChem)[7]-0.5
ChemScene[19]-0.175
Hypothetical ALOGPS-0.35
Hypothetical CLogP-0.22
Consensus Prediction (Average)-0.31

Note: ALOGPS and CLogP values are hypothetical for illustrative purposes.

Data Interpretation and Application

The experimentally determined and computationally predicted LogP/LogD values for 2-Cyano-2,2-dimethylethane-1-sulfonamide provide a foundation for predicting its behavior. Based on the preliminary data, the compound is hydrophilic (LogP < 0).

Implications for Drug Development:

  • Absorption: Highly hydrophilic compounds are often poorly absorbed after oral administration because they struggle to passively diffuse across the lipid-rich gastrointestinal membrane.

  • Distribution: A low LogP suggests the compound will likely have a low volume of distribution, remaining primarily in the aqueous compartments of the body like blood serum.[12] It may exhibit poor penetration of the blood-brain barrier.

  • Metabolism & Excretion: Hydrophilic compounds are typically cleared more rapidly by the kidneys, as they are readily soluble in urine. They may be less susceptible to metabolism by cytochrome P450 enzymes, which are located in the lipid environment of the endoplasmic reticulum.

  • Toxicity: High lipophilicity is sometimes correlated with increased toxicity due to non-specific binding to hydrophobic targets (e.g., hERG ion channel) and bioaccumulation.[1] The predicted hydrophilic nature of this compound may be favorable in this regard.

The LogP value is a key component of "drug-likeness" filters like Lipinski's Rule of Five, which suggests that for oral bioavailability, a compound's LogP should not exceed 5.[2] 2-Cyano-2,2-dimethylethane-1-sulfonamide comfortably falls within this guideline.

Conclusion

The accurate characterization of LogP and hydrophobicity is a non-negotiable step in the evaluation of any new chemical entity for pharmaceutical development. This guide has outlined a robust, multi-pronged strategy for determining the lipophilicity of 2-Cyano-2,2-dimethylethane-1-sulfonamide . By integrating the precision of the experimental shake-flask and HPLC methods with the high-throughput capacity of in silico models, researchers can build a comprehensive physicochemical profile. The resulting data are essential for guiding lead optimization, formulating druggability hypotheses, and ultimately, developing safer and more effective medicines. The predicted hydrophilic nature of this compound suggests a specific pharmacokinetic profile that must be considered in its future development.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Pinter, T., et al. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 681(1-3), 135-144. [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied [Table]. [Link]

  • Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity: is LogP(o/w) more than the sum of its parts?. European journal of medicinal chemistry, 35(7-8), 651–661. [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated [Table]. [Link]

  • Shanmugasundaram, M., & O'Brien, R. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(38), 8856–8865. [Link]

  • Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. [Link]

  • ChemRxiv. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of the American Chemical Society, 130(41), 13612-13615. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Tenside Surfactants Detergents. (2014). Validation of an HPLC Method for Determining log P ow Values of Surfactants. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). Computational Methods in Science and Technology. [Link]

  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Hydrophobicity: is LogP(o/w) more than the sum of its parts?. [Link]

  • Agroscope. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. [Link]

  • PubChem. (n.d.). 2-Cyano-2,2-dimethylethane-1-sulfonamide. [Link]

  • PubMed. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. [Link]

  • Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). [Link]

  • PubMed. (2011). The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship. [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [Link]

  • PubChemLite. (n.d.). 2-cyano-2,2-dimethylethane-1-sulfonamide (C5H10N2O2S). [Link]

  • Synlett. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. [Link]

  • YouTube. (2024). Sulfonamides. [Link]

  • PubMed. (1972). Hydrophobic bonding of sulfonamide drugs with serum albumin. [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation [Table]. [Link]

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

Sources

Methodological & Application

Synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonamide from isobutyronitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonamide

Part 1: Strategic Overview & Synthetic Logic

The synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) presents a classic challenge in organic synthesis: functionalizing a neopentyl position. The target molecule features a gem-dimethyl group adjacent to the nitrile, creating significant steric hindrance that impedes direct nucleophilic substitution (


) pathways.

While direct alkylation of isobutyronitrile with chloromethanesulfonamide might appear to be the shortest path, it is fraught with chemoselectivity issues (N-alkylation vs. C-alkylation) and requires the use of protected sulfonamides and cryogenic lithiation conditions that are difficult to scale.

Therefore, this guide details a Stepwise Homologation-Functionalization Strategy . This robust, scalable route utilizes the high reactivity of isobutyronitrile toward formaldehyde to construct the carbon skeleton, followed by a high-temperature nucleophilic displacement to introduce the sulfur moiety. This pathway ensures process reliability and intermediate stability, essential for high-integrity applications.

Synthetic Pathway Visualization

SynthesisPathway Start Isobutyronitrile (2-methylpropanenitrile) Step1 Step 1: Hydroxymethylation (Aldol-like Addition) Start->Step1 (CH2O)n, Base Inter1 3-Hydroxy-2,2- dimethylpropanenitrile Step1->Inter1 Step2 Step 2: Activation (Mesylation) Inter1->Step2 MsCl, Et3N Inter2 3-Mesyloxy-2,2- dimethylpropanenitrile Step2->Inter2 Step3 Step 3: Displacement (Thioacetylation) Inter2->Step3 KSAc, DMF, Heat Inter3 3-Acetylthio-2,2- dimethylpropanenitrile Step3->Inter3 Step4 Step 4: Oxidative Chlorination & Amidation Inter3->Step4 1. Cl2, H2O 2. NH3 Target TARGET: 2-Cyano-2,2-dimethylethane- 1-sulfonamide Step4->Target

Caption: Four-stage linear synthesis overcoming neopentyl steric hindrance via hydroxymethylation and oxidative chlorination.

Part 2: Detailed Experimental Protocols

Step 1: Hydroxymethylation of Isobutyronitrile

Objective: Construct the quaternary carbon center by adding a hydroxymethyl group. Mechanism: Base-catalyzed aldol-like addition of the nitrile enolate to formaldehyde. Since the product has no


-protons, the reaction stops cleanly at mono-addition.
  • Reagents:

    • Isobutyronitrile (1.0 equiv)

    • Paraformaldehyde (1.2 equiv)

    • Potassium Hydroxide (KOH) (0.05 equiv, catalytic)

    • Solvent: Methanol or DMSO (DMSO accelerates the rate but Methanol is easier to work up).

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Paraformaldehyde (36 g, 1.2 mol) and Methanol (200 mL). Add KOH (2.8 g, 0.05 mol).

  • Addition: Heat the mixture to 40°C to depolymerize paraformaldehyde. Dropwise add Isobutyronitrile (69 g, 1.0 mol) over 30 minutes.

  • Reaction: Reflux the mixture (approx. 65°C) for 4–6 hours. Monitor by GC or TLC (SiO₂, 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Neutralize with dilute HCl. Concentrate under reduced pressure to remove methanol.

  • Extraction: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (bp ~110°C @ 10 mmHg) yields 3-hydroxy-2,2-dimethylpropanenitrile as a colorless oil.

    • Yield Expectation: 85–92%

Step 2: Mesylation (Activation)

Objective: Convert the primary alcohol into a good leaving group (Mesylate) to facilitate substitution at the hindered neopentyl position.

  • Reagents:

    • 3-Hydroxy-2,2-dimethylpropanenitrile (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (

      
      ) (1.5 equiv)
      
    • Solvent: Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the alcohol (10 g, 100 mmol) and

    
     (15.2 g, 150 mmol) in dry DCM (100 mL). Cool to 0°C.
    
  • Addition: Dropwise add MsCl (13.7 g, 120 mmol) maintaining internal temperature

    
    .
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl, saturated

    
    , and brine.
    
  • Isolation: Dry over

    
     and concentrate. The crude 3-mesyloxy-2,2-dimethylpropanenitrile  solidifies upon standing and is usually pure enough (>95%) for the next step.
    
    • Yield Expectation: 95–98%

Step 3: Thio-displacement & Oxidative Chlorination

Objective: Introduce the sulfur atom and oxidize it to the sulfonyl chloride. Critical Insight: Direct substitution on neopentyl systems is slow. Using Potassium Thioacetate (KSAc) in a polar aprotic solvent (DMF) at elevated temperature is required to drive the


 reaction.

Phase 3A: Thioacetate Displacement

  • Reaction: Dissolve Mesylate (10 g, 56 mmol) in DMF (50 mL). Add Potassium Thioacetate (9.6 g, 84 mmol).

  • Conditions: Heat to 90–100°C for 12–18 hours. (High temp is mandatory due to steric hindrance).

  • Workup: Cool, pour into water, and extract with MTBE. Wash with water (to remove DMF). Concentrate to obtain 3-acetylthio-2,2-dimethylpropanenitrile (Oil).

Phase 3B: Oxidative Chlorination (The "Aqua Regia" of Sulfur Chemistry)

  • Setup: Suspend the crude thioacetate in a mixture of Acetic Acid (40 mL) and Water (10 mL). Cool to 0°C.

  • Chlorination: Bubble Chlorine gas (

    
    ) through the solution (or dropwise add Sulfuryl Chloride, 
    
    
    
    , if gas handling is unavailable) until a persistent yellow-green color remains. Maintain temp < 10°C.
    • Note: This converts

      
       directly.
      
  • Isolation: Pour onto ice water. Extract the sulfonyl chloride immediately with DCM. Keep cold. Do not store —proceed immediately to amidation.

Step 4: Amidation

Objective: Convert the sulfonyl chloride to the final sulfonamide.

  • Reagents:

    • Crude 2-cyano-2,2-dimethylpropanesulfonyl chloride

    • Ammonia (

      
      ) (28% aqueous or anhydrous gas)
      
    • Solvent: THF or DCM

Protocol:

  • Reaction: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of aqueous ammonia (excess, 5 equiv) at 0°C.

  • Completion: Stir for 1 hour at room temperature.

  • Workup: Separate phases. Acidify the aqueous layer slightly (pH 4) to precipitate any sulfonamide remaining, or extract the organic layer, dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane).

Part 3: Data Summary & Quality Control

Process Efficiency Table
StepTransformationKey ReagentCritical ParameterTypical Yield
1 Hydroxymethylation

/ KOH
Temp control (avoid Cannizzaro)88%
2 ActivationMsCl /

Anhydrous conditions96%
3 SulfurationKSAc / DMFTemp > 90°C (Neopentyl barrier)75%
4 Oxidation/Amidation

/

Temp < 10°C (Stability of

)
80%
Overall Isobutyronitrile

Target
~50%
Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.35 (s, 6H, 
      
      
      
      ) – Confirm gem-dimethyl.
    • 
       3.20 (s, 2H, 
      
      
      
      ) – Diagnostic methylene singlet; shift indicates
      
      
      attachment.
    • 
       7.05 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable with
      
      
      .
  • IR Spectroscopy:

    • 
       (Sharp, Nitrile 
      
      
      
      ).
    • 
       (Sulfonamide 
      
      
      
      stretches).

References

  • Hydroxymethylation of Nitriles

    • G. C. Jeffery et al., "Preparation of 3-hydroxy-2,2-dimethylpropanenitrile," Journal of the Chemical Society, 1961. (Classic protocol foundation).

  • Neopentyl Substitution Strategies

    • F. G. Bordwell et al., "Nucleophilic Substitutions at the Neopentyl Carbon," Journal of the American Chemical Society, 1951. (Explains the requirement for high temperature in Step 3).

  • Oxidative Chlorination of Thioacetates

    • J. S. Grossert et al., "The preparation of sulfonyl chlorides from thiolesters," Canadian Journal of Chemistry, 1984. (Validation of Step 3B).

  • General Sulfonamide Synthesis: K. K. Andersen, "Synthesis of Sulfonamides," Comprehensive Organic Chemistry, Vol 3, Pergamon Press. (General reference for Step 4).

Application Note: Reaction Protocols for 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) is a specialized aliphatic sulfonamide scaffold characterized by a gem-dimethyl substituted backbone. In medicinal chemistry, this motif is highly valued for its ability to block metabolic degradation (specifically


-oxidation) while maintaining a polar, hydrogen-bonding tail. The compound serves as a critical precursor for cyclic sultams  and JAK/STAT pathway inhibitors , where the nitrile group acts as a masked amine or carboxylic acid.
Chemical Identity
PropertyData
IUPAC Name 2-Cyano-2-methylpropane-1-sulfonamide
Structure

Molecular Weight 162.21 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
Key Functionality Sulfonamide (Nucleophile/H-bond donor), Nitrile (Electrophile/Precursor)

Synthesis Protocols

While the compound is commercially available as a building block, large-scale applications often require de novo synthesis to ensure purity and reduce cost. Two primary routes are detailed below: Route A (from commercial Sulfonyl Chloride) and Route B (Total Synthesis from Isobutyronitrile).

Route A: Amination of Sulfonyl Chloride (Standard Lab Scale)

This protocol is recommended for generating gram-scale quantities when the sulfonyl chloride precursor is available.

Reagents:

  • 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS 1432681-16-7)[1][2]

  • Ammonia (0.5 M in Dioxane or 28% Aqueous NH

    
    OH)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (1.0 eq) and dissolve in anhydrous THF (10 mL/g). Cool the solution to 0 °C using an ice bath.

  • Amination: Add Ammonia solution (3.0–5.0 eq) dropwise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor conversion by LC-MS (Target Mass: 162.2, M+H).

  • Workup: Remove THF under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Route B: De Novo Synthesis from Isobutyronitrile (Scale-Up)

This route utilizes the "Strecker Sulfite" strategy, avoiding the use of odorous thiols and hazardous oxidants.

Mechanism & Pathway: The synthesis exploits the acidity of the


-proton in isobutyronitrile to introduce a hydroxymethyl group, which is then converted to a leaving group and displaced by sulfite.

SynthesisRoute Start Isobutyronitrile Inter1 3-Hydroxy-2,2- dimethylpropanenitrile Start->Inter1 1. LDA, -78°C 2. Paraformaldehyde Inter2 Mesylate Intermediate Inter1->Inter2 MsCl, Et3N DCM, 0°C Inter3 Sulfonic Acid Salt Inter2->Inter3 Na2SO3 H2O/EtOH, Reflux Product 2-Cyano-2,2- dimethylethane-1-sulfonamide Inter3->Product 1. PCl5 or SOCl2 2. NH3 (aq)

Figure 1: Step-wise synthesis from commodity chemicals. The gem-dimethyl group is established in step 1, ensuring metabolic stability in the final scaffold.

Detailed Protocol (Step 1: Hydroxymethylation):

  • Cool a solution of diisopropylamine (1.1 eq) in THF at -78 °C; add

    
    -BuLi (1.1 eq) to generate LDA.
    
  • Add Isobutyronitrile (1.0 eq) dropwise. Stir for 30 min.

  • Add Paraformaldehyde (1.2 eq) (depolymerized in situ or as solid) and allow to warm to RT.

  • Quench with NH

    
    Cl. Extract with ether to yield 3-hydroxy-2,2-dimethylpropanenitrile .
    

Detailed Protocol (Step 2: Sulfonation):

  • Convert the alcohol to mesylate using MsCl (1.2 eq) and Et

    
    N in DCM.
    
  • Dissolve the crude mesylate in Water/Ethanol (1:1). Add Sodium Sulfite (Na

    
    SO
    
    
    
    , 1.5 eq).
  • Reflux for 16 hours. The mesylate is displaced by the sulfite ion (

    
    ) to form the sodium sulfonate salt.
    
  • Chlorination/Amination: Treat the dry sulfonate salt with PCl

    
     (or SOCl
    
    
    
    /DMF cat.) to generate the sulfonyl chloride, followed by immediate reaction with ammonia as in Route A .

Downstream Application: Sultam Formation

The most high-value application of this scaffold is the intramolecular cyclization to form 5,5-dimethyl-1,2-thiazinane-1,1-dioxide , a cyclic sulfonamide (sultam) used in next-generation enzyme inhibitors.

Rationale: The nitrile group is reduced to a primary amine, which then attacks the sulfonamide sulfur (or displaces a leaving group if activated) to close the ring.

SultamCyclization Substrate 2-Cyano-2,2-dimethylethane- 1-sulfonamide Reduction Intermediate: Amino-Sulfonamide Substrate->Reduction Raney Ni, H2 (50 psi) or BH3·THF Cyclization Cyclic Sultam (5,5-dimethyl-1,2-thiazinane-1,1-dioxide) Reduction->Cyclization Heat (120°C) or CDI Activation (-NH3)

Figure 2: Cyclization pathway. The reduction of the nitrile must be carefully controlled to prevent intermolecular polymerization.

Protocol:

  • Reduction: Dissolve the sulfonamide in MeOH. Add Raney Nickel (cat.) and subject to Hydrogenation (50 psi, 50 °C) for 12 hours.

    • Alternative: Use Borane-THF complex (BH

      
      ·THF) if alkene sensitivity is not an issue.
      
  • Cyclization: The resulting amino-sulfonamide often cyclizes spontaneously upon heating. If not, heat the crude amine in Toluene at reflux with a catalytic amount of acetic acid.

    • Mechanism:[3][4][5] Transamidation where the primary amine displaces ammonia from the sulfonamide.

Analytical Reference Data

Expected NMR Profile (DMSO-d


): 
  • 
    H NMR: 
    
    • 
       6.90 (s, 2H, SO
      
      
      
      NH
      
      
      ) – Broad singlet, exchangeable.
    • 
       3.25 (s, 2H, CH 
      
      
      
      -SO
      
      
      ) – Sharp singlet (isolated methylene).
    • 
       1.35 (s, 6H, C(CH 
      
      
      
      )
      
      
      ) – Strong singlet (gem-dimethyl).
  • 
    C NMR: 
    
    • 
       124.5 (C 
      
      
      
      N)
    • 
       62.1 (C H
      
      
      
      -SO
      
      
      )
    • 
       34.2 (C 
      
      
      
      )
    • 
       24.8 (C H
      
      
      
      )

Mass Spectrometry:

  • ESI (+):

    
     163.05 [M+H]
    
    
    
    , 180.08 [M+NH
    
    
    ]
    
    
    .
  • ESI (-):

    
     161.04 [M-H]
    
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757989, 2-Cyano-2,2-dimethylethane-1-sulfonamide. Retrieved from [Link]

  • Roy, T., & Lee, J. W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones.[6] Synlett, 31(05), 455-458. (Mechanistic insight into cyano-sulfonamide formation). Retrieved from [Link]

Sources

Sulfonamide coupling reactions using CAS 1432679-26-9

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific nuances of working with highly functionalized aliphatic sulfonamides in drug discovery. This document provides field-proven methodologies for utilizing CAS 1432679-26-9 (2-Cyano-2,2-dimethylethane-1-sulfonamide) in two of the most critical transformations in medicinal chemistry: acyl sulfonamide synthesis (bioisostere generation) and Buchwald-Hartwig N-arylation.

Executive Summary & Structural Rationale

CAS 1432679-26-9 is a highly versatile building block featuring three key functional domains: a primary sulfonamide, a gem-dimethyl group, and a terminal nitrile.

In drug development, the gem-dimethyl group is not merely a structural spacer; it exerts a pronounced Thorpe-Ingold effect , restricting conformational flexibility to pre-organize the molecule for target binding. Furthermore, it provides critical steric shielding to the adjacent methylene group, significantly enhancing metabolic stability against cytochrome P450-mediated


-oxidation. The primary sulfonamide serves as the focal point for cross-coupling, while the cyano group remains an orthogonal handle for downstream functionalization (e.g., reduction to primary amines or conversion to tetrazoles).

Physicochemical Profile

To ensure accurate stoichiometric calculations and safe handling, the quantitative physicochemical parameters of the compound are summarized below.

ParameterValue / Description
Chemical Name 2-Cyano-2,2-dimethylethane-1-sulfonamide
CAS Registry Number 1432679-26-9
Molecular Formula C₅H₁₀N₂O₂S
Molecular Weight 162.21 g/mol
SMILES String O=S(CC(C)(C#N)C)(N)=O
Storage Conditions Sealed in dry, 2-8°C
Key Reactive Handle Primary Sulfonamide (-SO₂NH₂)

Protocol I: Synthesis of N-Acyl Sulfonamides (Bioisostere Generation)

Mechanistic Rationale

Acyl sulfonamides are premier bioisosteres for carboxylic acids, offering a tunable pKa (typically 4.5–6.0) that improves membrane permeability while maintaining target engagement.

For the coupling of CAS 1432679-26-9 with a carboxylic acid, we utilize an . Causality: EDC is selected over uronium-based coupling reagents (like HATU) to strictly avoid guanidinylation side reactions with the primary sulfonamide. DMAP is dual-purpose: it acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, and it serves as a base to deprotonate the sulfonamide (pKa ~10), driving the nucleophilic attack.

Reaction Parameters
ReagentEquivalentsFunction
Carboxylic Acid 1.0 eqSubstrate
CAS 1432679-26-9 1.2 eqNucleophile
EDC·HCl 1.5 eqCoupling Agent
DMAP 1.5 eqNucleophilic Catalyst / Base
Dichloromethane (DCM) 0.1 MSolvent (Anhydrous)
Step-by-Step Methodology
  • Activation: In an oven-dried round-bottom flask purged with N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Catalyst Addition: Add EDC·HCl (1.5 eq) and DMAP (1.5 eq). Stir the mixture at room temperature for 15–20 minutes.

    • Self-Validation: The solution should become homogeneous. This pre-activation step is critical to form the acylpyridinium species before introducing the sulfonamide, preventing competitive binding.

  • Coupling: Add CAS 1432679-26-9 (1.2 eq) in one portion. Stir the reaction at ambient temperature for 16–60 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The desired N-acyl sulfonamide will readily ionize in negative ion mode

    
     due to the highly acidic N-H proton.
    
  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M aqueous HCl (to remove DMAP and unreacted EDC/urea byproducts) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

AcylSulfonamide A Carboxylic Acid B Activation (EDC·HCl) A->B C O-Acylurea Intermediate B->C D Acylpyridinium Formation (DMAP) C->D F Nucleophilic Attack D->F E CAS 1432679-26-9 (Sulfonamide) E->F Deprotonated by DMAP G N-Acyl Sulfonamide Product F->G

Mechanistic workflow of EDC/DMAP-mediated acyl sulfonamide synthesis.

Protocol II: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Mechanistic Rationale

The synthesis of N-aryl sulfonamides is a cornerstone reaction for developing kinase inhibitors and GPCR ligands. However, primary sulfonamides are inherently poor nucleophiles.

To overcome this, we employ a. Causality: A bulky, bidentate ligand like Xantphos is mandatory. The large bite angle of Xantphos forces the Pd(II) intermediate into a geometry that dramatically accelerates the rate-limiting reductive elimination step, preventing off-target


-hydride elimination. A strong inorganic base (Cs₂CO₃) is required to deprotonate the sulfonamide, facilitating its coordination to the metal center.
Reaction Parameters
ReagentEquivalentsFunction
Aryl Halide (Br or I) 1.0 eqElectrophile
CAS 1432679-26-9 1.2 eqNucleophile
Pd₂(dba)₃ 0.05 eq (10 mol% Pd)Pre-catalyst
Xantphos 0.1 eqBidentate Ligand
Cs₂CO₃ 2.0 eqBase
1,4-Dioxane 0.1 MSolvent (Anhydrous & Degassed)
Step-by-Step Methodology
  • Preparation: In a sealable Schlenk tube or microwave vial, combine the aryl halide (1.0 eq), CAS 1432679-26-9 (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and finely powdered Cs₂CO₃ (2.0 eq).

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Critical Step: Degas the suspension by sparging with Argon for at least 10 minutes.

    • Causality: Pd(0) is highly susceptible to oxidative deactivation by dissolved O₂. Failure to degas will result in the immediate precipitation of inactive "Pd black."

  • Reaction: Seal the vessel and heat to 100 °C in an oil bath or heating block for 12–24 hours.

  • Monitoring (Self-Validation): The reaction mixture should transition from a dark purple/red suspension (Pd₂(dba)₃) to a yellow/brown homogeneous solution containing suspended inorganic salts. Monitor via TLC; the primary sulfonamide can be visualized using a ninhydrin stain (requires heating).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove insoluble inorganic salts and precipitated palladium.

  • Isolation: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

BuchwaldHartwig Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII L_nPd(II)(Ar)(X) OA->PdII Coord Sulfonamide Coord. (CAS 1432679-26-9) PdII->Coord Base (Cs2CO3) PdII_Am L_nPd(II)(Ar)(NHSO2R) Coord->PdII_Am RE Reductive Elimination PdII_Am->RE RE->Pd0 Catalyst Regeneration Prod N-Aryl Sulfonamide RE->Prod

Catalytic cycle for Palladium-catalyzed Buchwald-Hartwig N-arylation.

References

  • Source: chemscene.
  • Title: Targeting the unique mechanism of bacterial 1-deoxy-D-xylulose 5- phosphate (DXP)
  • Source: nih.
  • Source: benchchem.

Application Note: Precision Synthesis of Gem-Dimethyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The incorporation of gem-dimethyl groups (


) into sulfonamide scaffolds is a high-value strategy in modern drug design. This structural motif exploits the Thorpe-Ingold effect  to restrict conformational flexibility, thereby enhancing binding affinity and metabolic stability (blocking 

-oxidation).

However, the synthesis of these derivatives presents two distinct chemical challenges depending on the location of the gem-dimethyl group:

  • Type A:

    
    -(1,1-Dimethylalkyl)sulfonamides  (Amine-side hindrance).
    
    • Challenge: Nucleophilic attack of a bulky tertiary amine onto a sulfonyl electrophile is kinetically sluggish and prone to side reactions.

  • Type B:

    
    -Dimethylalkanesulfonamides  (Sulfonyl-side quaternary center).
    
    • Challenge: The requisite tertiary alkanesulfonyl chlorides are often thermally unstable , undergoing rapid desulfonylation to form carbocations. Standard chlorosulfonation methods frequently fail.

This guide provides field-proven protocols to overcome these specific barriers, moving beyond generic sulfonamide synthesis to address the steric and electronic demands of gem-dimethyl systems.

Decision Framework for Method Selection

Before selecting a protocol, identify the structural class of your target molecule using the decision tree below.

method_selection Start Target Structure Analysis TypeCheck Where is the gem-dimethyl group? Start->TypeCheck TypeA Type A: Amine Side R-SO2-NH-C(Me)2-R' TypeCheck->TypeA Attached to Nitrogen TypeB Type B: Sulfonyl Side R-C(Me)2-SO2-NH-R' TypeCheck->TypeB Attached to Sulfur StericCheck Is the Sulfonyl Chloride Electron Deficient? TypeA->StericCheck StabilityCheck Is the Tertiary Sulfonyl Chloride Isolable? TypeB->StabilityCheck MethodA1 Method A1: Catalytic Activation (DMAP/DABCO) StericCheck->MethodA1 Yes (e.g., Nitro-Ar) MethodA2 Method A2: Deprotonation Strategy (LiHMDS/NaH) StericCheck->MethodA2 No (Electron Rich/Alkyl) MethodB1 Method B1: In-Situ Oxidative Amination (Thiol -> Sulfonamide) StabilityCheck->MethodB1 No (Most 3° Alkyls) MethodB2 Method B2: Sulfinate Alkylation (Specialized Case) StabilityCheck->MethodB2 Yes (Rare)

Caption: Strategic decision tree for selecting the optimal synthetic route based on the location of steric hindrance.

Detailed Experimental Protocols

Protocol A: Synthesis of -(1,1-Dimethylalkyl)sulfonamides

Target: Coupling hindered amines (e.g., tert-butylamine, 1,1-dimethylpropargylamine) with sulfonyl chlorides.

The Challenge: The steric bulk of the amine prevents efficient orbital overlap with the sulfur center. Standard pyridine-mediated conditions often stall or yield low conversions.

The Solution: Use of a "Force" condition employing a strong non-nucleophilic base (LiHMDS) to generate the highly nucleophilic lithium amide species, or high-temperature catalytic activation.

Method A2: The LiHMDS "Deprotonation" Protocol (Recommended)

This method is superior for non-acidic substrates as it bypasses the need for the amine to act as a nucleophile in its neutral state.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Gem-dimethyl amine (1.2 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.3 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Amine Activation: Charge a flame-dried reaction flask with the gem-dimethyl amine (1.2 equiv) and anhydrous THF (

    
     concentration). Cool to 
    
    
    
    under inert atmosphere (
    
    
    or Ar).
  • Deprotonation: Dropwise add LiHMDS (1.3 equiv). Stir at

    
     for 30 minutes. Mechanism: This generates the lithium amide (
    
    
    
    ), a significantly more potent nucleophile than the neutral amine.
  • Coupling: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the cold amide mixture.

  • Reaction: Allow the mixture to warm to room temperature over 2 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Expert Tip: If the sulfonyl chloride is prone to elimination (e.g., aliphatic sulfonyl chlorides), maintain the temperature at


 during the addition and warming.
Protocol B: Synthesis of -Dimethylalkanesulfonamides

Target: Creating the sulfonamide moiety on a quaternary carbon (


).

The Challenge: Direct chlorosulfonation of gem-dimethyl alkanes is low-yielding. Furthermore, isolating tertiary alkyl sulfonyl chlorides is risky; they often decompose to the carbocation and


 at room temperature.

The Solution: In-Situ Oxidative Amination. This "One-Pot" protocol converts a tertiary thiol (or thioacetate) directly to the sulfonamide without isolating the unstable sulfonyl chloride intermediate.

Method B1: Oxidative Chlorination-Amination (The "NCS" Route)

This method uses


-chlorosuccinimide (NCS) to generate the sulfonyl chloride in situ at low temperature, followed immediately by amine trapping.

Reagents:

  • Starting Material: Tertiary Thiol (

    
    ) or Thioacetate.
    
  • Oxidant:

    
    -Chlorosuccinimide (NCS) (4.0 equiv).
    
  • Acid Source:

    
     (aq) or Acetic Acid/Water mixture.
    
  • Amine: Aqueous Ammonia (for primary sulfonamides) or Alkyl Amine.

  • Solvent: Acetonitrile (

    
    ).
    

Step-by-Step Procedure:

  • Oxidative Chlorination:

    • Dissolve NCS (4.0 equiv) in

      
       (
      
      
      
      ) and cool to
      
      
      .
    • Add

      
       (1.0 equiv volume relative to MeCN).
      
    • Add the tertiary thiol (1.0 equiv) dropwise.

    • Observation: The reaction is exothermic.[3] Maintain internal temperature

      
      .
      
    • Stir for 20–30 minutes. The thiol is converted to the sulfonyl chloride (

      
      ) via a sulfenyl chloride intermediate.
      
  • Amine Trapping (Critical Step):

    • Do NOT isolate the sulfonyl chloride.

    • Cool the mixture to

      
      .
      
    • Add the amine (excess, e.g., 5–10 equiv of

      
       or primary amine) slowly.
      
    • Note: The pH must remain basic during this step to scavenge HCl.

  • Completion:

    • Stir at

      
       for 1 hour, then warm to room temperature.
      
  • Workup:

    • Concentrate

      
       under reduced pressure (keep bath 
      
      
      
      ).
    • Dilute residue with water and extract with EtOAc.

    • Wash with

      
       (to remove excess amine) and brine.
      

Data Summary: Yield Comparison of Methods

Substrate TypeMethodYield (%)Notes
Type A:

-Butylamine + Tosyl-Cl
Pyridine (Standard)35–45%Slow, incomplete conversion.
Type A:

-Butylamine + Tosyl-Cl
LiHMDS (Protocol A2) 88–92% Clean, rapid reaction.
Type B:

-Butyl-SH

Sulfonamide
Direct

gas
40–50%Loss of product due to volatility/decomp.
Type B:

-Butyl-SH

Sulfonamide
NCS/HCl (Protocol B1) 75–82% Mild, avoids isolation of unstable intermediate.

Mechanistic Visualization

The following diagram illustrates the critical pathway for Protocol B, highlighting the unstable intermediate that necessitates the "in-situ" approach.

reaction_mechanism Thiol Tertiary Thiol R-C(Me)2-SH Sulfenyl Sulfenyl Chloride [Intermediate] Thiol->Sulfenyl NCS/HCl Oxidation SulfonylCl Tertiary Sulfonyl Chloride R-C(Me)2-SO2-Cl (UNSTABLE) Sulfenyl->SulfonylCl NCS/H2O Decomp Carbocation + SO2 (Decomposition) SulfonylCl->Decomp Heat/Time (Avoid!) Product Gem-Dimethyl Sulfonamide R-C(Me)2-SO2-NR'2 SulfonylCl->Product Fast Amine Addn (< 0°C) Amine Amine Nucleophile (HNR'2) Amine->Product

Caption: Mechanistic pathway for Protocol B. Note the critical branching point at the unstable Sulfonyl Chloride.

Troubleshooting & Expert Tips

  • Instability of Tertiary Sulfonyl Chlorides:

    • Symptom:[3][4][5][6][7][8][9][10] Low yield, presence of alkene or alcohol byproducts.

    • Cause: Desulfonylation (

      
      ) driven by the stability of the tertiary carbocation.
      
    • Fix: Never use elevated temperatures. Perform the oxidation and amination in the same vessel without concentration. If isolation is absolutely necessary, keep at

      
      .
      
  • Steric Hindrance in Type A Couplings:

    • Fix: Switch from organic bases (TEA, Pyridine) to inorganic bases (

      
       in Acetone/Water reflux) or anionic nucleophiles (LiHMDS protocol).
      
  • Solubility Issues:

    • Gem-dimethyl sulfonamides are often highly crystalline and lipophilic.

    • Tip: Use DMSO-

      
       for NMR characterization if 
      
      
      
      solubility is poor.

References

  • Green Synthesis of Sulfonamide Derivatives. Asian Journal of Green Chemistry. (2026). Describes general sulfonamide coupling conditions and green catalysts.

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. (2016). Provides the mechanistic basis for the NCS oxidation protocol used in Protocol B.

  • Direct sulfonylation of anilines mediated by visible light. Chemical Science. (2018). Discusses radical approaches to sulfonylation which can be an alternative for difficult substrates.

  • Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide. Organic Syntheses. (2024). detailed handling of sulfur oxidation states and reagents.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. (2020). A key reference for using sulfinylamine reagents to overcome steric barriers in sulfonamide synthesis.

Sources

Application Note: Scalable Synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scalable, robust synthetic route for 2-Cyano-2,2-dimethylethane-1-sulfonamide (also known as 3-sulfamoyl-2,2-dimethylpropanenitrile). This molecule features a sterically hindered neopentyl backbone, which presents specific challenges for nucleophilic substitution—a critical step in introducing the sulfonyl moiety.

The guide prioritizes a hydroxymethylation-activation-thiolation-oxidation sequence. This pathway avoids the poor reactivity of neopentyl halides in direct sulfite displacement by utilizing the superior nucleophilicity of thiourea and the high leaving-group ability of sulfonates (mesylates).

Executive Summary

  • Target Molecule: 2-Cyano-2,2-dimethylethane-1-sulfonamide

  • CAS: 1432679-26-9

  • Molecular Formula:

    
    
    
  • Key Challenge: The gem-dimethyl group at the

    
    -position creates a "neopentyl effect," severely retarding 
    
    
    
    reactions. Standard alkyl halide displacement with sodium sulfite is kinetically disfavored and prone to rearrangement.
  • Solution: A 4-step sequence utilizing thiourea as a super-nucleophile to install the sulfur atom, followed by oxidative chlorination to the sulfonyl chloride.

  • Scalability: The selected route uses inexpensive commodity reagents (Isobutyronitrile, Paraformaldehyde, Thiourea, Bleach) and avoids chromatographic purification for intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the carbon skeleton first, then install the sulfur functionality using a nucleophile small enough to overcome the steric barrier of the neopentyl system.

Retrosynthesis Target Target: 2-Cyano-2,2-dimethylethane-1-sulfonamide SulfonylCl Intermediate 4: Sulfonyl Chloride Target->SulfonylCl Amidation (NH3) Isothio Intermediate 3: Isothiouronium Salt SulfonylCl->Isothio Oxidative Chlorination (Cl2 or NaOCl/HCl) Mesylate Intermediate 2: Mesylate (Activation) Isothio->Mesylate Substitution (Thiourea) Alcohol Intermediate 1: 3-Hydroxy-2,2-dimethylpropanenitrile Mesylate->Alcohol Activation (MsCl) Start Starting Materials: Isobutyronitrile + Paraformaldehyde Alcohol->Start Aldol-like Condensation

Figure 1: Retrosynthetic strategy designed to overcome neopentyl steric hindrance.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile

This step constructs the carbon backbone via a base-catalyzed hydroxymethylation of isobutyronitrile.

  • Reagents: Isobutyronitrile (1.0 equiv), Paraformaldehyde (1.2 equiv), KOH (0.05 equiv), Methanol (Solvent).

  • Mechanism: Base-catalyzed aldol-type addition of the nitrile

    
    -carbon to formaldehyde.
    

Protocol:

  • Charge a reactor with Isobutyronitrile (1.0 mol) and Paraformaldehyde (1.2 mol equiv).

  • Add Methanol (3 vol relative to nitrile).

  • Cool the mixture to 0–5 °C.

  • Slowly add a solution of KOH (5 mol%) in Methanol, maintaining internal temperature

    
     °C (exothermic).
    
  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Monitor: TLC or GC should show consumption of isobutyronitrile.

  • Workup: Neutralize with dilute HCl. Concentrate under reduced pressure to remove methanol.

  • Purification: Distillation under reduced pressure (bp ~100 °C at 10 mmHg) yields the product as a colorless oil.

    • Yield Target: 85–90%.

Step 2: Activation to 2-Cyano-2,2-dimethylpropyl Methanesulfonate

The hydroxyl group is a poor leaving group. Converting it to a mesylate (Ms) creates a highly reactive electrophile necessary to overcome the steric hindrance in the next step.

  • Reagents: 3-Hydroxy-2,2-dimethylpropanenitrile (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), DCM (Solvent).

Protocol:

  • Dissolve the alcohol from Step 1 in Dichloromethane (DCM) (5 vol).

  • Add Triethylamine (1.2 equiv) and cool to 0 °C.

  • Add Methanesulfonyl chloride (1.1 equiv) dropwise, keeping Temp

    
     °C.
    
  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with water, 1N HCl, and saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[1][2]
  • Product: The mesylate is obtained as a viscous oil or low-melting solid. Use directly in Step 3 without distillation to avoid thermal decomposition.

Step 3: Nucleophilic Displacement with Thiourea

This is the critical step. Thiourea is used because it is a "super-nucleophile" (neutral, highly polarizable sulfur) capable of displacing the neopentyl mesylate where ionic nucleophiles (like sulfite) might fail or cause elimination.

  • Reagents: Mesylate (Step 2), Thiourea (1.1 equiv), Ethanol (or Ethanol/Water).

Protocol:

  • Dissolve the Mesylate in Ethanol (5 vol).

  • Add Thiourea (1.1 equiv).

  • Heat the mixture to reflux (approx. 78 °C) for 12–16 hours.

    • Note: The reaction may be slow due to the neopentyl effect.[3] Monitor by HPLC.

  • Observation: The product, S-(2-cyano-2,2-dimethylpropyl)isothiouronium methanesulfonate, often precipitates upon cooling.

  • Workup: Cool to 0 °C. Filter the white crystalline solid. Wash with cold ethanol/ether.

    • Yield Target: 70–80%.

Step 4: Oxidative Chlorination to Sulfonyl Chloride

The isothiouronium salt is directly converted to the sulfonyl chloride using oxidative chlorination. This "one-pot" hydrolysis-oxidation is highly scalable.

  • Reagents: Isothiouronium salt (Step 3), Chlorine gas (

    
    ) OR Sodium Hypochlorite (Bleach) + HCl, Water/DCM biphasic system.
    

Protocol (Bleach Method - Safer for non-specialized labs):

  • Suspend the Isothiouronium salt in a mixture of DCM (5 vol) and Water (5 vol).

  • Cool to 0–5 °C.

  • Add Conc. HCl (2 equiv) to the aqueous phase.

  • Slowly add Sodium Hypochlorite solution (10–13% active chlorine, ~3.5 equiv) dropwise with vigorous stirring.

    • Caution: Chlorine gas is generated in situ. Vent to a scrubber.

    • Exotherm: Maintain Temp

      
       °C.
      
  • Stir for 1 hour at 0 °C. The organic layer will turn yellow-green.

  • Workup: Separate the organic layer.[4][2] Wash with cold water and cold sodium bisulfite solution (to destroy excess oxidant). Dry over

    
    .
    
  • Product: Evaporate DCM to obtain 2-Cyano-2,2-dimethylpropane-1-sulfonyl chloride as a waxy solid. Use immediately.

Step 5: Amidation to Target Sulfonamide
  • Reagents: Sulfonyl Chloride (Step 4), Aqueous Ammonia (

    
    ) or Ammonia gas in THF.
    

Protocol:

  • Dissolve the crude Sulfonyl Chloride in THF (3 vol).

  • Cool to 0 °C.

  • Add Aqueous Ammonia (28%) (5 equiv) or bubble

    
     gas.
    
  • Stir for 2 hours at RT.

  • Workup: Concentrate THF. Dilute residue with water. The product usually precipitates.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

  • Final Product: White crystalline solid.

Analytical Data Summary (Expected)

IntermediatePhysical StateKey 1H NMR Signals (CDCl3, approx ppm)
Alcohol Colorless Oil

3.45 (s, 2H,

), 1.35 (s, 6H,

)
Mesylate Viscous Oil

4.05 (s, 2H,

), 3.05 (s, 3H,

), 1.40 (s, 6H)
Target White Solid

4.80 (br s, 2H,

), 3.20 (s, 2H,

), 1.45 (s, 6H,

)

Process Safety & Critical Control Points

Neopentyl Steric Hindrance

The gem-dimethyl group blocks the backside attack for


 reactions.
  • Risk: Incomplete reaction in Step 3 (Thiourea displacement).

  • Mitigation: Ensure the leaving group is excellent (Mesylate) and use high temperatures (Reflux Ethanol). If reaction stalls, switch solvent to DMF or NMP and heat to 90 °C.

Oxidative Chlorination Hazards
  • Risk: Evolution of

    
     gas; runaway exotherm.
    
  • Control: Efficient cooling (jacketed reactor) and controlled addition of oxidant. Use a caustic scrubber for off-gassing.

Nitrile Stability
  • Risk: Hydrolysis of the cyano group to an amide/acid under strong acid/base conditions.

  • Control: The oxidative chlorination (Step 4) is acidic but rapid and cold; the nitrile is generally stable under these transient conditions. Avoid prolonged heating in acidic water.

References

  • Preparation of 3-hydroxy-2,2-dimethylpropanenitrile

    • Source: PubChem.[5] (n.d.). 3-Hydroxy-2,2-dimethylpropanenitrile. National Center for Biotechnology Information.

    • URL:[Link]

  • General Procedure for Neopentyl Substitution via Thiourea

    • Source: Organic Syntheses. (2000). 2-Cyanoethylthiouronium Hydrochloride.[6] Org. Synth. 2000, 77, 186. (Adapted for neopentyl system).[3][7]

    • URL:[Link]

  • Oxidative Chlorination of Isothiouronium Salts: Source: BenchChem. (2025). Application Notes and Protocols for Sulfonyl Chloride Synthesis.
  • Target Molecule Identification: Source: ChemScene. (n.d.). 2-Cyano-2,2-dimethylethane-1-sulfonamide.

Sources

Application Note: Functionalization of the Cyano Group in 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS 1432679-26-9) represents a high-value pharmacophore building block. Its structural uniqueness lies in the gem-dimethyl "neopentyl" linker separating the cyano group from the sulfonamide.

For drug development professionals, this molecule offers two critical advantages:

  • The Thorpe-Ingold Effect: The gem-dimethyl group restricts conformational freedom, pre-organizing the molecule for better receptor binding and often increasing metabolic stability by blocking

    
    -oxidation or metabolic dealkylation.
    
  • Bifunctional Utility: It serves as a precursor to both sulfonamide-amines (via reduction) and sulfonamide-acids (via hydrolysis), which are ubiquitous in metalloproteinase inhibitors, HCV antivirals, and ion channel modulators.

The Challenge: The functionalization of the nitrile group in this molecule is non-trivial due to two competing factors:

  • Steric Hindrance: The gem-dimethyl group creates a neopentyl-like environment, significantly retarding nucleophilic attack at the nitrile carbon (e.g., during hydrolysis).

  • Chemoselectivity: The sulfonamide protons (

    
    ) are acidic (
    
    
    
    ), necessitating protocols that avoid irreversible deprotonation or catalyst poisoning.

This guide provides three field-proven protocols to overcome these barriers.

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, select the protocol based on your target moiety.

FunctionalizationPathways Start Starting Material: 2-Cyano-2,2-dimethylethane- 1-sulfonamide Target_Amine Target: Primary Amine (Linker/Spacer) Start->Target_Amine Reduction Target_Acid Target: Carboxylic Acid (Headgroup) Start->Target_Acid Hydrolysis Target_Tetrazole Target: Tetrazole (Bioisostere) Start->Target_Tetrazole Cyclization Method_Red Protocol A: Borane-DMS Reduction Target_Amine->Method_Red Best for Sulfonamide Tolerance Method_Hyd Protocol B: Pinner Reaction (HCl/MeOH) Target_Acid->Method_Hyd Overcomes Steric Bulk Method_Cyc Protocol C: Zn(II) Catalyzed Cycloaddition Target_Tetrazole->Method_Cyc High Yield Safety

Figure 1: Strategic decision tree for functionalizing the cyano group based on downstream application.

Protocol A: Chemoselective Reduction to Primary Amine

Target: 3-Amino-2,2-dimethylpropane-1-sulfonamide Mechanism: Hydride Transfer via Borane Complexation

The Challenge

Standard reduction with Lithium Aluminum Hydride (LAH) is risky. The acidic sulfonamide protons react with LAH to form an aluminate salt, requiring a massive excess of reagent and often leading to difficult workups or lower yields.

The Solution: Borane-Dimethyl Sulfide (BMS)

Borane (


) is an electrophilic reducing agent. It coordinates rapidly to the nitrile nitrogen but reacts much slower with the acidic sulfonamide protons compared to LAH. This kinetic selectivity makes it the reagent of choice.
Step-by-Step Protocol

Reagents:

  • Substrate: 2-Cyano-2,2-dimethylethane-1-sulfonamide (1.0 equiv)[1]

  • Reagent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (3.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol, then 4M HCl in Dioxane

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Dissolution: Add the sulfonamide substrate (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add BMS (30 mmol, 15 mL) dropwise via syringe over 15 minutes. Caution: Gas evolution may occur.

  • Reflux: Remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the nitrile peak.

  • Quench (Critical): Cool back to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.

    • Note: This step forms trimethyl borate.

  • Acid Hydrolysis: Add 4M HCl in Dioxane (10 mL) and reflux for 1 hour. This breaks the Boron-Nitrogen complex formed during reduction.

  • Isolation: Concentrate in vacuo. The product typically precipitates as the hydrochloride salt. Triturate with diethyl ether to obtain a white solid.

Data Validation:

  • LC-MS: Look for

    
     (Free base).
    
  • 1H NMR: Disappearance of the gem-dimethyl singlet shift associated with the nitrile (approx 1.3 ppm) and appearance of a new methylene signal (

    
    ) around 2.6–2.8 ppm.
    

Protocol B: Sterically Demanding Hydrolysis (Pinner Reaction)

Target: 3-Sulfamoyl-2,2-dimethylpropanoic acid Mechanism: Pinner Imidate Formation


 Hydrolysis
The Challenge

The gem-dimethyl group acts as a shield, making the nitrile carbon inaccessible to direct attack by water (Standard Acid/Base Hydrolysis). Direct boiling in


 or 

often results in recovered starting material or decomposition of the sulfonamide.
The Solution: The Pinner Reaction

We use a smaller nucleophile (Methanol) under anhydrous acidic conditions to form an intermediate imidate ester, which is then easily hydrolyzed by water.

Step-by-Step Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Gas: Anhydrous HCl gas (generated or from cylinder)

  • Solvent: Anhydrous Methanol (0.5 M concentration)

  • Workup: Water

Procedure:

  • Imidate Formation: Dissolve the substrate in anhydrous Methanol at 0°C.

  • Saturation: Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Seal the vessel.

  • Incubation: Store at 4°C for 12–24 hours. The sterically hindered nitrile will slowly convert to the methyl imidate hydrochloride.

  • Hydrolysis: Pour the reaction mixture into ice-water (10 equiv volume). Stir at room temperature for 2 hours.

    • Mechanism:[2][3][4][5][6][7] The imidate hydrolyzes to the methyl ester.

  • Saponification (Optional): If the free acid is required, treat the crude ester with LiOH (2 equiv) in THF/Water (1:1) at 50°C. The remote sulfonamide is stable to LiOH.

Why this works: The linear geometry of the nitrile is converted to the trigonal imidate using a small nucleophile (MeOH), relieving some steric strain before the larger water molecule attacks.

Protocol C: Bioisostere Synthesis (Tetrazole)

Target: 2,2-Dimethyl-3-(1H-tetrazol-5-yl)ethane-1-sulfonamide Mechanism: [3+2] Cycloaddition

The Challenge

Standard azide cycloadditions often use explosive conditions or toxic tin reagents (


).
The Solution: Zinc-Catalyzed Cycloaddition

Using Zinc Bromide (


) allows the reaction to proceed in aqueous/organic media with high safety and easier purification.
Step-by-Step Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Sodium Azide (

    
    , 1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1)

Procedure:

  • Mix: Combine substrate,

    
    , and 
    
    
    
    in the solvent mixture.
  • Heat: Reflux at 80–90°C for 16 hours.

    • Note: The Lewis acid (

      
      ) activates the nitrile, facilitating attack by the azide anion despite the steric bulk.
      
  • Workup: Cool to room temperature. Acidify to pH 2 with 1N HCl.

    • Caution: Acidification releases Hydrazoic acid (

      
      ) if excess azide is present. Perform in a fume hood.
      
  • Extraction: Extract with Ethyl Acetate. The tetrazole is acidic (

    
    ) and will extract into the organic phase.
    

Comparative Data Summary

ParameterReduction (Protocol A)Hydrolysis (Protocol B)Tetrazole (Protocol C)
Reagent



Reaction Time 4–6 Hours24 Hours16 Hours
Temp 66°C (Reflux)0°C

RT
85°C
Yield (Typical) 75–85%60–70%80–90%
Key Risk

gas evolution
Moisture sensitivityToxic gas (

) on workup
Product State Amine SaltEster/AcidAcidic Heterocycle

Mechanistic Pathway Visualization

The following diagram illustrates the divergence of the nitrile intermediate based on the chosen nucleophile and conditions.

ReactionMechanism Nitrile Nitrile Substrate (R-CN) Borane_Complex Borane Complex (R-CN:BH3) Nitrile->Borane_Complex + BH3 Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated + HCl Imine_Red Reduced Imine (R-CH=N-BH2) Borane_Complex->Imine_Red Hydride Transfer Amine Primary Amine (R-CH2-NH2) Imine_Red->Amine Hydrolysis (H+) Imidate Imidate Ester (R-C(OMe)=NH) Protonated->Imidate + MeOH (Nucleophile) Ester Methyl Ester (R-COOMe) Imidate->Ester + H2O

Figure 2: Mechanistic divergence. The steric bulk of the gem-dimethyl group (R) necessitates the use of small nucleophiles (Hydride or Methanol) for efficient conversion.

References

  • PubChem. (n.d.). 2-Cyano-2,2-dimethylethane-1-sulfonamide (Compound).[1][8][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Brown, H. C., & Choi, Y. M. (1982). The reaction of nitriles with borane-dimethyl sulfide. A convenient synthesis of primary amines.[3] Synthesis.[2][3][6][7][11][13] (General protocol adaptation for nitrile reduction).

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.[2] (Source for ZnBr2 catalyzed cycloaddition).

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates.[14] Chemical Reviews. (Foundational text for Pinner reaction mechanics).

Sources

Application Note: Chemoselective Hydrolysis of 2-Cyano-2,2-dimethylethane-1-sulfonamide to 2,2-Dimethyl-3-sulfamoylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The transformation of 2-cyano-2,2-dimethylethane-1-sulfonamide into 2,2-dimethyl-3-sulfamoylpropanoic acid presents a classic dual-chemical challenge in organic synthesis.

  • Severe Steric Hindrance: The cyano group is bonded directly to a neopentyl-like quaternary carbon (a gem-dimethyl group). Standard aqueous hydrolysis approaches (e.g., refluxing 6M HCl or 2M NaOH) are kinetically prohibitive and often result in unreacted starting material[1].

  • Chemoselectivity Requirements: The molecule contains a primary sulfonamide group (

    
    ). Utilizing harsh acidic conditions (such as concentrated 
    
    
    
    at elevated temperatures) to force the nitrile hydrolysis will inevitably lead to the cleavage of the sulfonamide into a sulfonic acid, destroying the target API intermediate.

The Solution: Peroxide-Accelerated Alkaline Hydrolysis To navigate this, we employ a two-stage, one-pot strategy grounded in the2[2]. By introducing hydrogen peroxide and sodium hydroxide, we generate the hydroperoxide anion (


). Driven by the alpha-effect, 

is a profoundly stronger nucleophile than the hydroxide ion (

), allowing it to easily penetrate the steric bulk of the gem-dimethyl group and hydrate the nitrile to a primary amide[2].

Crucially, under these highly alkaline conditions, the primary sulfonamide (


) is deprotonated to form a sulfonamidate anion. This localized negative charge electrostatically repels incoming nucleophiles, acting as an in-situ protecting group that perfectly preserves the sulfur center during the subsequent high-temperature alkaline hydrolysis of the amide to the carboxylate[3].

Pathway & Causality Visualizations

Workflow A 2-Cyano-2,2-dimethyl ethane-1-sulfonamide B Amide Intermediate A->B H2O2, NaOH EtOH/H2O, 50°C C Carboxylate Salt B->C NaOH (aq) Reflux, 100°C D 2,2-Dimethyl-3-sulfamoyl propanoic acid C->D HCl (aq) pH 2, 0-5°C

Fig 1. Two-step, one-pot chemoselective hydrolysis workflow.

Mechanism Start Sterically Hindered Nitrile with Sulfonamide Group AcidRoute Acidic Hydrolysis (e.g., conc. H2SO4) Start->AcidRoute Option A BaseRoute Basic Hydrolysis (Radziszewski + NaOH) Start->BaseRoute Option B AcidOutcome Sulfonamide Cleavage (Side Reactions) AcidRoute->AcidOutcome Harsh conditions BaseOutcome1 Sulfonamide Deprotonated (Protected from Nucleophiles) BaseRoute->BaseOutcome1 pH > 10 BaseOutcome2 Hydroperoxide Anion (HOO-) Overcomes Steric Hindrance BaseRoute->BaseOutcome2 Alpha-effect Success High Yield of Target Acid BaseOutcome1->Success BaseOutcome2->Success

Fig 2. Mechanistic causality comparing acidic vs. basic hydrolysis routes.

Quantitative Data & Reaction Parameters

Table 1: Reaction Parameters and Stoichiometry (100 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Function
2-Cyano-2,2-dimethylethane-1-sulfonamide162.211.016.22 gSterically hindered substrate
Hydrogen Peroxide (30% aq)34.014.041.0 mLSource of alpha-effect nucleophile
Sodium Hydroxide (Phase 1)40.001.24.80 gBase catalyst for

generation
Sodium Hydroxide (Phase 2)40.003.012.00 gBulk nucleophile for amide hydrolysis
Ethanol (Absolute)46.07Solvent50.0 mLHomogenizing co-solvent
Hydrochloric Acid (37% aq)36.46to pH 2~35-40 mLReprotonation and precipitation
Table 2: Expected Analytical Characterization Data
Analytical TechniqueSignal / ShiftStructural Assignment
LC-MS (ESI, Negative) m/z 180.0

Target mass for


H NMR (DMSO-

)

1.20 ppm (s, 6H)
Gem-dimethyl protons

H NMR (DMSO-

)

3.10 ppm (s, 2H)
Methylene protons adjacent to


H NMR (DMSO-

)

6.80 ppm (br s, 2H)
Sulfonamide protons (exchangeable)

H NMR (DMSO-

)

12.50 ppm (br s, 1H)
Carboxylic acid proton (exchangeable)
FT-IR Spectroscopy ~3300, 3200 cm

N-H stretching (primary sulfonamide)
FT-IR Spectroscopy ~1700 cm

C=O stretching (carboxylic acid)

Self-Validating Experimental Protocol

Safety Note: Hydrogen peroxide in the presence of organics and base can be highly exothermic. Strict adherence to temperature controls is mandatory.

Phase 1: Alpha-Effect Hydration (Nitrile → Amide)
  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and internal thermocouple with 2-cyano-2,2-dimethylethane-1-sulfonamide (16.22 g, 100 mmol). Suspend the substrate in 50 mL of absolute ethanol.

  • Base Addition: In a separate vessel, dissolve sodium hydroxide (4.80 g, 120 mmol) in 50 mL of deionized water. Add this aqueous base to the reaction flask.

  • Peroxide Introduction: Cool the mixture to 0–5 °C using an ice-water bath. Dropwise, add 30% aqueous hydrogen peroxide (41 mL, 400 mmol) via an addition funnel over 30 minutes. Causality Note: The internal temperature must remain below 20 °C to prevent premature thermal decomposition of the peroxide.

  • Hydration: Remove the ice bath, attach a reflux condenser, and warm the reaction to 50 °C for 4–6 hours.

  • In-Process Control (IPC) 1: Analyze an aliquot via LC-MS. The system validates Phase 1 completion when the substrate peak (m/z 161,

    
    ) is fully consumed and replaced by the amide intermediate (m/z 179, 
    
    
    
    ).
Phase 2: Alkaline Hydrolysis (Amide → Carboxylate)
  • Bulk Hydrolysis: Once Phase 1 is validated, add the Phase 2 sodium hydroxide (12.00 g, 300 mmol) directly to the reaction mixture.

  • Reflux: Elevate the temperature to 100 °C (reflux) and stir vigorously for 16–24 hours.

  • In-Process Control (IPC) 2: LC-MS analysis must indicate the complete disappearance of the amide (m/z 179) and the exclusive presence of the carboxylate salt (m/z 180,

    
    ). Furthermore, the evolution of ammonia gas (detectable via wet pH paper at the condenser outlet) will cease upon completion[3].
    
Phase 3: Acidification and Isolation (Carboxylate → Carboxylic Acid)
  • Cooling: Cool the reaction mixture to 0–5 °C.

  • Reprotonation: Slowly add concentrated hydrochloric acid (37% aq) dropwise until the pH reaches 2.0 (approx. 35-40 mL), maintaining the temperature below 15 °C. Causality Note: Acidification reprotonates the sulfonamidate back to the neutral sulfonamide and the carboxylate to the free carboxylic acid, instantly triggering crystallization.

  • Isolation: Stir the resulting thick white suspension for 1 hour at 0 °C to ensure complete precipitation. Filter the solid under vacuum, wash with ice-cold deionized water (2 × 20 mL), and dry in a vacuum oven at 45 °C to a constant weight.

References

  • Title: Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega URL
  • Title: Product Class 5: Nitriles Source: Science of Synthesis / Thieme Connect URL
  • Title: Determination of Total Hydrolysable Nitrogen in Acidic Aqueous Solutions of Nitriles Containing Cyanide Source: RSC Publishing URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cyano-2,2-dimethylethane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource, designed for immediate application by process chemists and researchers.

Ticket ID: #SYN-1432-OPT Subject: Yield Improvement & Process Stability for Gem-Dimethyl Sulfonamide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Triage

Target Molecule: 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) Core Challenge: The synthesis involves the alkylation of a sterically hindered nitrile anion (from isobutyronitrile) with an electrophile bearing acidic protons (chloromethanesulfonamide).[1] Low yields (<40%) typically stem from proton quenching (insufficient base stoichiometry) or product loss during aqueous workup (high water solubility).[1]

Rapid Diagnostic Checklist

Before altering your protocol, verify these three critical failure points:

ParameterSpecificationCommon Failure Mode
Base Stoichiometry

2.2 Equivalents
Using 1.0–1.2 eq results in deprotonation of the sulfonamide only, leaving no base for the nitrile.[1] Reaction stalls.
Reagent Quality LiHMDS Titer > 0.9 M Commercial LiHMDS degrades.[1] If the titer is low, the "effective" stoichiometry drops below the critical 2.0 threshold.
Temperature -78°C to -40°C Higher temperatures (

) cause the nitrile anion to attack the sulfonamide nitrogen or self-condense (Thorpe-Ziegler).[1]

The Chemistry: Mechanism & Critical Control Points

To improve yield, you must understand the competition between deprotonation (acid-base) and alkylation (nucleophilic substitution).[1]

The "Double-Deprotonation" Requirement

The electrophile, chloromethanesulfonamide (


), possesses acidic protons on the nitrogen (

).[1] The

-proton of isobutyronitrile is far less acidic (

).[1]
  • Step 1 (Sacrificial Base): The first equivalent of base is immediately consumed to deprotonate the sulfonamide nitrogen. This generates an inert species (Li-salt) that does not participate in alkylation but prevents the electrophile from quenching the nitrile anion later.[1]

  • Step 2 (Active Anion): The second equivalent of base generates the lithiated nitrile (the nucleophile).[1]

  • Step 3 (Coupling): The nitrile anion displaces the chloride.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the decision tree and chemical pathways.

ReactionPathways Start Reagents: Isobutyronitrile + Chloromethanesulfonamide BaseAdd Addition of LiHMDS (Base) Start->BaseAdd StoichCheck Is Base > 2.0 eq? BaseAdd->StoichCheck PathLowBase Pathway A (Low Base): Sulfonamide deprotonated only. Nitrile remains neutral. StoichCheck->PathLowBase No (< 2.0 eq) PathHighBase Pathway B (Excess Base): 1. Sulfonamide deprotonated (Li-species) 2. Nitrile deprotonated (Carbanion) StoichCheck->PathHighBase Yes (> 2.0 eq) ResultFail RESULT: No Reaction / Recovery of Starting Material PathLowBase->ResultFail Coupling Nucleophilic Attack: Nitrile Anion displaces Chloride PathHighBase->Coupling TempCheck Temp Control (<-40°C) Coupling->TempCheck SideRxn Side Reaction: Self-Condensation or N-Alkylation TempCheck->SideRxn Poor (> -20°C) Target TARGET PRODUCT: 2-Cyano-2,2-dimethylethane-1-sulfonamide TempCheck->Target Good (< -40°C)

Figure 1: Reaction logic flow. Note that insufficient base leads to immediate failure due to the acidity of the sulfonamide protons.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale. Scale up linearly, but pay attention to exotherms.

Reagents
  • Isobutyronitrile: 1.0 eq (Use slight excess, 1.1 eq, if product isolation is difficult).

  • Chloromethanesulfonamide: 1.0 eq.[1]

  • LiHMDS (Lithium Hexamethyldisilazide): 2.2 – 2.5 eq (1.0 M in THF).[1] Note: LDA can be used, but LiHMDS often provides cleaner impurity profiles for gem-dimethyl nitriles.[1]

  • Solvent: Anhydrous THF (5-10 volumes).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Charge: Add Chloromethanesulfonamide (1.0 eq) and Isobutyronitrile (1.1 eq) to the flask. Dissolve in Anhydrous THF.

    • Why mix first? Pre-mixing allows for a controlled "titration" of protons by the base in the next step.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.

  • Base Addition (Critical): Add LiHMDS (2.2 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 30-45 minutes.

    • Observation: You may see a precipitate form (Li-salt of sulfonamide).[1] This is normal. Ensure vigorous stirring.

    • Temperature: Do not allow internal temp to rise above -65°C.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Monitoring: Check TLC or LCMS.[1] If starting material remains, do NOT add more base at -20°C (risk of degradation).[1]

  • Quench: Quench with saturated aqueous Ammonium Chloride (

    
    ) while still cold.
    

Downstream Processing: The "Hidden" Yield Killer

The target molecule is a small, polar sulfonamide. Standard extraction often fails because the product partitions into the water layer.

Improved Workup Strategy
MethodStandard (Avoid)Optimized (Recommended)
Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc) + 5% Methanol
Aqueous Phase Water / BrineSaturated NaCl (Solid added)
Technique Simple ShakeSalting Out + Back Extraction

Protocol:

  • After quenching, separate the phases.[1][2]

  • Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Extract the aqueous layer 3 to 4 times with EtOAc (or EtOAc/THF 9:1).[1]

  • Combine organics, dry over

    
    , and concentrate.
    
  • Purification: If an oil remains, triturating with cold diethyl ether or hexanes often induces crystallization of the solid sulfonamide.

Frequently Asked Questions (Troubleshooting)

Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: This is likely a "False Positive" or Workup Loss.[1]

  • False Positive: The lithiated species might run differently on TLC than the protonated form. Ensure you quench the TLC aliquot properly before visualizing.

  • Workup Loss: As detailed in Section 4, your product is likely in the aqueous waste. Retain your aqueous layer and try a continuous extraction or n-butanol extraction.[1]

Q: Can I use NaH (Sodium Hydride) instead of LiHMDS? A: Not recommended. NaH is heterogeneous and reacts slowly at -78°C. If you heat it to get it to react, you will likely cause polymerization of the isobutyronitrile or self-condensation.[1] LiHMDS or LDA are required for the kinetic control needed at low temperatures.

Q: My product is colored (yellow/brown) and sticky. A: This indicates oxidative decomposition or polymerization.[1]

  • Fix: Ensure your Nitrogen/Argon line is oxygen-free.[1]

  • Fix: Add a radical scavenger (like BHT) to the ether/THF used during workup if the compound is unstable to air.[1]

  • Purification: Pass through a short silica plug eluting with 50% EtOAc/Hexanes to remove the colored oligomers.

References

  • Baricitinib Synthesis & Intermediates

    • Technique Validation: The alkylation of azetidine-nitriles with sulfonyl chlorides/sulfonamides is detailed in the process development for Baricitinib.[1] See: US Patent 10,526,350 B2 , "Process for the preparation of baricitinib and an intermediate thereof." (2020).[1]

    • Source:[1]

  • LiHMDS Aggregation & Reactivity

    • Mechanism:[1][3][4][5] Understanding the aggregation state of LiHMDS in THF is crucial for stoichiometry. See: Collum, D. B. "Lithium Hexamethyldisilazide Mediated Enolization..." Journal of the American Chemical Society.

    • Source:[1]

  • General Solubility of Cyano-Sulfonamides

    • Workup Data: Solubility d

      
      -cyano compounds confirms high water solubility, necessitating "salting out" procedures.[1]
      
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling 2-Cyano-2,2-dimethylethane-1-sulfonamide or strong lithium bases.

Sources

Solving solubility issues with 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Handling Issues

Compound Dashboard: Physicochemical Profile

Before troubleshooting, verify you are working with the correct material properties. This compound exhibits "deceptive" polarity—it looks lipophilic due to the gem-dimethyl group but behaves as a polar solid due to the sulfonamide/nitrile interplay.[1]

PropertyValue / DescriptionImplication for Solubility
CAS Number 1432679-26-9Specific identifier for procurement verification.
Structure

Polar Head: Sulfonamide (

) + Nitrile (

).Lipophilic Core: Gem-dimethyl (

).[1]
Molecular Weight 162.21 g/mol Small molecule; rapid diffusion once dissolved.
LogP (Calc) ~ -0.5 to -0.17Hydrophilic. Prefers water/polar solvents over oils.[1]
pKa (Sulfonamide) ~10.8 (Estimated)Weakly acidic.[1][2] Neutral at pH 7.4; Anionic at pH >11.[1]
H-Bond Donors 1 (

)
Strong crystal lattice formation (high melting energy).[1]
Physical State White Crystalline SolidHigh lattice energy requires polar aprotic solvents to break.[1]

Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Setup

Q: I am trying to dissolve the compound in Dichloromethane (DCM) or Diethyl Ether for a reaction, but it remains a suspension. Why? A: This is a classic "polarity mismatch."[1]

  • The Science: While the gem-dimethyl group adds bulk, the molecule is dominated by two strong dipoles: the sulfonamide (

    
    ) and the nitrile (
    
    
    
    ). These groups form a robust intermolecular hydrogen-bonding network in the solid state.[1] Non-polar or weakly polar solvents like DCM, Hexanes, or Ether cannot overcome this lattice energy.
  • The Fix:

    • Switch Solvent: Use Acetonitrile (MeCN) , DMF , or DMSO .[1] These are polar aprotic solvents that disrupt the dipole interactions.[1]

    • Co-Solvent Strategy: If DCM is required for the reagent (e.g., a specific catalyst), dissolve the sulfonamide in a minimum volume of THF or MeCN first, then dilute with DCM.

Q: Can I use heat to dissolve it in Toluene? A: Not recommended. [1]

  • Risk: While heat increases solubility, the compound will likely precipitate rapidly upon cooling (crashing out), potentially trapping impurities or stalling the reaction.

  • Alternative: Use 1,4-Dioxane or Toluene/THF (1:1) mixtures if a higher boiling point is needed.[1]

Category B: Biological Assays & Aqueous Formulations[1]

Q: My 100 mM stock solution in DMSO precipitates when diluted into PBS (pH 7.4). How do I fix this? A: This is likely a "solubility cliff" caused by the hydrophobic effect on the gem-dimethyl group when water content exceeds 90%.[1]

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 10 mM in 50% DMSO/Water) before the final dilution.

    • Sonication: Brief sonication (30-60 seconds) can break up micro-aggregates that form upon initial contact with water.[1]

    • Carrier Protein: If the assay allows, include 0.1% BSA or Tween-20 in the buffer. This stabilizes the gem-dimethyl region in aqueous solution.

Q: Can I increase solubility by adjusting the pH? A: Yes, but only at high pH.

  • Mechanism: The sulfonamide proton (

    
    ) has a pKa of approximately 10.8 .[1]
    
    • pH < 9: The molecule is neutral.[1] Solubility is intrinsic (moderate).[1]

    • pH > 11: The nitrogen deprotonates (

      
      ), forming a salt.[1] Solubility increases drastically.[1]
      
  • Warning: The nitrile group (

    
    ) is susceptible to hydrolysis at high pH and elevated temperatures.[1] Do not store  at pH > 11 for extended periods. Use fresh preparations if high pH is necessary.
    
Category C: Extraction & Workup

Q: I cannot extract the product from the aqueous layer using Ether. Where did it go? A: It is likely still in the water.[1]

  • Reason: With a LogP of ~ -0.5, the compound partitions preferentially into the aqueous phase rather than non-polar organic phases like Ether or Hexane.

  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl to push the organic compound out.[1]

    • Better Solvent: Use Ethyl Acetate (EtOAc) or n-Butanol for extraction.[1] Repeat extractions 3-4 times.

    • Lyophilization: If extraction fails, remove water via freeze-drying (lyophilization) and then triturate the solid residue with warm Ethanol or MeCN to recover the product.[1]

Visual Decision Trees

Figure 1: Solvent Selection Decision Matrix

Use this logic flow to select the correct solvent system based on your experimental goal.

SolubilityGuide Start Start: Select Application Synthesis Chemical Synthesis Start->Synthesis BioAssay Biological Assay Start->BioAssay Extraction Workup/Extraction Start->Extraction HighTemp High Temp (>80°C)? Synthesis->HighTemp Stock Make Stock Soln BioAssay->Stock SolventChoice Select Organic Phase Extraction->SolventChoice DMF Use DMF or DMSO HighTemp->DMF Yes MeCN Use Acetonitrile (MeCN) HighTemp->MeCN No DMSO_Stock 100mM in pure DMSO Stock->DMSO_Stock Buffer Dilute to Buffer DMSO_Stock->Buffer Precip Cloudy? Buffer->Precip Sonicate Sonicate + 0.1% Tween Precip->Sonicate Yes BadChoice Ether/Hexane/DCM SolventChoice->BadChoice Avoid GoodChoice EtOAc or n-Butanol SolventChoice->GoodChoice Recommended ResultBad Stays in Water (Loss) BadChoice->ResultBad ResultGood Successful Extraction GoodChoice->ResultGood

Caption: Logic flow for solvent selection based on application (Synthesis, Assay, or Extraction).

Figure 2: Molecular Interaction & Solubilization Mechanism

Understanding why "Like Dissolves Like" fails with simple non-polar solvents.

MolecularInteractions SolidState Solid Crystal Lattice (High Stability) Forces Strong H-Bonds (Sulfonamide) + Dipole Interactions (Nitrile) SolidState->Forces Solvent_DCM DCM / Hexane Forces->Solvent_DCM Solvent_DMSO DMSO / DMF Forces->Solvent_DMSO Solvent_Water Water (Neutral pH) Forces->Solvent_Water Fail Cannot break H-Bonds (Suspension) Solvent_DCM->Fail Success Oxygens accept H-bonds from Sulfonamide NH2 (Solution) Solvent_DMSO->Success Partial Partial Solubility (Hydrophobic gem-dimethyl effect) Solvent_Water->Partial

Caption: Mechanistic view of solvent interactions.[1] DMSO disrupts the lattice; DCM cannot.[1]

Standard Operating Protocols (SOPs)

Protocol A: Preparation of 100 mM Stock Solution

Best for: Long-term storage and biological screening.[1]

  • Weighing: Weigh 16.2 mg of 2-Cyano-2,2-dimethylethane-1-sulfonamide into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using "wet" DMSO as water absorbs moisture, potentially causing degradation over months.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, heat gently to 37°C in a water bath for 2 minutes.

  • Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon filters (compound may bind).[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Buffer Preparation (for pH Studies)

Best for: Analytical chemistry or mechanistic studies.[1]

  • Selection: Choose a buffer with buffering capacity near pH 7-8 (e.g., Phosphate or HEPES).[1]

  • Pre-Solubilization: Dissolve the compound in a minimal amount of Methanol or Acetonitrile (e.g., 5% of final volume).[1]

  • Slow Addition: Add the buffer dropwise to the organic solution while stirring rapidly.

  • Clarification: If the solution turns cloudy, check pH.

    • Troubleshooting: If pH is < 7, adjust to pH 7.4-8.0 using dilute NaOH.[1] The compound is more soluble as it approaches its pKa (~10.8), but do not exceed pH 11 to avoid hydrolysis.

References

  • PubChem. 2-Cyano-2,2-dimethylethane-1-sulfonamide (CID 71757989). National Library of Medicine. Available at: [Link][1]

  • Hanaee, J., et al. Solubility prediction of sulfonamides at various temperatures using a single determination.[1][3] ResearchGate.[3] (General Sulfonamide Solubility Principles). Available at: [Link]

Sources

Minimizing side reactions in sulfonamide nitrile reduction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SNR-404 | Status: Open Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Overview

Reducing a nitrile (


) to a primary amine (

) in the presence of a sulfonamide (

) presents a classic "Chemoselectivity vs. Poisoning" paradox.

The Core Challenges:

  • Catalyst Poisoning: The sulfur atom in sulfonamides (and their metabolic byproducts) acts as a Lewis base, coordinating strongly to heterogeneous catalysts (Pd, Pt, Ni), effectively "poisoning" the active sites.

  • Chemoselectivity: Strong reducing agents (like

    
    ) capable of reducing nitriles often cleave the sulfonamide S-N bond, resulting in desulfonylation.
    
  • Dimerization: The intermediate imine is highly electrophilic and reacts with the newly formed amine to create secondary amine impurities ("dimers").

Method Selection Matrix

Use this table to select the correct protocol based on your constraints.

MethodReagent SystemChemoselectivity (Sulfonamide)Risk ProfileScalability
A (Recommended)

or

High (Sulfonamides are resistant to Borane)Stable B-N complex requires harsh acidic workup.Medium
B (Cost-Effective)

High (Forms Cobalt Boride in situ)Exothermic; black precipitate can be difficult to filter.High
C (High Throughput)

Medium (Requires high catalyst loading)High Poisoning Risk. Requires

to stop dimers.
High
D (Avoid)

(LAH)
Low High risk of S-N bond cleavage.Low

Deep Dive: The Borane Protocol (Method A)

Best for: High-value intermediates where yield and purity are paramount.

The Mechanism & The "Hidden" Trap

Borane is an electrophilic reducing agent. It coordinates to the nitrile nitrogen, activating the carbon for hydride delivery.[1]

  • Why it works: Sulfonamides are poor nucleophiles at the nitrogen and electrophilic at the sulfur. Borane does not typically attack the sulfonyl group, preserving the S-N bond [1].

  • The Trap: The product is not the free amine, but a highly stable Amine-Borane Complex . Many researchers mistake this stable complex for unreacted starting material on TLC/LCMS. You must destroy this complex.

Protocol: Borane-Dimethyl Sulfide Reduction
  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Dissolution: Dissolve Sulfonamide-Nitrile (1.0 equiv) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add

    
     (2.0 - 3.0 equiv) dropwise.
    
    • Note:

      
       is odorous; use a bleach trap. 
      
      
      
      is an alternative but less stable.
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Note: The complex may streak).

  • The Critical Workup (Complex Destruction):

    • Cool to 0°C.

    • Carefully add MeOH to quench excess borane (H2 evolution!).

    • Add concentrated

      
       (approx. 10% of reaction volume) or 
      
      
      
      in MeOH.
    • REFLUX the acidic mixture for 1 hour. This step cleaves the B-N bond.

    • Concentrate in vacuo. Basify with

      
       to pH > 10. Extract with DCM.
      

Deep Dive: Cobalt Boride "Magic Blue" (Method B)

Best for: Large scale, low cost, or when avoiding odorous sulfides.

The Science

Sodium Borohydride (


) alone cannot reduce nitriles.[2][3] However, adding Cobalt(II) Chloride (

) generates "Cobalt Boride" (

) in situ. This species coordinates to the nitrile and facilitates hydride transfer [2].[1]
Protocol: System
  • Dissolution: Dissolve nitrile (1.0 equiv) and

    
     (0.2 – 0.5 equiv) in MeOH. The solution will be deep purple/pink.
    
  • Reduction: Cool to 0°C. Add

    
     (5.0 equiv) portion-wise.
    
    • Observation: The solution will turn black immediately (formation of

      
      ) and evolve hydrogen gas vigorously.
      
  • Timing: Stir at RT for 1–2 hours.

  • Workup:

    • Quench with dilute

      
       (dissolves the black precipitate).
      
    • Basify with concentrated aqueous

      
       (removes Cobalt as soluble amine complex).
      
    • Extract with EtOAc.[4]

Troubleshooting: Heterogeneous Catalysis (Method C)

Issue: "My Raney Nickel reaction stalled" or "I made a dimer."

The Poisoning Effect

Sulfonamides contain sulfur. Even if the sulfur is oxidized (sulfone/sulfonamide), the lone pairs can competitively bind to the Nickel surface, reducing turnover frequency.

  • Solution: You must use High Catalyst Loading (often 50-100% w/w relative to substrate) to provide enough surface area to accommodate both the "poison" and the reduction sites [3].

The Dimerization Pathway

The intermediate imine (


) can react with the product amine (

) to form a secondary amine (

).
  • Solution: Add Ammonia (7M in MeOH) or Acetic Anhydride (if an amide product is acceptable). Ammonia shifts the equilibrium away from the secondary amine.

Visualizing the Logic

The following diagram illustrates the decision process and the mechanistic pathways for side reactions.

NitrileReduction Start Start: Sulfonamide-Nitrile Reagent_Check Select Reagent Start->Reagent_Check BH3 Borane (BH3-DMS) Reagent_Check->BH3 High Chemoselectivity CoCl2 NaBH4 + CoCl2 Reagent_Check->CoCl2 Low Cost/Scale RaneyNi Raney Ni + H2 Reagent_Check->RaneyNi Industrial Scale Complex Stable Amine-Borane Complex (R-NH2:BH3) BH3->Complex Reduction Product Primary Amine (R-CH2-NH2) CoCl2->Product In-situ Co2B Imine Intermediate Imine (R-CH=NH) RaneyNi->Imine H2 Surface AcidReflux REQUIRED: Acid Reflux (HCl/MeOH) Complex->AcidReflux Quench AcidReflux->Product Hydrolysis Dimer SIDE REACTION: Secondary Amine (Dimer) Imine->Dimer Coupling w/ Product Imine->Product Fast Reduction Ammonia Additive: NH3/MeOH Ammonia->Dimer Suppresses

Caption: Workflow for reagent selection and mechanistic checkpoints. Note the critical Acid Reflux step for Borane and Ammonia additive for Raney Ni.

Frequently Asked Questions (FAQ)

Q: I used Borane-DMS, but my yield is 0%. I only see a spot that looks like starting material. A: You likely did not break the Boron-Amine complex. The complex often has a similar Rf to the starting nitrile. Action: Take your crude material, dissolve it in MeOH, add conc. HCl, and reflux for 1 hour. Then basify and extract.

Q: Can I use LAH (Lithium Aluminum Hydride)? A: It is risky. LAH is powerful enough to cleave the sulfonamide S-N bond, yielding the free amine and sulfinic acid [4]. If you must use LAH, perform the reaction at -78°C and use exactly 1.0 equiv, but Borane is far superior for this substrate.

Q: My Raney Nickel reaction is black and stalled. A: The catalyst is likely poisoned by the sulfonamide sulfur. Action: Filter the mixture (carefully, under inert gas—Raney Ni is pyrophoric) and add fresh catalyst. Ensure you are using a high loading (50 wt%) and consider adding


 in MeOH to the solvent system.

Q: How do I remove the cobalt salts after the NaBH4/CoCl2 reaction? A: Cobalt can form a "mud" that clogs filters. Action: Quench with dilute acid to dissolve the boride, then basify with Ammonium Hydroxide (


). The ammonia forms a soluble complex with Cobalt (hexamminecobalt), allowing you to extract your product into organic solvent while the cobalt stays in the blue aqueous layer.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with nitriles: A convenient synthesis of primary amines.[5] Synthesis, 1981(8), 605-606.

  • Osby, J. O., & Ganem, B. (1993). Reduction of nitriles to amines with cobalt boride.[6] Tetrahedron Letters, 34(40), 6391-6394.

  • Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42.

  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles.[1][2][4][7] Tetrahedron, 59(29), 5417-5423.

Sources

Technical Support Center: Crystallization of 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a comprehensive support resource for researchers and process chemists working with 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS 1432679-26-9). This document synthesizes chemical engineering principles with practical troubleshooting strategies to address crystallization challenges common to gem-dimethyl sulfonamides.

Executive Summary & Compound Profile

2-Cyano-2,2-dimethylethane-1-sulfonamide is a critical building block characterized by a polar sulfonamide head group and a steric gem-dimethyl moiety adjacent to a nitrile. This structural combination presents unique crystallization behaviors: the sulfonamide group promotes strong hydrogen bonding (high melting potential), while the gem-dimethyl group restricts conformational flexibility (Thorpe-Ingold effect), typically favoring crystallinity over amorphous states. However, the molecule's amphiphilic nature can lead to "oiling out" if solvent systems are not carefully balanced.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₅H₁₀N₂O₂SLow molecular weight (162.21 g/mol ) suggests rapid kinetics.
Polarity High (Sulfonamide + Nitrile)Requires polar solvents for dissolution; non-polar for anti-solvent.
Thermal Stability Nitrile susceptible to hydrolysisAvoid strong acids/bases and prolonged heating >60°C in aqueous media.
Solubility Class AmphiphilicSoluble in alcohols/polar aprotics; insoluble in alkanes.

Solvent Selection Guide

The choice of solvent is the primary determinant of yield and purity. Based on the compound's polarity profile, the following solvent systems are recommended.

Primary Solvent Screening Table
Solvent SystemRoleSolubility @ 25°CSolubility @ 60°CRecommendation
Methanol (MeOH) SolventHighVery HighExcellent. Best for initial dissolution.
Ethanol (EtOH) SolventModerateHighPreferred. Good balance for cooling crystallization.
Ethyl Acetate (EtOAc) SolventLow-ModerateModerateGood. Ideal for impurity rejection (salts).
Water Anti-SolventLowModerateCritical. Use as anti-solvent with alcohols.
n-Heptane Anti-SolventNegligibleNegligibleStandard. Use with EtOAc to induce precipitation.
Acetone SolventHighVery HighAvoid. Too soluble; difficult to recover yield without excessive evaporation.

Standard Operating Protocols (SOPs)

Protocol A: Anti-Solvent Crystallization (MeOH/Water)

Best for: High recovery and removal of non-polar impurities.

  • Dissolution : Charge crude 2-Cyano-2,2-dimethylethane-1-sulfonamide into a reactor. Add Methanol (5-7 volumes) and heat to 45-50°C until fully dissolved.

  • Polishing : Perform a hot filtration (if necessary) to remove insoluble inorganic salts (e.g., sodium halides from synthesis).

  • Nucleation : Cool the solution to 25°C . Slowly add Water (anti-solvent) dropwise until the solution turns slightly turbid (Cloud Point).

  • Growth : Hold at 25°C for 30 minutes to allow stable nuclei to form.

  • Precipitation : Continue adding Water (total 3-5 volumes relative to MeOH) over 2 hours while cooling to 0-5°C .

  • Isolation : Filter the white crystalline solid and wash with cold Water/MeOH (2:1). Dry under vacuum at 40°C.

Protocol B: Cooling Crystallization (Ethyl Acetate/Heptane)

Best for: Removal of polar impurities and avoiding hydrolysis.

  • Dissolution : Suspend the crude solid in Ethyl Acetate (8-10 volumes). Heat to reflux (~77°C ) to achieve dissolution.

  • Distillation (Optional) : If water content is high, azeotropically distill a portion of EtOAc to dry the system.

  • Seeding : Cool to 50°C and seed with 0.5 wt% pure crystals (if available).

  • Anti-Solvent Addition : Add n-Heptane (warm, ~40°C) slowly until the ratio of EtOAc:Heptane is 1:1.

  • Cooling : Ramp temperature down to 0°C at a rate of 10°C/hour.

  • Isolation : Filter and wash with cold Heptane.

Troubleshooting & FAQs

This section addresses specific issues reported by process chemists working with this intermediate.

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable zone width is too narrow or the anti-solvent is added too quickly, causing the solute to crash out as an amorphous oil before organizing into a lattice. Solution:

  • Increase Temperature: Re-heat the mixture until the oil redissolves.

  • Seed the Batch: Add seed crystals at the cloud point to provide a template for growth.

  • Adjust Solvent Ratio: If using MeOH/Water, increase the MeOH content slightly to improve solubility, then cool slower.

  • Switch Systems: The EtOAc/Heptane system is less prone to oiling out for this lipophilic gem-dimethyl structure compared to aqueous systems.

Q2: The crystals are yellow/discolored. How do I fix this?

Diagnosis: Yellowing often indicates the presence of oxidized byproducts or trace sulfur impurities (e.g., sulfinates). Solution:

  • Carbon Treatment: During the hot dissolution step (Protocol A), add Activated Carbon (5 wt%) . Stir for 30 minutes at 50°C, then filter hot through Celite before crystallization.

  • Acid Wash: If the color persists, a wash with dilute cold HCl (0.1 M) followed by water can remove basic amine impurities, though care must be taken not to hydrolyze the nitrile.

Q3: My yield is lower than expected (<60%). Where is the product?

Diagnosis: The compound likely has higher solubility in the mother liquor than anticipated, or the "gem-dimethyl" effect is preventing efficient packing in the chosen solvent. Solution:

  • Mother Liquor Analysis: Check the filtrate by HPLC. If the product is present, concentrate the mother liquor and perform a "second crop" crystallization.

  • Push the Anti-Solvent: Increase the ratio of Water (in Protocol A) or Heptane (in Protocol B) to force more product out of solution.

  • Lower Temperature: Cool the final slurry to -10°C instead of 0°C.

Q4: Is the nitrile group stable during crystallization?

Diagnosis: Nitriles can hydrolyze to amides (and eventually acids) in the presence of strong acids/bases and heat. Solution:

  • pH Control: Ensure the crystallization solution is near neutral (pH 6-8). Avoid crystallizing from strongly acidic aqueous solutions.

  • Limit Heat: Do not hold the compound in boiling water or alcohols for extended periods (>4 hours).

Decision Logic for Process Optimization

The following diagram illustrates the logical flow for selecting the optimal crystallization strategy based on crude purity and observed behavior.

CrystallizationLogic Start Start: Crude 2-Cyano-2,2- dimethylethane-1-sulfonamide CheckPurity Analyze Crude Purity (HPLC/NMR) Start->CheckPurity HighSalts High Inorganic Salts? CheckPurity->HighSalts SolubilityCheck Check Solubility in EtOAc HighSalts->SolubilityCheck No (<5%) ProtocolA Protocol A: MeOH/Water (Excellent Salt Rejection) HighSalts->ProtocolA Yes (>5%) SolubilityCheck->ProtocolA Insoluble ProtocolB Protocol B: EtOAc/Heptane (Gentle, Non-Aqueous) SolubilityCheck->ProtocolB Soluble (Hot) OilingOut Issue: Oiling Out? ProtocolA->OilingOut ProtocolB->OilingOut RemedyOil Remedy: Seeding + Slower Cooling OilingOut->RemedyOil Yes End Pure Crystals (>98% Purity) OilingOut->End No RemedyOil->End

Figure 1: Decision tree for selecting the appropriate crystallization solvent system based on impurity profile and solubility behavior.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71757989, 2-Cyano-2,2-dimethylethane-1-sulfonamide. Retrieved from [Link]

  • Anderson, N. G. (2012).Practical Process Research and Development - A Guide for Organic Chemists.

Technical Support Center: Purification of CAS 1432679-26-9

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and impurity removal protocols for CAS 1432679-26-9 , chemically identified as 2-cyano-2,2-dimethylethane-1-sulfonamide (also known as 2-cyano-2-methylpropane-1-sulfonamide).

Compound Identity: 2-Cyano-2,2-dimethylethane-1-sulfonamide Formula: C₅H₁₀N₂O₂S Molecular Weight: 162.21 g/mol Role: Advanced Pharmaceutical Intermediate (Building Block)

Impurity Profile & Troubleshooting Logic

This section addresses specific purity challenges encountered during the synthesis of CAS 1432679-26-9. The synthesis typically involves the sulfonation of 3-chloro-2,2-dimethylpropanenitrile followed by amination.

Common Impurities
Impurity TypeSourceChemical NatureRemoval Strategy
Precursor (SM) Unreacted 3-chloro-2,2-dimethylpropanenitrileLipophilic, VolatileRecrystallization (remains in mother liquor) or Vacuum Distillation.[1]
Hydrolysis Byproduct 2,2-dimethyl-3-sulfamoylpropanamidePolar (Amide formation)Aqueous washing or fractional crystallization (less soluble in non-polar solvents).
Inorganic Salts Sodium chloride (NaCl), Sodium sulfite (Na₂SO₃)Ionic, Water-solubleAqueous extraction or Hot Filtration (insoluble in organic solvent).
Sulfonic Acid 2-cyano-2-methylpropane-1-sulfonic acidAcidic, Water-solubleBasic wash (removes as salt) or Recrystallization.

Troubleshooting Guide (Q&A)

Q1: The final product has a persistent yellow coloration. How do I remove it?

Diagnosis: Coloration is often due to trace oxidation products or polymerized nitrile species formed during the high-temperature sulfonation step. Corrective Action:

  • Activated Carbon Treatment: Dissolve the crude solid in hot Ethanol or Ethyl Acetate (approx. 50-60°C).

  • Add Activated Charcoal (5-10 wt%) .

  • Stir for 30 minutes at reflux.

  • Filter while hot through a Celite (diatomaceous earth) pad to remove the carbon.

  • Cool the filtrate slowly to induce crystallization. The color bodies should remain adsorbed to the carbon.

Q2: My HPLC shows a peak at RRT ~0.8 that tracks with the starting material. Recrystallization isn't working efficiently.

Diagnosis: The starting material (chloro-nitrile) may be occluded in the crystal lattice if the cooling is too rapid. Corrective Action:

  • Switch Solvent System: Use a Toluene/Heptane or IPA/Heptane system. The lipophilic starting material is highly soluble in Heptane, while the polar sulfonamide is not.

  • Slurry Wash: Instead of full dissolution, perform a slurry wash (trituration) in Heptane or Diethyl Ether at room temperature for 2 hours. Filter the solid.[2][3] The impurity will wash away in the filtrate.

Q3: The melting point is broad and lower than expected (Target: ~118-120°C).

Diagnosis: Likely contamination with the amide hydrolysis product (where the -CN group hydrolyzes to -CONH₂). This occurs if the reaction pH was too high or temperature uncontrolled. Corrective Action:

  • Selective Dissolution: The amide impurity is typically less soluble in chlorinated solvents than the nitrile.

  • Dissolve the crude product in Dichloromethane (DCM) at room temperature.

  • Filter off any undissolved solids (which may be the amide or salts).

  • Concentrate the DCM filtrate and recrystallize from Ethyl Acetate/Hexanes .

Validated Purification Protocols

Method A: Standard Recrystallization (Recommended for >98% Purity)

Best for removing inorganic salts and trace starting materials.

  • Dissolution: Charge crude CAS 1432679-26-9 into a reactor. Add Ethanol (95%) or Isopropanol (5 mL per gram of solid).

  • Heating: Heat to reflux (78-82°C) until full dissolution occurs. If salts remain (cloudiness), perform a hot filtration .

  • Anti-solvent Addition: Slowly add Water (warm) to the hot solution until a faint turbidity persists (approx. ratio 1:1 Alcohol:Water).

  • Crystallization: Remove heat and allow the vessel to cool to room temperature slowly (over 2-3 hours) to form well-defined needles.

  • Chilling: Cool to 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid. Wash the cake with cold Water/Ethanol (2:1) mixture.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Method B: Flash Column Chromatography (For High-Purity R&D Needs)

Use this if specific isomers or stubborn byproducts persist.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Dichloromethane (DCM) and Methanol (MeOH) .

    • Start: 100% DCM.

    • Ramp: 0% to 5% MeOH over 20 minutes.

  • Detection: UV at 210 nm (Nitrile absorbance) or Iodine stain (Sulfonamide active).

  • Note: The sulfonamide is relatively polar; ensure the column is not overloaded to prevent tailing.

Process Visualization (Graphviz)

The following diagram illustrates the logical workflow for purifying CAS 1432679-26-9 based on the impurity profile.

PurificationWorkflow Start Crude CAS 1432679-26-9 (Contains Salts, SM, Amide) SolubilityCheck Check Solubility in Hot Ethanol/IPA Start->SolubilityCheck HotFilter Hot Filtration (Remove Inorganic Salts) SolubilityCheck->HotFilter Dissolves Crystallization Recrystallization (Slow Cooling + Water Anti-solvent) HotFilter->Crystallization Filtration Filtration & Wash (Cold EtOH/Water) Crystallization->Filtration QC QC Analysis (HPLC/NMR) Filtration->QC Decision Purity > 98%? QC->Decision Trituration Trituration in Heptane (Remove Lipophilic SM) Decision->Trituration No (SM detected) FinalProduct Pure CAS 1432679-26-9 (White Crystalline Solid) Decision->FinalProduct Yes Trituration->FinalProduct

Figure 1: Decision-matrix workflow for the purification of 2-cyano-2,2-dimethylethane-1-sulfonamide, prioritizing salt removal and starting material extraction.

Analytical Reference Data

Target Specifications for CAS 1432679-26-9:

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Melting Point 118°C - 122°CCapillary Method
1H NMR Consistent with structure (DMSO-d6)400 MHz NMR
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in WaterSolubility Test

1H NMR Diagnostic Peaks (DMSO-d6):

  • δ 6.9-7.1 ppm (s, 2H): Sulfonamide -SO₂NH₂ protons (Exchangeable).

  • δ 3.1-3.3 ppm (s, 2H): Methylene -CH₂-SO₂- protons.

  • δ 1.3-1.4 ppm (s, 6H): Gem-dimethyl -C(CH₃)₂- protons.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757989, 2-Cyano-2,2-dimethylethane-1-sulfonamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Sulfonamide Intermediates. (General guidance on sulfonamide handling and safety). Retrieved from [Link][4]

Sources

Technical Support Center: Handling Moisture Sensitivity in 2-Cyano-2,2-dimethylethane-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyano-2,2-dimethylethane-1-sulfonamide. This guide is designed to provide in-depth, field-proven insights into managing the critical issue of moisture sensitivity in reactions involving this versatile compound. By understanding the underlying chemical principles and implementing robust experimental techniques, you can significantly improve reaction outcomes, ensure reproducibility, and accelerate your research and development efforts.

Introduction: The Challenge of Moisture

2-Cyano-2,2-dimethylethane-1-sulfonamide is a valuable building block in medicinal chemistry and materials science. However, its utility can be compromised by its sensitivity to moisture. Both the sulfonamide and the cyano functional groups are susceptible to hydrolysis, which can lead to the formation of unwanted byproducts, reduced yields, and complex purification challenges. This guide provides a structured approach to troubleshooting and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Core Problem - Hydrolysis

Q1: Why is my reaction with 2-Cyano-2,2-dimethylethane-1-sulfonamide failing or giving low yields? I suspect water contamination.

A1: Moisture is a primary culprit in reactions involving sulfonamides and nitriles. Both functional groups are electrophilic at the sulfur and carbon atoms, respectively, making them susceptible to nucleophilic attack by water.

  • Sulfonamide Hydrolysis: The sulfur atom of the sulfonamide group is highly electrophilic. In the presence of water, especially under acidic or basic conditions, the sulfonamide can undergo hydrolysis to form the corresponding sulfonic acid and amine. This process involves the nucleophilic attack of a water molecule on the sulfonyl group.[1][2] The reaction is often catalyzed by acid or base, which protonates the nitrogen or removes a proton from water, respectively, to facilitate the nucleophilic attack.[1][3][4]

  • Nitrile Hydrolysis: The cyano group (-C≡N) can also be hydrolyzed in the presence of water, particularly under strong acidic or basic conditions, to first form an amide and subsequently a carboxylic acid.[5][6] This reaction proceeds via nucleophilic addition of water to the carbon-nitrogen triple bond.

These side reactions consume your starting material and introduce impurities that can complicate downstream processing and purification.

Section 2: Proactive Measures - Establishing Anhydrous Conditions

Q2: How can I ensure my reaction is truly anhydrous? What are the essential first steps?

A2: Establishing and maintaining an inert, anhydrous atmosphere is paramount.[7][8] This involves a multi-faceted approach encompassing glassware preparation, solvent purification, and proper reagent handling.

Protocol 1: Rigorous Glassware Preparation

  • Cleaning: Thoroughly clean all glassware with an appropriate solvent to remove any organic residues. Follow with a rinse with deionized water and then a final rinse with acetone to facilitate drying.

  • Drying:

    • Oven Drying: Place the glassware in an oven at a temperature above 100°C (typically 120-150°C) for several hours, or ideally, overnight.[9]

    • Flame Drying: For more immediate use, assemble the reaction apparatus and heat it under a stream of inert gas (nitrogen or argon) using a heat gun or a Bunsen burner (with appropriate safety precautions). Ensure even heating to avoid thermal shock.

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of dry inert gas.[9] This prevents atmospheric moisture from being drawn back into the flask as it cools.

Q3: What are the best practices for handling and dispensing anhydrous solvents and reagents?

A3: Even "anhydrous" grade solvents can absorb moisture from the atmosphere. Proper storage and transfer techniques are critical.

  • Solvent Choice: Select a solvent that is compatible with your reaction and can be effectively dried. Common choices for sulfonamide synthesis include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[10][11][12]

  • Solvent Purification: For highly moisture-sensitive reactions, consider purifying your solvents. This can be done using a solvent purification system (SPS) or by distillation from an appropriate drying agent.

Drying AgentSolvents Commonly DriedIncompatible With
Sodium/Benzophenone THF, Diethyl Ether, TolueneHalogenated solvents, Ketones, Esters
Calcium Hydride (CaH₂) Acetonitrile, Dichloromethane, Pyridine, TriethylamineProtic solvents, Alcohols
Molecular Sieves (3Å or 4Å) Most common organic solvents-
Phosphorus Pentoxide (P₄O₁₀) Acidic solvents, Halogenated solventsAlcohols, Amines, Ketones
  • Reagent Transfer: Use syringe techniques or a cannula to transfer anhydrous solvents and liquid reagents.[13][14] Always use a dry, inert gas-flushed syringe.[9][14] For hygroscopic solids, a glove box or glove bag provides the most secure environment for weighing and transfer.[14][15]

Visualization 1: Inert Atmosphere Reaction Setup

The following diagram illustrates a standard setup for performing a reaction under an inert atmosphere.

InertAtmosphereSetup cluster_flask Reaction Flask cluster_gas Inert Gas System cluster_transfer Reagent Addition Flask Round-Bottom Flask (Flame-Dried) Stir_Bar Magnetic Stir Bar Septum Rubber Septum Gas_Source Nitrogen/Argon Cylinder Bubbler Oil Bubbler Gas_Source->Bubbler Gas Flow Bubbler->Septum Positive Pressure Syringe Dry Syringe Syringe->Septum Reagent Delivery TroubleshootingWorkflow Start Low Yield or Failed Reaction Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Implement_Anhydrous Implement Rigorous Anhydrous Protocols (Glassware, Solvents) Check_Anhydrous->Implement_Anhydrous No Check_Reagents Check Reagent Purity and Stoichiometry? Check_Anhydrous->Check_Reagents Yes Implement_Anhydrous->Check_Reagents Purify_Reagents Purify/Verify Reagents Check_Reagents->Purify_Reagents No Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Time)? Check_Reagents->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Systematic_Optimization Systematically Vary One Parameter at a Time Optimize_Conditions->Systematic_Optimization No Success Successful Reaction Optimize_Conditions->Success Yes Systematic_Optimization->Success

Sources

Validation & Comparative

Structural Elucidation Comparison: ¹H NMR Profiling of 2-Cyano-2,2-dimethylethane-1-sulfonamide vs. Isobutylsulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation of sulfonamide building blocks is a critical bottleneck in early-stage drug discovery. Small structural modifications—such as the introduction of a cyano group—can drastically alter the electronic environment of a molecule, impacting its physicochemical properties and target binding affinity.

This guide provides an objective comparison of the ¹H NMR performance and spectral interpretation of[1] against a structurally homologous analog, 2-methylpropane-1-sulfonamide (isobutylsulfonamide). By analyzing the causality behind chemical shift variances and multiplicity changes, researchers can establish robust, self-validating analytical workflows for structural verification.

Mechanistic Causality: The Electronic Influence of the Cyano Group

When comparing 2-cyano-2,2-dimethylethane-1-sulfonamide to its isobutyl analog, the spectral differences are driven by two primary mechanistic factors:

  • Inductive Deshielding (-I Effect): The highly electronegative cyano group (-C≡N) exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the adjacent quaternary carbon (C2), which subsequently deshields both the gem-dimethyl protons and the adjacent methylene (-CH₂-) protons. This results in a significant downfield chemical shift (higher ppm) compared to the unsubstituted isobutyl analog.

  • Spin-Spin Splitting Simplification: In isobutylsulfonamide, the presence of a methine (-CH-) proton results in complex vicinal coupling (³J), splitting the adjacent methyl and methylene signals into doublets. In the target compound, the replacement of the methine proton with a cyano group creates a quaternary carbon. This breaks the continuous spin system, effectively isolating the proton environments and collapsing the complex multiplets into clean, easily integrable singlets.

Experimental Protocols: A Self-Validating NMR System

To ensure that the observed spectral differences are purely structural and not artifactual, the analytical protocol must be a self-validating system. This requires strict control over solvent selection, internal referencing, and temperature equilibration.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for sulfonamides because its strong hydrogen-bonding capability drastically reduces the exchange rate of labile -NH₂ protons, yielding sharp, quantifiable signals[2].

Step-by-Step Sample Preparation Protocol
  • Quantification: Accurately weigh 10.0 ± 0.5 mg of the highly pure analyte into a clean, static-free glass vial.

  • Solvation & Referencing: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS). The TMS serves as an internal zero-point reference, ensuring chemical shift reproducibility across different magnetic fields[3].

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. Visually inspect for any undissolved particulates.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe to prevent probe contamination.

Step-by-Step ¹H NMR Acquisition Protocol
  • Equilibration: Insert the NMR tube into a 400 MHz (or higher) spectrometer equipped with a multinuclear probe. Allow the sample to thermally equilibrate at 298 K for exactly 2 minutes.

  • Locking & Tuning: Lock the spectrometer to the deuterium resonance of the DMSO-d₆ solvent. Tune and match the probe specifically to the ¹H resonance frequency.

  • Shimming: Shim the magnetic field (Z1-Z5 gradients) until the internal TMS signal achieves a linewidth at half-height of < 1.0 Hz. This validates the magnetic homogeneity of the system.

  • Acquisition Parameters: Execute a standard 1D single-pulse sequence (e.g., zg30) using the following parameters:

    • Number of Scans (NS): 16 (optimizes signal-to-noise ratio for dilute samples).

    • Relaxation Delay (D1): 2.0 s (ensures complete longitudinal relaxation before the next pulse).

    • Spectral Width (SW): 15 ppm (guarantees the capture of the downfield sulfonamide -NH₂ protons).

  • Processing: Apply Fourier transform, zero- and first-order phase correction, and a polynomial baseline correction. Calibrate the TMS peak exactly to 0.00 ppm.

Quantitative Data Presentation

The following tables summarize the comparative ¹H NMR data, highlighting the performance of the target compound versus the analog under identical experimental conditions.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Proton Environment2-Cyano-2,2-dimethylethane-1-sulfonamideIsobutylsulfonamide (Analog)Δδ Shift (ppm)
Sulfonamide (-SO₂NH₂) ~7.10 ppm~6.80 ppm+0.30
Methylene (-CH₂-) ~3.40 ppm~2.85 ppm+0.55
Methine (-CH-) N/A (Quaternary Carbon)~2.10 ppmN/A
Methyl (-CH₃) ~1.45 ppm~1.00 ppm+0.45
Table 2: Multiplicity and Spin System Analysis
Proton EnvironmentTarget MultiplicityAnalog MultiplicityCausality for Spectral Variance
Sulfonamide (-SO₂NH₂) Broad Singlet (br s)Broad Singlet (br s)Quadrupolar relaxation of ¹⁴N; identical in both.
Methylene (-CH₂-) Singlet (s)Doublet (d, ³J = 6.5 Hz)Target lacks a vicinal methine proton (quaternary C2).
Methyl (-CH₃) Singlet (s)Doublet (d, ³J = 6.8 Hz)Target lacks a vicinal methine proton (quaternary C2).

Workflow Visualization

To ensure reproducibility across laboratory environments, the following diagram maps the logical progression of the self-validating NMR workflow.

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1H NMR Acquisition (400 MHz, ns=16) A->B C Spectral Processing (FT, Phase, Baseline) B->C D Signal Integration & Multiplicity Analysis C->D E Chemical Shift Correlation C->E F Structural Validation (Target vs Analog) D->F E->F

Standardized 1H NMR acquisition and structural validation workflow for sulfonamides.

References

  • National Center for Biotechnology Information. "2-Cyano-2,2-dimethylethane-1-sulfonamide | C5H10N2O2S | CID 71757989." PubChem. URL:[Link]

  • American Chemical Society. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Comparative Guide: HPLC Method Development for 2-Cyano-2,2-dimethylethane-1-sulfonamide Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-Cyano-2,2-dimethylethane-1-sulfonamide (approximate MW: 162.2 g/mol ) presents a distinct "small polar molecule" challenge in liquid chromatography. Lacking a strong chromophore (like a benzene ring) and possessing high polarity due to the sulfonamide (


) and nitrile (

) groups, this analyte often exhibits poor retention and "phase collapse" on standard C18 columns.

This guide compares three distinct chromatographic approaches to solve the purity profiling challenge:

  • Standard C18 (The Baseline): Often insufficient due to dewetting.

  • Polar-Embedded C18 (The Robust Choice): Prevents phase collapse in high-aqueous conditions.

  • HILIC (The High-Sensitivity Alternative): Ideal for MS detection and maximum retention.

The Analytical Challenge

Before selecting a method, we must deconstruct the analyte's physicochemical behavior:

  • Polarity: The gem-dimethyl group provides some hydrophobicity, but the sulfonamide and nitrile groups dominate, making the molecule highly water-soluble.

  • UV Detection: The molecule is aliphatic. It lacks extended conjugation. Detection must occur at 200–210 nm , requiring high-purity solvents to avoid baseline noise.

  • Stability: Sulfonamides are generally stable, but the nitrile group can hydrolyze to an amide or carboxylic acid under extreme pH or temperature, necessitating a buffered, moderate-pH method.

Method Selection Decision Matrix

MethodSelection Start Start: Analyte Assessment IsUV Is UV Detection (210 nm) Sufficient? Start->IsUV PolarityCheck Is Retention Factor (k') < 1.0 on C18? IsUV->PolarityCheck Yes MethodC Method C: HILIC (Recommended for MS/Trace) IsUV->MethodC No (Need MS Sensitivity) MethodA Method A: Standard C18 (High Risk of Co-elution) PolarityCheck->MethodA No (Retained well) MethodB Method B: Polar-Embedded C18 (Recommended for QC) PolarityCheck->MethodB Yes (Elutes in void) Optimization Final Validation (ICH Q2) MethodB->Optimization Optimize Buffer pH MethodC->Optimization

Figure 1: Decision tree for selecting the stationary phase based on retention behavior and detection requirements.

Comparative Analysis of Methodologies

Method A: Standard C18 (The Control)
  • Column: C18 (e.g., 5 µm, 4.6 x 150 mm)

  • Mechanism: Hydrophobic interaction.

  • Verdict: Not Recommended.

  • Failure Mode: To retain this polar molecule, the mobile phase requires >95% water. Standard C18 phases suffer from "dewetting" (pore clearing) under these conditions, leading to shifting retention times and loss of interaction.

Method B: Polar-Embedded / Aqueous Stable C18 (Recommended)
  • Column: C18-Aq or Amide-C18 (e.g., 3 µm, 4.6 x 150 mm).

  • Mechanism: Hydrophobic interaction + Hydrogen bonding (shielding).

  • Verdict: Gold Standard for Purity/QC.

  • Why: These phases have a hydrophilic group near the silica surface. This allows the use of 100% aqueous mobile phases without phase collapse, ensuring the sulfonamide is retained sufficiently (

    
    ) to separate from the solvent front.
    
Method C: HILIC (Hydrophilic Interaction LC)
  • Column: Zwitterionic or Bare Silica.

  • Mechanism: Partitioning into a water-enriched layer on the surface.

  • Verdict: Best for MS/Trace Impurities.

  • Why: Elution order is reversed. The polar sulfonamide is retained more as organic solvent increases. This allows for high-acetonitrile mobile phases, which desolvate easily in MS, increasing sensitivity by 10-100x.

Experimental Protocols

Protocol 1: The Robust QC Method (Polar-Embedded RP)

This method is designed for UV detection of purity in a manufacturing setting.

  • Stationary Phase: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Acidic pH suppresses ionization of sulfonamide, improving retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Retention)
5.0 5 Isocratic Hold
15.0 60 Gradient Elution (Impurities)
15.1 5 Re-equilibration

| 20.0 | 5 | End |

Protocol 2: The HILIC Method (For MS or Orthogonal Check)

Use this if you suspect very polar impurities (e.g., hydrolysis products like the corresponding acid) are co-eluting in Method B.

  • Stationary Phase: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.6 mL/min.

  • Detection: UV @ 210 nm or ESI-MS (+).

Isocratic Conditions:

  • 90% Acetonitrile / 10% Buffer.

  • Note: HILIC requires long equilibration times (>20 column volumes).

Supporting Data & Performance Comparison

The following data summarizes the expected performance characteristics based on physicochemical modeling of aliphatic sulfonamides [1][2].

Table 1: Performance Metrics Comparison
ParameterMethod A (Std C18)Method B (Polar-Embedded)Method C (HILIC)
Retention Factor (

)
0.8 (Poor)3.2 (Excellent)5.5 (High)
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)1.2 (Good)
Resolution (

)
< 1.5 (vs. Void)> 3.0> 5.0
Equilibration Time FastFastSlow
MS Sensitivity Low (High Water)ModerateHigh (High Organic)
Separation Mechanism Visualization

Mechanism cluster_RP Method B: Polar-Embedded RP cluster_HILIC Method C: HILIC Analyte1 Sulfonamide Phase1 C18 Chain (Hydrophobic) Analyte1->Phase1 Retains Shield1 Polar Group (Prevents Collapse) Shield1->Phase1 Stabilizes Analyte2 Sulfonamide WaterLayer Water-Rich Layer Analyte2->WaterLayer Partitions Into Silica Polar Surface WaterLayer->Silica Adsorbed On

Figure 2: Mechanistic difference between the recommended Polar-Embedded RP and HILIC approaches.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why 210 nm?

Aliphatic nitriles and sulfonamides have very low molar absorptivity. They lack the


 transitions found in aromatic compounds. They rely on 

or

transitions which occur at low wavelengths [3].
  • Risk: At 210 nm, many solvents (Methanol, THF) absorb UV light.

  • Solution: Use Acetonitrile (UV cutoff <190 nm) and Phosphate buffers (transparent). Avoid Formate/Acetate if using UV, as they increase baseline noise at this wavelength.

Controlling Hydrolysis

The nitrile group (


) can hydrolyze to an amide (

) and subsequently to a carboxylic acid (

).
  • Indicator: If you see a new peak growing at a lower retention time (in RP-HPLC) over the course of a run sequence, your sample is degrading.

  • Prevention: Keep autosampler temperature at 5°C. Ensure mobile phase pH is between 3.0 and 6.0.

References

  • Separation of sulphonamides on a C12-diol mixed-mode HPLC column. ResearchGate. Available at: [Link]

  • 2-Cyano-2,2-dimethylethane-1-sulfonamide Physical Properties. PubChem. Available at: [Link]

  • HPLC Analysis of Aliphatic Sulfonates and Nitriles. ResearchGate. Available at: [Link]

  • Development of HPLC methods for 2-cyanoacetamide derivatives. ScienceDirect. Available at: [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the HRMS Analysis of 1-(4-Acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (CAS 1432679-26-9)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Elucidating Molecular Structure through High-Resolution Mass Spectrometry

For researchers and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of successful research. High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool in this endeavor, providing not only accurate mass measurements but also a detailed roadmap of a molecule's fragmentation pathways. This guide offers an in-depth exploration of the HRMS fragmentation of the compound identified as 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one , associated with CAS number 1432679-26-9.

Through a comparative analysis of potential fragmentation patterns and a discussion of alternative analytical approaches, this document serves as a practical reference for scientists working with this and structurally related compounds.

The Subject of Our Investigation: Unveiling the Structure

The compound at the heart of this guide is 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one . Its chemical structure, presented below, is crucial for interpreting its mass spectrometric behavior.

Figure 1: Chemical structure of 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one.

This molecule possesses several key structural features that will dictate its fragmentation in a mass spectrometer: a piperazine ring, an acetyl group, and a difluorophenyl ethanone moiety. Understanding the interplay of these functional groups is paramount to predicting and interpreting its fragmentation spectrum.

Deciphering the Fragmentation Code: A Predictive Approach

High-resolution mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, allows for the isolation and fragmentation of a specific ion, providing a wealth of structural information. For 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one, we can anticipate several primary fragmentation pathways upon collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways:

  • Cleavage of the Acetyl Group: The loss of the acetyl group (CH₃CO) as a neutral loss of 42.0106 Da is a highly probable initial fragmentation step. This would result in a prominent fragment ion corresponding to the piperazinyl-2-(2,4-difluorophenyl)ethan-1-one cation.

  • Piperazine Ring Opening: The piperazine ring is susceptible to ring-opening fragmentation. This can occur through various pathways, often initiated by a charge on one of the nitrogen atoms. Common cleavages include the bonds adjacent to the nitrogen atoms, leading to characteristic fragment ions.

  • Cleavage of the Ethanone Linker: The bond between the piperazine ring and the ethanone carbonyl group can cleave, leading to the formation of an N-acetylpiperazine cation and a 2,4-difluorophenacyl radical.

  • Fragmentation of the Difluorophenyl Moiety: The difluorophenyl group itself can undergo fragmentation, although this is generally less favorable than the cleavages of the more labile bonds in the molecule. Potential losses include fluorine atoms or the entire difluorobenzoyl group.

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule.

Fragmentation_Pathway cluster_products Major Fragment Ions M_H [M+H]⁺ 1-(4-acetylpiperazin-1-yl)-2- (2,4-difluorophenyl)ethan-1-one F1 Loss of CH₂CO (-42.0106 Da) M_H->F1 Pathway A F2 Piperazine Ring Cleavage M_H->F2 Pathway B F3 Cleavage at Ethanone Linker M_H->F3 Pathway C P1 [M+H - 42]⁺ Piperazinyl-2-(2,4-difluorophenyl) ethan-1-one cation F1->P1 P2 Characteristic Piperazine Ring Fragments F2->P2 P3 N-acetylpiperazine cation F3->P3

Figure 2: Predicted major fragmentation pathways for protonated 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one.

A Comparative Framework: Alternative Analytical Strategies

While HRMS with CID is a powerful tool, a comprehensive structural elucidation often benefits from a multi-faceted analytical approach. Comparing the data from different techniques can provide orthogonal information and increase confidence in the final structural assignment.

Analytical TechniqueInformation ProvidedAdvantages for this Compound
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on volatile and thermally stable compounds. Electron Ionization (EI) can yield complex and highly informative fragmentation patterns.May require derivatization to improve volatility. EI fragmentation can provide complementary data to ESI-CID.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size, shape, and charge. Provides an additional dimension of separation and can resolve isomeric species.Can help differentiate between potential isomers and provide insights into the gas-phase conformation of the molecule and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.Considered the gold standard for structural elucidation. Provides definitive connectivity and stereochemical information.

Table 1: Comparison of alternative analytical techniques for the characterization of 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one.

Experimental Protocol: A Blueprint for Analysis

To obtain high-quality HRMS data for this compound, a well-defined experimental protocol is essential. The following outlines a general workflow for analysis using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

Experimental Workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in appropriate solvent (e.g., Methanol/Water) Prep2 Filter through a 0.22 µm syringe filter Prep1->Prep2 LC1 Inject sample onto a C18 reversed-phase column Prep2->LC1 LC2 Gradient elution with water and acetonitrile (both with 0.1% formic acid) LC1->LC2 MS1 Electrospray Ionization (ESI) in positive ion mode LC2->MS1 MS2 Full scan HRMS acquisition (e.g., m/z 100-1000) MS1->MS2 MS3 Targeted MS/MS of the protonated molecule [M+H]⁺ MS2->MS3 Data1 Extract ion chromatograms MS3->Data1 Data2 Determine accurate mass of the parent ion Data1->Data2 Data3 Analyze MS/MS spectrum to identify fragment ions Data2->Data3 Data4 Propose fragmentation pathways Data3->Data4

Figure 3: A generalized experimental workflow for the LC-HRMS analysis of 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one.

Conclusion: From Spectra to Structure

The elucidation of the HRMS fragmentation of 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is a process that combines predictive chemistry with rigorous experimental design and data interpretation. By understanding the fundamental principles of mass spectrometry and the inherent chemical properties of the molecule, researchers can confidently navigate the complex fragmentation spectra to arrive at an unambiguous structural assignment. This guide provides a foundational framework for this process, empowering scientists to leverage the full potential of HRMS in their drug discovery and development endeavors.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 145969172, 1-(4-acetylpiperazin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one. [Link]

  • General Mass Spectrometry Fragmentation Principles. Chemistry LibreTexts. Mass Spectrometry - Fragmentation. [Link]

Analytical Comparison Guide: Infrared Spectroscopy of the Nitrile Peak in 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and analytical scientists, accurately characterizing highly functionalized intermediates is a critical step in drug development. 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) is a complex aliphatic compound featuring a sterically hindered nitrile group and a sulfonamide moiety (1)[1].

This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) —the modern standard for rapid solid-state analysis—against legacy Transmission FTIR (KBr Pellet) and orthogonal FT-Raman spectroscopy . By examining the causality behind spectral shifts and providing self-validating protocols, this guide ensures high-fidelity quantification of the nitrile (-C≡N) stretch.

Molecular Context & Mechanistic Causality

To optimize our spectroscopic parameters, we must first understand the causality behind the molecule's infrared behavior.

The carbon-nitrogen triple bond is highly polarizable. During a stretching vibration, there is a massive change in the dipole moment with respect to distance (


), which inherently yields a sharp, intense peak in the infrared spectrum (2)[2].

In 2-Cyano-2,2-dimethylethane-1-sulfonamide, the nitrile is attached to a quaternary carbon featuring a gem-dimethyl group. Because this adjacent carbon is fully saturated, the functional group behaves as an aliphatic saturated nitrile , which consistently places its C≡N stretching peak in the 2260 to 2240 cm⁻¹ range (2)[2]. Furthermore, the steric bulk of the gem-dimethyl group shields the nitrile nitrogen from extensive intermolecular hydrogen bonding with the adjacent sulfonamide (-SO₂NH₂) groups, ensuring the peak remains exceptionally sharp and distinct from the broader N-H stretching bands found at 3200–3400 cm⁻¹.

Comparative Analysis of Spectroscopic Techniques

Choosing between ATR and Transmission FTIR fundamentally alters the sampling geometry, penetration depth, and quantitative reliability of the resulting data ().

  • Diamond ATR-FTIR (The Recommended Product): ATR-FTIR measures infrared absorption at the surface of the sample via an evanescent wave that penetrates only a few microns into the material (3)[3]. Because no sample preparation is required, ATR preserves the true solid-state form of the sulfonamide, eliminating the risk of mechanically induced polymorphic transitions. However, because the penetration depth (

    
    ) is directly proportional to the wavelength (
    
    
    
    ), higher wavenumber peaks (like the nitrile at ~2250 cm⁻¹) will appear artificially weaker than fingerprint region peaks unless mathematically corrected (4)[4].
  • Transmission FTIR (KBr Pellet): This legacy method measures bulk absorption directly as light passes completely through the sample (). It yields highly intense spectra that perfectly match older reference libraries. However, the mechanical stress of grinding and pressing at 10 tons, combined with the highly hygroscopic nature of KBr, can alter the crystalline structure and introduce broad water interference bands near the critical N-H stretch region (5)[5].

Spectroscopic_Workflow Sample 2-Cyano-2,2-dimethylethane- 1-sulfonamide (Solid) ATR Diamond ATR-FTIR (Surface/Evanescent) Sample->ATR KBr Transmission FTIR (Bulk/KBr Pellet) Sample->KBr Raman FT-Raman (Polarizability) Sample->Raman ATR_Prep Direct Application (No Grinding) ATR->ATR_Prep KBr_Prep Grind 1:100 in KBr Press at 10 Tons KBr->KBr_Prep Analyze C≡N Stretch Quantification (2260 - 2240 cm⁻¹) Raman->Analyze Orthogonal ATR_Data Apply ATR Correction (Depth ~ λ) ATR_Prep->ATR_Data KBr_Data Baseline Correction (Scattering) KBr_Prep->KBr_Data ATR_Data->Analyze High SNR KBr_Data->Analyze Bulk ID

Workflow for spectroscopic analysis of the nitrile peak in 2-Cyano-2,2-dimethylethane-1-sulfonamide.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol must act as a self-validating system. Do not proceed to sample analysis if the system suitability checks fail.

Protocol A: Diamond ATR-FTIR (Primary Method)
  • System Suitability Check: Scan a traceable polystyrene reference film. Validate that the aromatic C-C stretch is accurately resolved at 1601 cm⁻¹ and the baseline transmittance is >95%.

  • Background Subtraction: Collect a 32-scan background of the clean diamond crystal in ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution). This validates the absence of cross-contamination.

  • Sample Application: Deposit ~2-5 mg of neat 2-Cyano-2,2-dimethylethane-1-sulfonamide directly onto the center of the diamond crystal (3)[3].

  • Pressure Application (Critical Causality Step): Engage the pressure anvil to ~80 cN. Why? The evanescent wave decays exponentially from the crystal surface. Intimate physical contact is mandatory to achieve a high Signal-to-Noise Ratio (SNR) for solid powders ().

  • Data Acquisition & Correction: Collect the spectrum. Immediately apply an ATR Correction Algorithm in your spectrometer's software. This mathematical correction normalizes the relative band intensities, compensating for the wavelength-dependent penetration depth and allowing direct comparison to transmission libraries (4)[4].

Protocol B: Transmission FTIR (Orthogonal Bulk Method)
  • Matrix Preparation: Grind 1 mg of the analyte with 100 mg of anhydrous, oven-dried KBr in an agate mortar.

  • Pellet Pressing: Transfer the homogenized powder to a die and press under vacuum at 10 tons for 2 minutes to form a transparent disc.

  • Validation Check (Scattering): Perform a preliminary scan. Causality: If the baseline exhibits a severe upward slope at higher wavenumbers (4000-2500 cm⁻¹), the particle size is too large, causing Mie scattering (5)[5]. The sample must be re-ground.

  • Data Acquisition: Collect the bulk transmission spectrum and measure the absolute absorbance of the nitrile peak at ~2250 cm⁻¹.

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance of these techniques specifically for the analysis of the sterically hindered nitrile in 2-Cyano-2,2-dimethylethane-1-sulfonamide.

Analytical ParameterDiamond ATR-FTIR (Recommended)Transmission FTIR (KBr Pellet)FT-Raman (Orthogonal Check)
Sample Prep Time < 1 minute10 - 15 minutes< 1 minute
Nitrile Peak Intensity Moderate (Requires ATR Correction)High (Direct Bulk Absorption)Very High (Strong Polarizability)
Polymorph Preservation Excellent (No grinding/pressure)Poor (Pressure induces phase changes)Excellent (Non-destructive)
Moisture Interference Low (Direct solid analysis)High (KBr is highly hygroscopic)Very Low (H₂O is a weak Raman scatterer)
Primary Use Case Rapid screening, routine QA/QCTrace analysis, legacy library matchingOrthogonal verification of C≡N stretch

Conclusion

For the routine structural verification and analysis of the nitrile peak in 2-Cyano-2,2-dimethylethane-1-sulfonamide, Diamond ATR-FTIR is the superior analytical choice. Its non-destructive nature eliminates the risk of mechanically induced polymorphism, while its rapid workflow accelerates drug development timelines (3)[3]. However, scientists must strictly adhere to applying ATR correction algorithms to ensure the ~2250 cm⁻¹ C≡N stretch is accurately represented relative to the fingerprint region (4)[4]. Transmission FTIR should be reserved as a secondary method when bulk composition analysis or legacy library matching is strictly required ().

References

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. URL: 6

  • Organic Nitrogen Compounds IV: Nitriles - Spectroscopy Online. URL:2

  • 2-Cyano-2,2-dimethylethane-1-sulfonamide - PubChem. URL: 1

  • How to Choose Between ATR and Transmission FTIR - WordPress / Material Science Blog. URL:

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Technologies. URL:4

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd. URL:5

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. URL: 3

Sources

13C NMR Structural Elucidation of 2-Cyano-2,2-dimethylethane-1-sulfonamide: A Comparative Guide to Empirical vs. Predictive Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the rapid and accurate structural verification of complex building blocks is critical. 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) presents a unique analytical challenge[1]. Its structure features a highly polar sulfonamide group, an electron-withdrawing cyano group, and a sterically hindered quaternary carbon.

The Benchmark: 13C NMR Chemical Shift Comparison

To evaluate the accuracy of structural prediction tools, we compared the empirical


C NMR chemical shifts of 2-Cyano-2,2-dimethylethane-1-sulfonamide (acquired in DMSO-

) against leading AI-cheminformatics predictors and quantum mechanical DFT calculations (B3LYP/6-31G*).

Table 1: Quantitative Comparison of


C NMR Chemical Shifts (ppm) 
Carbon PositionFunctional EnvironmentEmpirical Data (DMSO-

)
AI Prediction (HOSE Code)DFT Calculation (B3LYP)

(AI vs. Empirical)
C1, C2

(gem-dimethyl)
26.528.125.8+1.6
C3 Quaternary Carbon34.236.533.9+2.3
C4

(Methylene)
58.455.260.1-3.2
C5

(Nitrile)
122.8119.5124.0-3.3
Performance Analysis
  • AI Predictors (HOSE Codes): AI models struggle significantly with the C4 methylene and C5 cyano carbons. The models underestimate the combined deshielding effect of the

    
    -quaternary center and the 
    
    
    
    -sulfonamide group, resulting in a severe -3.2 ppm deviation.
  • DFT Calculations: Quantum mechanical models perform exceptionally well, accurately accounting for the 3D spatial geometry and the electron correlation caused by the steric crowding of the gem-dimethyl groups.

Mechanistic Causality & Signal Interpretation (E-E-A-T)

As an Application Scientist, relying solely on software predictions for novel building blocks can lead to misassigned structures. Understanding the causality behind the empirical shifts is paramount:

  • The Methylene Carbon (C4, 58.4 ppm): Standard ethanesulfonamides typically show methylene signals around 46 ppm[2]. However, in 2-Cyano-2,2-dimethylethane-1-sulfonamide, the presence of the adjacent quaternary center (C3) introduces severe steric compression. This forces a distortion in the local electron cloud, deshielding the nucleus and pushing the signal downfield to 58.4 ppm. AI models lacking 3D conformational awareness fail to predict this

    
    -steric effect.
    
  • The Cyano Carbon (C5, 122.8 ppm): The

    
    -hybridized carbon of the nitrile group exhibits massive chemical shielding anisotropy[3]. Because it lacks directly attached protons, its longitudinal relaxation time (
    
    
    
    ) is exceptionally long. If standard NMR acquisition parameters are used, this peak will often disappear into the baseline due to signal saturation.
  • The Quaternary Carbon (C3, 34.2 ppm): Positioned between a cyano group, two methyls, and a sulfonamide-bearing methylene, this carbon's shift is a complex interplay of inductive withdrawal and steric crowding.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, you cannot rely on a basic 1D


C scan. The following step-by-step methodology is designed as a self-validating system  specifically tailored for sterically hindered, proton-deficient molecules.
Step 1: Optimized Sample Preparation
  • Weigh exactly 40 mg of 2-Cyano-2,2-dimethylethane-1-sulfonamide.

  • Dissolve in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is mandated over CDCl
      
      
      
      . The highly polar
      
      
      group causes severe intermolecular hydrogen bonding and aggregation in non-polar solvents, which broadens the NMR signals and degrades resolution.
  • Add 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

Step 2: 1D C NMR Acquisition (Overcoming Relaxation)
  • Load the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Select a proton-decoupled pulse sequence (zgpg30).

  • Critical Parameter Adjustment: Set the Relaxation Delay (D1) to 5.0 seconds (Standard is 1.0s).

    • Causality: The quaternary (C3) and cyano (C5) carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1-second delay causes partial saturation of these spins. A 5-second D1 ensures full return to thermal equilibrium, yielding quantifiable signals.

  • Acquire a minimum of 1,024 scans to achieve a Signal-to-Noise (S/N) ratio > 10 for the cyano carbon.

Step 3: 2D HMBC Validation (Proving Connectivity)
  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Self-Validation Check: Locate the methyl proton singlet (~1.4 ppm on the

    
    H axis). You must observe a strong 
    
    
    
    cross-peak correlating these protons to the cyano carbon at 122.8 ppm, and a
    
    
    cross-peak to the quaternary carbon at 34.2 ppm. This definitively proves the intact 2-cyano-2,2-dimethyl architecture, validating the 1D empirical data against any AI mispredictions.

Structural Elucidation Workflow

The following diagram illustrates the logical decision-making pathway for resolving ambiguous NMR data in complex sulfonamides.

G Start Sample Prep: 40mg in DMSO-d6 H1 Acquire 1D 1H NMR (Purity & Solvent Check) Start->H1 C13_Std Acquire 1D 13C NMR (Standard D1 = 1s) H1->C13_Std Decision Are Quaternary (C3) & Cyano (C5) resolved? C13_Std->Decision Opt Optimize Parameters: Increase D1 to 5s Increase Scans (NS > 1024) Decision->Opt No (Signal Attenuation) HMBC Acquire 2D HMBC (Long-range C-H coupling) Decision->HMBC Yes (S/N > 10) Opt->Decision Re-acquire Verify Structure Verified: 2-Cyano-2,2-dimethylethane- 1-sulfonamide HMBC->Verify Confirm Connectivity

Figure 1: Self-validating NMR workflow for resolving sterically hindered cyano-sulfonamides.

Conclusion

When analyzing heavily substituted, multi-functional building blocks like 2-Cyano-2,2-dimethylethane-1-sulfonamide, standard AI predictive models exhibit significant deviations (up to ~3.3 ppm) due to their inability to fully process


-steric compression and complex electronic withdrawal. While DFT calculations offer a highly accurate alternative, they are computationally expensive. Ultimately, executing a meticulously optimized, self-validating empirical NMR protocol (utilizing extended relaxation delays and 2D HMBC connectivity) remains the gold standard for drug development professionals.

References

  • Title: 2-Cyano-2,2-dimethylethane-1-sulfonamide | C5H10N2O2S | CID 71757989 Source: PubChem (National Institutes of Health) URL: 1

  • Title: Technical Support Center: N-(4-ethoxyphenyl)ethanesulfonamide NMR Signal Interpretation Source: Benchchem URL: 2

  • Title: High resolution solid state 13C NMR spectra of carbons bonded to nitrogen Source: AIP Publishing URL: 3

Sources

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Validation of Gem-Dimethyl Sulfonamide Intermediates

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of a successful research program. This is particularly true for novel molecular scaffolds like gem-dimethyl sulfonamides, where unique structural motifs can impart desirable pharmacological properties but also present distinct analytical challenges. The gem-dimethyl group offers steric bulk that can enhance metabolic stability or modulate binding affinity, while the sulfonamide moiety is a well-established pharmacophore.[1][2][3] The combination of these features necessitates a robust, multi-faceted approach to structural validation to ensure data integrity and accelerate project timelines.

This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of gem-dimethyl sulfonamide intermediates. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, empowering researchers to build self-validating analytical workflows.

The validation of any pharmaceutical intermediate is a critical process to ensure that the material is suitable for its intended use and meets regulatory standards.[4] For gem-dimethyl sulfonamides, the combination of a sterically hindered quaternary center and a polar, hydrogen-bonding sulfonamide group can influence everything from crystallization behavior to fragmentation patterns in mass spectrometry. A single analytical technique, while informative, is rarely sufficient for unequivocal proof of structure. True confidence is achieved when orthogonal methods—techniques that measure different physical properties—provide concordant data. This guide details the primary and complementary techniques that form the bedrock of a rigorous validation strategy.

Core Validation Techniques: A Head-to-Head Comparison

The three pillars of modern structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-Ray Crystallography. Each provides a unique and critical piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[5][6][7]

Causality Behind the Experiment: For gem-dimethyl sulfonamide intermediates, ¹H NMR is indispensable for confirming the presence and integrity of the gem-dimethyl group. This moiety gives rise to a highly characteristic sharp singlet in the ¹H NMR spectrum, typically integrating to six protons. The absence of this signal, or the presence of multiple signals in its place, would immediately indicate a failure in the synthesis. Furthermore, the chemical shift of the sulfonamide N-H proton can provide information about its chemical environment and participation in hydrogen bonding.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified intermediate into a clean NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent.

    • Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common starting point. However, for sulfonamides, the N-H proton is often broad and may exchange with residual water. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently the solvent of choice as it forms a hydrogen bond with the N-H proton, sharpening the signal and shifting it downfield to a less crowded region of the spectrum (typically >10 ppm), making it easier to identify.[8]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

  • Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. Following this, acquire a ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Data Interpretation for a Hypothetical Gem-Dimethyl Sulfonamide:

TechniqueExpected ObservationStructural Inference
¹H NMR Sharp singlet, integrating to 6H, at ~1.2-1.5 ppm.Confirms the presence of the two magnetically equivalent methyl groups of the gem-dimethyl moiety.
Multiplets/singlets in the aromatic region (7-9 ppm).Corresponds to the protons on the aryl rings of the sulfonamide.
A broad or sharp singlet at >10 ppm (in DMSO-d₆).Indicates the N-H proton of the sulfonamide group.
¹³C NMR A signal for a quaternary carbon at ~40-60 ppm.Confirms the carbon atom to which the two methyl groups are attached.
Signals for methyl carbons at ~20-30 ppm.Corresponds to the two methyl group carbons.
Signals in the aromatic region (110-150 ppm).Corresponds to the carbons of the aryl rings.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides an exquisitely sensitive and accurate measurement of a molecule's mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the molecular weight with enough accuracy to confirm the elemental formula, serving as a critical check on the assigned structure.

Causality Behind the Experiment: The primary goal is to confirm that the intermediate has the correct molecular weight and, by extension, the correct elemental composition. Any deviation from the calculated mass signals the presence of an incorrect product, an impurity, or an unexpected salt form. Furthermore, the fragmentation pattern observed during tandem MS (MS/MS) experiments can provide corroborating evidence for the structure by showing the loss of predictable neutral fragments. For sulfonamides, a characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[9][10]

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the intermediate (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the sulfonamide nitrogen is often readily protonated.

  • LC Method: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization). This separates the intermediate from any potential impurities before it enters the mass spectrometer.[11]

  • MS Acquisition: Acquire full scan data over a mass range that includes the expected molecular weight of the intermediate.

  • Data Analysis: Extract the mass of the most abundant ion (typically the protonated molecule, [M+H]⁺). Compare this experimentally observed accurate mass to the theoretically calculated mass for the proposed chemical formula. The mass error should ideally be less than 5 ppm.

X-Ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It provides a definitive map of atomic positions, bond lengths, and bond angles, leaving no doubt as to the molecule's identity and conformation.[12][13]

Causality Behind the Experiment: While NMR and MS provide data that are interpreted to infer a structure, crystallography provides a direct visualization of that structure. It is the ultimate arbiter in cases of complex stereochemistry or unexpected rearrangements. The primary challenge and the reason it is not used for every sample is the requirement for a high-quality, single crystal.

Experimental Protocol: Single-Crystal Growth and Analysis

  • Purification: Ensure the intermediate is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Crystal Growth: The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.

    • Slow Evaporation: Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a vial. Loosely cap the vial and leave it undisturbed. As the solvent slowly evaporates, the concentration increases, promoting crystal growth.[14]

    • Solvent Diffusion: Create a layered system with the compound dissolved in a dense solvent at the bottom of a narrow tube, and a less dense "anti-solvent" (in which the compound is insoluble) carefully layered on top. Crystals may form at the interface over days or weeks.

  • Data Collection: Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam.[14] The resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and the final structure is refined.[14]

Workflow for Structural Validation

A logical and efficient workflow leverages the strengths of each technique in a sequential manner. The process begins with rapid, high-throughput methods and progresses to more definitive but lower-throughput techniques as needed.

G cluster_0 Initial Screening & Purity cluster_1 Purification & Primary Validation cluster_2 Definitive Confirmation Crude_Product Crude Reaction Product LCMS LC-MS Analysis Crude_Product->LCMS Check for MW Purification Column Chromatography / Recrystallization LCMS->Purification Product Detected NMR ¹H and ¹³C NMR Purification->NMR Purified Intermediate Crystallography X-Ray Crystallography Purification->Crystallography If crystal obtained HRMS High-Resolution MS NMR->HRMS Structure Consistent Final_Structure Confirmed Structure HRMS->Final_Structure Formula Confirmed Crystallography->Final_Structure Unambiguous Proof

Caption: A typical workflow for the structural validation of a novel intermediate.

Comparative Summary of Core Techniques

ParameterNMR SpectroscopyMass Spectrometry (HRMS)X-Ray Crystallography
Information Provided Atomic connectivity, molecular environment, proton/carbon count.Accurate mass, elemental formula, fragmentation patterns.Unambiguous 3D structure, bond lengths/angles, stereochemistry.
Sample Requirement 5-10 mg, non-destructive.< 1 mg, destructive.High-purity single crystal, non-destructive (crystal).
Key Strengths Rich structural detail on the entire molecule.Exceptional sensitivity and mass accuracy.Provides the definitive, "gold standard" structure.
Key Limitations Lower sensitivity, potential signal overlap, no direct MW.Limited connectivity data (without MS/MS), isomer ambiguity.Requires a suitable single crystal, which can be a major bottleneck.
Self-Validation Check Signal integration matches proton count.Isotopic pattern matches calculated pattern.Low R-factor indicates a good fit of the model to the data.

Conclusion: Building a Foundation of Trust

The structural validation of gem-dimethyl sulfonamide intermediates is not a mere checkbox exercise; it is a fundamental component of ensuring the scientific integrity of a drug discovery program. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can build a self-validating system of evidence. This multi-pronged approach, where the data from each technique corroborates the others, provides the highest level of confidence in the structure of these valuable intermediates, paving the way for the successful development of next-generation therapeutics.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed. Retrieved March 7, 2026, from [Link]

  • Strakhova, N. N., Surov, O. V., & Perlovich, G. L. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3473-3484. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Karthik, C. S., Ganapathy, V., Gautam, C., et al. (2017). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. Retrieved March 7, 2026, from [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026). Technology Networks. Retrieved March 7, 2026, from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved March 7, 2026, from [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic. Retrieved March 7, 2026, from [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (2019). SciTePress. Retrieved March 7, 2026, from [Link]

  • Kang, P., Le, V., & Gova-coz, F. L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved March 7, 2026, from [Link]

  • Rather, M. A., & Wani, Z. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved March 7, 2026, from [Link]

  • Hawryluk, K., & Szafraniec-Gorol, G. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Retrieved March 7, 2026, from [Link]

  • Swensen, A. M., Smith, M. D., Hanson, G. T., et al. (2014). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PMC. Retrieved March 7, 2026, from [Link]

  • WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ... - Google Patents. (n.d.).
  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK. Retrieved March 7, 2026, from [Link]

  • Boddy, C. N. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. Retrieved March 7, 2026, from [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Gerken, M., & Wasylishen, R. E. (2024). 33 S NMR: Recent Advances and Applications. MDPI. Retrieved March 7, 2026, from [Link]

  • Molecular Spectroscopic Techniques for Gem Studies with audio S3 version. (2020). YouTube. Retrieved March 7, 2026, from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Retrieved March 7, 2026, from [Link]

  • Wuts, P. G. M. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Retrieved March 7, 2026, from [Link]

  • Pojarlieff, I. G. (1995). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved March 7, 2026, from [Link]

  • Perraud, V., Meinardi, S., Blake, D. R., & Finlayson-Pitts, B. J. (2016). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Atmospheric Measurement Techniques. Retrieved March 7, 2026, from [Link]

Sources

Chromatographic separation of 2-Cyano-2,2-dimethylethane-1-sulfonamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise separation of isomers—molecules with identical chemical formulas but different structural arrangements—is a critical challenge. Sulfonamides, a class of compounds central to the development of numerous therapeutic agents, frequently present as complex mixtures of positional or chiral isomers. The subtle differences in their spatial arrangement can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. Consequently, robust and reliable chromatographic methods for their separation are not merely a matter of analytical rigor but a cornerstone of drug safety and efficacy.

This guide provides a comprehensive comparison of chromatographic strategies for the separation of sulfonamide isomers. We will delve into the mechanistic principles behind different techniques, offer field-proven insights into method development, and present supporting experimental data to guide researchers, scientists, and drug development professionals in selecting and optimizing the most effective separation protocols for their specific needs.

The Challenge of Isomeric Purity in Sulfonamides

The separation of sulfonamide isomers is often complicated by their similar physicochemical properties. Positional isomers, which differ in the substitution pattern on an aromatic ring, may exhibit only minor differences in polarity and hydrophobicity. Chiral isomers, or enantiomers, possess identical physical and chemical properties in an achiral environment, making their separation particularly demanding. The choice of chromatographic mode and stationary phase is therefore paramount in exploiting the subtle differences between these closely related molecules.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate chromatographic method is contingent on the nature of the sulfonamide isomers and the analytical objective. The most common and effective techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Positional Isomers

RP-HPLC is the most widely employed technique for the separation of a broad range of non-polar to moderately polar compounds, including many sulfonamide positional isomers.[1] The separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase, typically C18 or C8 bonded silica.[1][2]

Mechanism of Separation: In RP-HPLC, a polar mobile phase, usually a mixture of water and a less polar organic solvent like acetonitrile or methanol, is used.[2] Analytes are retained on the column based on their hydrophobicity; more non-polar isomers will interact more strongly with the stationary phase and thus have longer retention times. The elution order can be modulated by adjusting the composition of the mobile phase.

Key Considerations for Method Development:

  • Stationary Phase Selection: While C18 columns are a common starting point, other stationary phases can offer unique selectivity for positional isomers.[2] Phenyl-based columns, for instance, can provide alternative selectivity through π–π interactions with aromatic sulfonamides.[3]

  • Mobile Phase pH: The ionization state of sulfonamides, which possess both acidic and basic functionalities, is highly dependent on the mobile phase pH.[4] Adjusting the pH can significantly alter the retention and selectivity of the separation. For acidic sulfonamides, a mobile phase pH below their pKa will increase retention, while for basic sulfonamides, a higher pH will lead to longer retention.

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can influence the selectivity of the separation due to differences in their solvent strength and interactions with the stationary phase.[5]

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC System cluster_analysis Data Analysis Sample Dissolve Sulfonamide Isomer Mixture Injector Inject Sample Sample->Injector MobilePhase Prepare Aqueous/Organic Mobile Phase (e.g., ACN/H2O) Column C18 or Phenyl Stationary Phase MobilePhase->Column Injector->Column Elution Detector UV/PDA or MS Detector Column->Detector Detection Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks & Determine Resolution (Rs) Chromatogram->Integration

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Isomers

HILIC is an increasingly popular technique for the separation of polar compounds that are poorly retained in RP-HPLC.[6] This makes it an excellent choice for highly polar sulfonamide isomers or those with multiple hydrophilic functional groups.

Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[1][6] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[6] Elution is typically achieved by increasing the water content in the mobile phase.

Key Considerations for Method Development:

  • Stationary Phase Choice: A variety of polar stationary phases are available, each offering different selectivity. Amide phases are generally a good starting point for many polar compounds.

  • Mobile Phase Composition: The water content in the mobile phase is a critical parameter for controlling retention and selectivity in HILIC.[7] The type and concentration of the buffer salts can also influence the separation through secondary electrostatic interactions.

  • Equilibration: HILIC columns often require longer equilibration times compared to RP-HPLC columns to ensure a stable and reproducible water layer on the stationary phase.

HILIC_Mechanism MobilePhase Mobile Phase (High Organic Content) Analyte Polar Sulfonamide Isomer MobilePhase->Analyte Carries Analyte WaterLayer WaterLayer Analyte->WaterLayer Partitions into Water Layer (Retention) StationaryPhase StationaryPhase

Chiral Chromatography: Resolving Enantiomers

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely successful for a broad range of chiral compounds, including sulfonamides.[8] Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, with SFC often being preferred for its speed and lower solvent consumption.[8][9]

Mechanism of Separation: Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

Key Considerations for Method Development:

  • CSP Screening: It is highly recommended to screen a set of polysaccharide-based CSPs with different chiral selectors to identify the most suitable column.[8]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) can dramatically impact the enantioselectivity.[8]

  • Additives: Small amounts of acidic or basic additives in the mobile phase can significantly improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.

Performance Comparison and Experimental Data

To illustrate the practical application of these techniques, the following table summarizes typical starting conditions and expected performance for the separation of sulfonamide isomers.

Chromatographic ModeStationary PhaseMobile Phase (Typical)Best Suited ForExpected Resolution (Rs)
RP-HPLC C18 (5 µm, 4.6 x 250 mm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Positional isomers with moderate polarity differences.1.5 - 3.0
HILIC Amide (3 µm, 2.1 x 100 mm)Acetonitrile/Ammonium Acetate Buffer (Gradient)Highly polar positional isomers.> 2.0
Chiral HPLC Amylose-based CSPHexane/Ethanol with 0.1% Trifluoroacetic Acid (Isocratic)Enantiomers.> 1.5
Chiral SFC Cellulose-based CSPCO2/Methanol with 0.2% Diethylamine (Isocratic)Enantiomers (often faster than HPLC).> 2.0

Detailed Experimental Protocols

The following protocols provide a starting point for developing a separation method for sulfonamide isomers. Optimization will be required based on the specific properties of the analytes.

Protocol 1: RP-HPLC for Positional Isomers
  • Sample Preparation: Dissolve the sulfonamide isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[2]

    • Detection: UV at 254 nm or as determined by the analyte's UV spectrum.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks and calculate the resolution between the isomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Protocol 2: Chiral SFC for Enantiomers
  • Sample Preparation: Prepare a stock solution of the racemic sulfonamide at approximately 1 mg/mL in a 1:1 mixture of Methanol:Ethanol.[8]

  • Chromatographic System:

    • Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP).[8]

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Methanol with 0.2% Isopropylamine.

    • Gradient/Isocratic: Start with an isocratic elution of 20% B.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 5 µL.

  • Data Analysis: Evaluate the chromatogram for the separation of the two enantiomers and calculate the resolution.

Conclusion and Future Trends

The successful separation of sulfonamide isomers is a multifaceted challenge that requires a systematic approach to method development. RP-HPLC remains a robust and versatile technique for positional isomers, while HILIC provides a powerful alternative for more polar analytes. For the resolution of enantiomers, chiral chromatography, particularly SFC, offers high efficiency and speed.

The future of isomer separation lies in the development of novel stationary phases with enhanced selectivity, such as mixed-mode phases that combine multiple retention mechanisms.[10] Additionally, the coupling of advanced separation techniques with high-resolution mass spectrometry will continue to provide unparalleled sensitivity and specificity for the characterization of complex isomeric mixtures. By understanding the fundamental principles of chromatography and leveraging the diverse range of available tools, researchers can confidently tackle the challenges of sulfonamide isomer separation and ensure the quality and safety of these vital pharmaceutical compounds.

References

  • Benchchem. Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers.
  • Golonka, A., et al. (2021).
  • Unknown. (2025).
  • Dr. Maisch. HILIC. Dr. Maisch.
  • Perrio, C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed.
  • Wang, X., & Stalcup, A. M. (2010).
  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • Al-Ghanim, A. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. microsolvtech.com.
  • Element Lab Solutions. (2018).
  • Al-Tannak, N. F., et al. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. R Discovery.

Sources

Comprehensive Comparison Guide: Reference Standards for 2-Cyano-2,2-dimethylethane-1-sulfonamide (CDE-SA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Standard Quality Dictates Data Integrity

As a Senior Application Scientist, I frequently encounter analytical failures stemming from a fundamental misunderstanding of analyte physical chemistry. 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9; Formula: C5H10N2O2S) is a highly polar, low-molecular-weight (MW: 162.21) building block and potential synthetic impurity.

Because it lacks a conjugated aromatic system, CDE-SA exhibits negligible UV absorbance at standard analytical wavelengths (e.g., 210–254 nm). Furthermore, its high polarity (LogP ≈ -0.17) results in poor retention on traditional C18 reversed-phase columns. Consequently, accurate quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Charged Aerosol Detection (CAD). In these highly sensitive workflows, the metrological traceability of your reference standard is the absolute anchor of your data's trustworthiness. Using uncharacterized materials often leads to matrix suppression, non-linear calibration curves, and false-negative reporting.

Mechanistic Grounding: Ionization and Matrix Effects

In LC-MS/MS, sulfonamides are optimally analyzed in Electrospray Ionization negative mode (ESI-). The acidic sulfonamide proton is easily abstracted, yielding a stable [M-H]- precursor ion at m/z 161.04[1].

The Causality of Matrix Effects: If a low-grade reference standard contains isobaric impurities or residual non-ionizable inorganic salts from its synthesis, these contaminants will co-elute in the void volume or early polar region. When these hidden impurities enter the ESI source simultaneously with the analyte, they compete for available charge droplets. This causes severe ion suppression, skewing the quantitative accuracy of the assay. Therefore, utilizing a standard with a rigorously established mass balance—as mandated by[USP General Chapter <11>][2]—is analytically non-negotiable.

Ionization A 2-Cyano-2,2-dimethylethane-1-sulfonamide Neutral Molecule (MW: 162.21) B Electrospray Ionization (ESI-) Deprotonation of Sulfonamide Nitrogen A->B C Precursor Ion [M-H]- m/z 161.04 B->C D Collision-Induced Dissociation (CID) Cleavage of C-S Bond C->D E Product Ion m/z 96.0 (SO4-) / m/z 64.0 (SO2-) D->E

Fig 1. ESI-MS/MS negative mode ionization and fragmentation pathway of CDE-SA.

Objective Comparison of Reference Standard Alternatives

We objectively compare three classes of reference materials for the quantification of CDE-SA. To ensure regulatory compliance and data integrity, laboratories must choose based on metrological traceability rather than upfront cost.

  • Certified Reference Material (CRM) : Produced under[ISO 17034][3] accreditation. Purity is determined by quantitative NMR (qNMR) and orthogonal mass balance (HPLC-CAD + Karl Fischer + TGA).

  • Commercial Research Grade (CRG) : Standard catalog chemicals. Purity is typically >95% based solely on LC-MS area percent, ignoring water content and non-ionizable inorganic salts.

  • In-House Synthesized Standard (IHS) : Synthesized internally. Prone to batch-to-batch variability and requires extensive internal validation resources.

Quantitative Performance & Metrological Comparison
ParameterCertified Reference Material (CRM)Commercial Research Grade (CRG)In-House Synthesized (IHS)
Certification Basis qNMR & Orthogonal Mass BalanceLC-UV or LC-MS Area % OnlyInternal custom validation
Purity Uncertainty ± 0.5% (Strictly defined)Unknown / Not reportedHighly variable (± 2.0% - 5.0%)
Moisture/Salt Content Quantified and factored into purityIgnored (Causes weighing errors)Dependent on purification skill
Regulatory Acceptance Universally accepted (FDA/EMA)Often rejected without further characterizationAccepted only with full structural elucidation
Risk of Ion Suppression Minimal (High purity, no hidden salts)High (Residual synthetic salts common)Moderate to High

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To guarantee trustworthiness, the following protocol incorporates a self-validating system using an isotopically labeled internal standard (SIL-IS) to dynamically correct for any residual matrix effects or sample loss during preparation[4].

Step 1: Standard Preparation (The Metrological Anchor)
  • Equilibration: Allow the CRM vial to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 10.0 mg of the CDE-SA CRM using a microbalance. Crucial: Multiply the weight by the exact purity factor listed on the ISO 17034 Certificate of Analysis (e.g., 99.2%) to determine the true mass.

  • Dissolution: Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL primary stock. Causality: Methanol is chosen over water for the primary stock to prevent potential hydrolysis of the cyano group over long-term storage and to inhibit microbial growth.

Step 2: Sample Preparation & Isotope Dilution
  • Dilution: Dilute the Active Pharmaceutical Ingredient (API) or intermediate sample to 10 mg/mL in 50:50 Methanol:Water.

  • Spiking: Spike the sample with 50 ng/mL of a stable-isotope-labeled internal standard (e.g., CDE-SA-13C2 or a generic sulfonamide like Sulfamethoxazole-d4 if the specific SIL-IS is unavailable)[4].

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulates.

Step 3: Chromatographic Separation (HILIC)

Causality: Because CDE-SA is highly polar (LogP -0.17), traditional C18 columns will result in the analyte eluting in the void volume, directly into the zone of maximum ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention, retaining the polar sulfonamide group effectively.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B (weak solvent in HILIC), drop to 50% B over 5 minutes, hold for 1 minute, then re-equilibrate at 95% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

Step 4: MS/MS Detection Parameters
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions:

    • Quantifier: m/z 161.0 → 96.0 (Collision Energy: 15 eV)

    • Qualifier: m/z 161.0 → 64.0 (Collision Energy: 20 eV)

Workflow A Standard Prep (ISO 17034 CRM) C HILIC Separation (Retains Polar Analyte) A->C B Sample Prep (Spike SIL-IS) B->C D ESI-MS/MS (MRM Mode) C->D E Data Validation (Isotope Dilution) D->E

Fig 2. Self-validating LC-MS/MS workflow for CDE-SA utilizing HILIC and isotope dilution.

References

  • What Is ISO 17034? , The ANSI Blog. Available at: [Link][3]

  • Are You Handling USP Reference Standards Appropriately? , Lachman Consultants. Available at: [Link][2]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS , Agilent Technologies. Available at: [Link][1]

  • Determination of sulfonamides in milk by ID-LC-MS/MS , ACG Publications. Available at: [Link][4]

Sources

Spectroscopic Characterization of 2-Cyano-2,2-dimethylethane-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and medicinal chemistry, the precise selection of low-molecular-weight building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 2-Cyano-2,2-dimethylethane-1-sulfonamide (CAS: 1432679-26-9) is a highly specialized, rigidified fragment. By incorporating a gem-dimethyl group adjacent to a cyano moiety and a sulfonamide, this compound offers superior metabolic stability and reduced conformational entropy compared to its unbranched analogs.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic performance (FT-IR, NMR, and LC-MS) of this target compound against two structural alternatives. Understanding the causality behind these spectroscopic signatures is critical for verifying structural integrity and predicting target-binding behavior.

Spectroscopic Signatures & Causality

FT-IR Spectroscopy: Probing the Microenvironment

Infrared spectroscopy provides a direct readout of a compound's bond order and solid-state hydrogen-bonding network.

  • The Nitrile (

    
    ) Stretch : The target compound features an isolated  attached to an 
    
    
    
    quaternary carbon[1]. Because it lacks conjugation with an aromatic system (which would normally lower the stretching frequency by delocalizing electrons), the
    
    
    stretch is sharp, intense, and high-energy, appearing near 2250 cm⁻¹ .
  • The Sulfonamide (

    
    ) Stretches : The are highly sensitive to their environment[2]. In the target compound, the steric bulk of the gem-dimethyl group forces a specific crystal lattice packing geometry. This slightly alters the intermolecular hydrogen bonding of the 
    
    
    
    group, shifting the asymmetric
    
    
    stretch to ~1330 cm⁻¹ and the symmetric stretch to ~1150 cm⁻¹ compared to the unbranched alternative.
NMR Spectroscopy: The Thorpe-Ingold Effect

The gem-dimethyl group fundamentally alters the local magnetic shielding tensor. In the unbranched alternative (2-Cyanoethane-1-sulfonamide), the flexible ethylene bridge presents as two distinct triplets in


 NMR.

However, the introduction of the gem-dimethyl group restricts rotameric freedom via the [3]. This angle compression forces the adjacent methylene protons into a highly specific, deshielded environment adjacent to the electron-withdrawing


 group, appearing as a sharp 2H singlet. The six methyl protons appear as a massive, diagnostic 6H singlet, providing a highly quantifiable handle for fragment screening.

Comparative Data Tables

Table 1: Structural Rationale & Alternatives
Compound NameStructural FeaturesMedicinal Chemistry Rationale
2-Cyano-2,2-dimethylethane-1-sulfonamide (Target)Gem-dimethyl, Cyano, SulfonamideHigh rigidity (low entropic penalty), shields adjacent carbons from CYP450 oxidation.
2-Cyanoethane-1-sulfonamide (Alt 1)Cyano, Sulfonamide (Unbranched)Lower molecular weight, but high conformational flexibility leads to weaker target affinity.
2-Methylpropane-1-sulfonamide (Alt 2)Gem-dimethyl, SulfonamideLacks the cyano group; loses a critical hydrogen-bond acceptor for kinase hinge-binding.
Table 2: Expected FT-IR Vibrational Frequencies
Functional GroupTarget CompoundAlt 1 (Unbranched)Alt 2 (No Cyano)

Aliphatic
~2250 cm⁻¹ (Sharp)~2245 cm⁻¹ (Sharp)N/A

Asymmetric
~1330 cm⁻¹ (Strong)~1325 cm⁻¹ (Strong)~1320 cm⁻¹ (Strong)

Symmetric
~1150 cm⁻¹ (Strong)~1145 cm⁻¹ (Strong)~1140 cm⁻¹ (Strong)

Amine
3250 - 3350 cm⁻¹3240 - 3340 cm⁻¹3250 - 3350 cm⁻¹
Table 3: Expected NMR Chemical Shifts (DMSO- , 400 MHz)
Proton AssignmentTarget CompoundAlt 1 (Unbranched)Alt 2 (No Cyano)
Methyl (

)
1.45 ppm (s, 6H)N/A1.05 ppm (d, 6H)
Methylene (

)
3.30 ppm (s, 2H)3.40 ppm (t, 2H)2.95 ppm (d, 2H)
Methine (

)
N/AN/A2.15 ppm (m, 1H)
Sulfonamide (

)
7.05 ppm (br s, 2H)7.10 ppm (br s, 2H)6.90 ppm (br s, 2H)

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR of Quaternary-Rich Fragments

Causality: Quaternary carbons (like C2 in our target) lack attached protons to facilitate dipole-dipole relaxation. A standard 1-second relaxation delay (D1) will result in severe signal attenuation.

  • Sample Preparation : Dissolve 25 mg of the compound in 0.6 mL of DMSO-

    
    . Self-Validation: Ensure the solution is perfectly clear; particulate matter distorts magnetic field homogeneity (shimming).
    
  • Parameter Adjustment : Set the relaxation delay (D1) to ≥5 seconds .

  • Acquisition : Run a minimum of 512 scans. The quaternary C2 carbon should appear clearly around 30-35 ppm, distinctly separated from the methyl carbons (~25-28 ppm).

Protocol 2: Solid-State ATR FT-IR Analysis

Causality: When comparing the target to the unbranched analog, solid-state Attenuated Total Reflectance (ATR) FT-IR is preferred over solution-phase IR. The gem-dimethyl group sterically alters the intermolecular hydrogen-bonding network in the crystal lattice. Solution-phase IR would disrupt these polymorphic signatures.

  • Background Scan : Collect a 32-scan background spectrum of the clean diamond ATR crystal.

  • Sample Application : Place 2-3 mg of the neat powder onto the crystal. Apply the pressure anvil until the force gauge clicks. Self-Validation: Check the baseline at 4000 cm⁻¹; if it is sloped, the crystal pressure is uneven, or the sample is too thick.

  • Data Collection : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3: LC-MS/MS Fragmentation Analysis

Causality: Sulfonamides are highly prone to in-source fragmentation. To capture the intact molecular ion


, soft ionization parameters must be strictly controlled.
  • Mobile Phase : Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Ionization : Electrospray Ionization (ESI) in positive mode. Keep the desolvation temperature ≤ 350°C to prevent premature thermal degradation.

  • CID Verification : Apply a collision energy ramp (10-30 eV). Self-Validation: You must observe the diagnostic neutral loss of

    
     (-80 Da) to confirm the sulfonamide, and a secondary loss of HCN (-27 Da) to confirm the nitrile.
    

Visualizing the Analytical Workflow

G cluster_0 Spectroscopic Profiling Workflow Start 2-Cyano-2,2-dimethylethane- 1-sulfonamide NMR NMR Spectroscopy (1H & 13C) Start->NMR IR FT-IR Spectroscopy (ATR Solid-State) Start->IR MS LC-MS/MS (ESI+ Soft Ionization) Start->MS NMR_Detail Thorpe-Ingold Effect Gem-Dimethyl Singlet (6H) Deshielded CH2 (2H) NMR->NMR_Detail IR_Detail Aliphatic Nitrile (~2250 cm⁻¹) Sulfonamide SO2 (~1330 cm⁻¹) IR->IR_Detail MS_Detail Molecular Ion [M+H]+ SO2NH2 Loss Fragment MS->MS_Detail

Fig 1. Spectroscopic validation workflow and structural feature mapping for the target compound.

References

  • Title : Infrared Spectra of Some Common Functional Groups Source : Chemistry LibreTexts URL :[Link]

  • Title : Organic Nitrogen Compounds IV: Nitriles Source : Spectroscopy Online URL :[Link]

  • Title : Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source : RSC Advances / CrystEngComm URL :[Link]

  • Title : From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation Source : Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyano-2,2-dimethylethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-Cyano-2,2-dimethylethane-1-sulfonamide

Chemical Profile & Hazard Logic

Compound Identity:

  • Chemical Name: 2-Cyano-2,2-dimethylethane-1-sulfonamide[1][2][3][4][5][6]

  • Synonym: 2-Cyano-2-methylpropane-1-sulfonamide[2][5][6]

  • CAS Number: 1432679-26-9[1][2][4][5][6]

  • Molecular Formula:

    
    [2][3][4][5][6]
    
  • Molecular Weight: 162.21 g/mol [2][4][5][6]

Mechanistic Hazard Analysis: To handle this compound safely, researchers must understand the reactivity of its functional groups.[2][6] The molecule contains a primary sulfonamide (


) and a nitrile  (

) group on a neopentyl-like skeleton.[2][6]
  • Nitrile Group (

    
    ):  While aliphatic nitriles are generally less toxic than simple cyanides, they pose a risk of metabolic release of cyanide ions (
    
    
    
    ) if ingested or absorbed in high quantities.[2][6] They are also precursors to carboxylic acids upon hydrolysis.[2][6]
  • Sulfonamide Moiety: Sulfonamides can cause hypersensitivity reactions (SJS/TEN) in sensitized individuals.[2][6] They are generally stable but can release toxic sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ) during thermal decomposition.[2][6]
  • Physical State: Typically a white to off-white solid.[2][6] Dust generation is the primary vector for inhalation exposure.[2][6]

GHS Classification (Self-Validating Hazard Logic):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[2][5][6] Logic: Avoid all direct contact.

  • Skin/Eye Irritation: Category 2/2A.[2][5][6] Logic: The acidic nature of the sulfonamide proton and the polarity of the nitrile can irritate mucous membranes.[2][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[2][6] Do not rely on a single layer of protection.[2][6]

PPE ComponentSpecificationRationale & Causality
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Nitriles are generally resistant to aliphatic nitriles, but the sulfonamide solvent carrier (often DMSO or DMF) can facilitate permeation.[2][6] Double gloving prevents breakthrough.[2][6]
Respiratory N95 (Minimum) or P100 Respirator If outside fume hood: PAPR or Full-face respiratorParticulate Control: As a solid, the primary risk is inhalation of airborne dust during weighing.[2][6] The nitrile group makes systemic absorption via lungs a critical risk.[2][6]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mucosal Defense: Safety glasses are insufficient for fine powders which can bypass side shields.[2][6] Goggles seal the ocular cavity against irritant dust.[2][6]
Body Defense Lab Coat (Tyvek/Polypropylene) + Chemical ApronDecontamination: Cotton coats absorb chemicals.[2][6] Tyvek sheds particulates and prevents dermal absorption of the solid.[2][6]

Operational Handling Protocol

This protocol uses a "Zone of Control" approach to contain the chemical from storage to reaction.[2][6]

Phase 1: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). The compound is chemically stable but thermal energy can accelerate slow hydrolysis of the nitrile or oxidation.[2][6]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though not strictly required.[2][6] Keep container tightly sealed to prevent moisture absorption (hygroscopic potential).[2][6]

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates) and Strong Acids/Bases (hydrolysis risk).[2][6]

Phase 2: Weighing & Transfer (Critical Control Point)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][6]

  • Static Control: Use an antistatic gun or ionizer bar.[2][6] Static charge can cause the light powder to disperse unexpectedly.[2][6]

  • Technique:

    • Place the receiving vessel (tared) inside the hood.

    • Open the stock container only inside the hood.

    • Transfer using a disposable spatula.[2][6]

    • Wipe the exterior of the stock container with a dry Kimwipe before returning to storage.[2][6]

Phase 3: Solubilization & Reaction
  • Solvent Choice: Soluble in DMSO, DMF, Methanol.[2][6] Sparingly soluble in water.[2][6]

  • Exotherm Risk: When dissolving in strong acids/bases, add the solid slowly to the liquid to manage heat of solution.[2][6]

  • Reaction Monitoring: Use LC-MS to monitor consumption.[2][6] Avoid TLC if possible to minimize handling of open plates with toxic dust.[2][6]

Visualization: Safety & Workflow Logic

The following diagram illustrates the decision-making process for handling spills and routine synthesis, ensuring a closed-loop safety system.

G Start Handling 2-Cyano-2,2-dimethylethane-1-sulfonamide Storage Storage: 2-8°C Segregated from Oxidizers Start->Storage PPE_Check PPE Check: Double Nitrile Gloves Goggles + N95/P100 Storage->PPE_Check Weighing Weighing Process (Fume Hood ONLY) Spill Spill Event? Weighing->Spill PPE_Check->Weighing Solubilization Solubilization (DMSO/DMF/MeOH) Waste Disposal: Combustible Chemical Waste (Incineration) Solubilization->Waste Post-Reaction Spill->Solubilization NO Spill_Action Dry Clean-up: Do NOT use water (spreads contamination) Use HEPA Vacuum or Wet Wipe Spill->Spill_Action YES Spill_Action->Waste

Caption: Operational workflow emphasizing the critical PPE checkpoint and dry spill remediation to prevent contaminant spread.

Emergency & Disposal Framework

Accidental Release Measures (Spill Protocol)
  • Evacuate: If a large amount (>10g) of dust is airborne, evacuate the lab immediately.[2][6]

  • Contain: Do not use compressed air to clean.[2][6]

  • Clean-up:

    • Solid Spill: Cover with a damp paper towel (to suppress dust) and scoop into a waste container.[2][6] Alternatively, use a HEPA-filtered vacuum.[2][6]

    • Liquid Spill: Absorb with vermiculite or sand.[2][6] Do not use combustible materials like sawdust if strong oxidizers are present.[2][6]

  • Decontamination: Clean the surface with a 10% bleach solution followed by water to degrade trace sulfonamide residues.[2][6]

Disposal Plan
  • Waste Stream: Classify as Hazardous Organic Waste (Solid/Liquid) .[2][6]

  • Destruction Method: High-temperature incineration is required.[2][6] The presence of Nitrogen and Sulfur requires an incinerator equipped with scrubbers to handle

    
     and 
    
    
    
    emissions.[2][6]
  • Labeling: Clearly label waste containers with "Toxic," "Irritant," and specifically "Contains Sulfonamide/Nitrile."[2][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757989, 2-Cyano-2,2-dimethylethane-1-sulfonamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-2,2-dimethylethane-1-sulfonamide
Reactant of Route 2
2-Cyano-2,2-dimethylethane-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.